molecular formula C13H15N3O3 B12721410 CX1739 CAS No. 1086377-48-1

CX1739

Numéro de catalogue: B12721410
Numéro CAS: 1086377-48-1
Poids moléculaire: 261.28 g/mol
Clé InChI: IRYRMRDDVXULFG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CX1739 is a useful research compound. Its molecular formula is C13H15N3O3 and its molecular weight is 261.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

1086377-48-1

Formule moléculaire

C13H15N3O3

Poids moléculaire

261.28 g/mol

Nom IUPAC

N-methyl-N-(oxan-4-yl)-2,1,3-benzoxadiazole-5-carboxamide

InChI

InChI=1S/C13H15N3O3/c1-16(10-4-6-18-7-5-10)13(17)9-2-3-11-12(8-9)15-19-14-11/h2-3,8,10H,4-7H2,1H3

Clé InChI

IRYRMRDDVXULFG-UHFFFAOYSA-N

SMILES canonique

CN(C1CCOCC1)C(=O)C2=CC3=NON=C3C=C2

Origine du produit

United States

Foundational & Exploratory

CX1739: A Technical Guide to a Low-Impact Positive Allosteric Modulator of AMPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CX1739 is an investigational drug that acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Classified as a "low-impact" ampakine, this compound enhances the function of AMPA receptors in the presence of the endogenous ligand glutamate (B1630785), with minimal effect on receptor desensitization.[3][4] This distinct mechanism of action is believed to contribute to its favorable safety profile, particularly the low propensity for inducing seizures at therapeutic doses.[3][4] Preclinical and early clinical studies have demonstrated the potential of this compound in a range of neurological and respiratory disorders, including attention-deficit/hyperactivity disorder (ADHD), opioid-induced respiratory depression, and central sleep apnea (B1277953).[1][2] This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and key experimental data related to this compound.

Introduction to AMPA Receptors and Positive Allosteric Modulation

AMPA-type glutamate receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[3][5] Their activation by glutamate is fundamental for synaptic plasticity, learning, and memory. Positive allosteric modulators of AMPA receptors, known as ampakines, do not activate the receptor directly but enhance its response to glutamate.[5] This can occur through various mechanisms, including increasing the channel opening probability, slowing channel closing, or reducing desensitization.

This compound is distinguished as a low-impact ampakine, which primarily accelerates channel opening with only a modest effect on receptor desensitization.[3][4] This contrasts with "high-impact" ampakines that significantly reduce desensitization and are associated with a higher risk of excitotoxicity and seizures.[1] The nuanced modulation of AMPA receptor function by this compound presents a promising therapeutic window for conditions associated with compromised excitatory synaptic transmission.

Mechanism of Action

This compound binds to an allosteric site on the AMPA receptor, enhancing the excitatory currents elicited by the binding of glutamate. While the precise binding site for low-impact ampakines like this compound has not been fully elucidated, it is suggested to be distinct from the binding site of high-impact ampakines.

The signaling pathway initiated by AMPA receptor activation is central to numerous neuronal functions. Upon glutamate binding, the AMPA receptor channel opens, allowing the influx of sodium ions (and to a lesser extent, calcium ions), leading to depolarization of the postsynaptic membrane. This excitatory postsynaptic potential (EPSP) can trigger an action potential if it reaches the threshold. This compound potentiates this process, leading to a more robust and sustained neuronal response to a given level of glutamate stimulation.

AMPA Receptor Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate in Vesicle AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Glutamate Binds Action_Potential Action Potential Action_Potential->Glutamate_Vesicle Triggers Release Na_Ca_Influx Na+/Ca2+ Influx AMPA_R->Na_Ca_Influx Channel Opening Depolarization Depolarization (EPSP) Na_Ca_Influx->Depolarization Action_Potential_Post Action Potential Depolarization->Action_Potential_Post If Threshold Reached This compound This compound This compound->AMPA_R Positive Allosteric Modulation

AMPA receptor signaling pathway modulated by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound in Rodent Models

ParameterSpeciesModelEffective Dose RangeOutcome
Cognitive EnhancementRatNovel Object Recognition0.03 - 18 mg/kgDose-dependent improvement in recognition memory
Cognitive EnhancementRatWin Shift Radial Arm Maze0.03 - 18 mg/kgDose-dependent improvement in working memory
ADHD-like BehaviorRat5-Choice Serial Reaction Time Task0.03 - 18 mg/kgDose-dependent improvement in attention and impulsivity
Respiratory Depression ReversalRatOpioid-Induced10 - 20 mg/kg (IV)Rapid and dose-dependent reversal of respiratory depression[6]
SafetyRatSingle-dose toxicityUp to 2000 mg/kgNo adverse events observed[7][8][9]

Table 2: Pharmacokinetic Parameters of this compound

ParameterSpeciesRoute of AdministrationValue
TmaxRatIntravenous2 minutes[4][7]
TmaxHumanOral1 - 5 hours[3][5]
Half-life (t1/2)HumanOral6 - 9 hours[3][5]
Dose ProportionalityHumanOral (100-1200 mg)Cmax and AUC are dose-proportional[3][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vivo Electrophysiology: Long-Term Potentiation (LTP)
  • Objective: To assess the effect of this compound on synaptic plasticity, a cellular correlate of learning and memory.

  • Methodology:

    • Animal Model: Anesthetized rats are used.

    • Surgical Procedure: Stimulating electrodes are implanted in the perforant path and recording electrodes in the dentate gyrus of the hippocampus.

    • Baseline Recording: Baseline excitatory postsynaptic potentials (EPSPs) are recorded in response to single-pulse stimulation.

    • Drug Administration: this compound or vehicle is administered systemically.

    • LTP Induction: A high-frequency train of electrical stimulation is delivered to the perforant path to induce LTP.

    • Post-Induction Recording: EPSPs are recorded for a period post-induction to measure the magnitude and stability of LTP.

  • Results with this compound: this compound has been shown to dose-dependently enhance the magnitude of LTP in vivo in rats, indicating its potential to facilitate synaptic strengthening.[8][10]

In Vivo Model of Opioid-Induced Respiratory Depression
  • Objective: To evaluate the efficacy of this compound in reversing respiratory depression, a life-threatening side effect of opioid use.

  • Methodology:

    • Animal Model: Conscious, unrestrained rats are used.

    • Respiratory Monitoring: Whole-body plethysmography is used to continuously monitor respiratory parameters (e.g., frequency, tidal volume, minute ventilation).

    • Induction of Respiratory Depression: A potent opioid agonist (e.g., fentanyl) is administered to induce a stable period of respiratory depression.

    • Drug Administration: this compound or vehicle is administered intravenously.

    • Data Analysis: Respiratory parameters are recorded and analyzed to determine the extent and time course of reversal of respiratory depression.

  • Results with this compound: Intravenous administration of this compound has been demonstrated to rapidly and dose-dependently reverse opioid-induced respiratory depression in rats.[6]

Experimental Workflow for Opioid-Induced Respiratory Depression Model Start Start Acclimatize Acclimatize Rat in Plethysmograph Start->Acclimatize Baseline Record Baseline Respiration Acclimatize->Baseline Opioid Administer Opioid (e.g., Fentanyl) Baseline->Opioid Depression Confirm Respiratory Depression Opioid->Depression This compound Administer this compound or Vehicle (IV) Depression->this compound Depression Confirmed Monitor Continuously Monitor Respiration This compound->Monitor Analyze Analyze Respiratory Parameters Monitor->Analyze End End Analyze->End

Workflow for assessing this compound's effect on respiratory depression.

Clinical Development and Safety Profile

This compound has undergone a Phase I clinical trial in healthy volunteers.[3] The study demonstrated that this compound is well-tolerated at single doses up to 900 mg and multiple doses of 450 mg twice daily.[3][5] The most common adverse events reported were headache and nausea.[3][5] Importantly, the pharmacokinetic profile of this compound in humans is favorable for clinical development, with a half-life of 6-9 hours and dose-proportional exposure.[3][5] A small pilot study in patients with sleep apnea suggested that a single dose of this compound may improve blood oxygenation and reduce the central sleep apnea score.[11]

Conclusion and Future Directions

This compound represents a promising development in the field of AMPA receptor modulation. Its classification as a low-impact ampakine with a favorable safety profile distinguishes it from earlier compounds in its class. The preclinical data strongly support its potential in treating cognitive dysfunction and respiratory depression. The positive results from early clinical trials warrant further investigation in larger, well-controlled studies to establish its efficacy in patient populations. Future research should also focus on elucidating the precise molecular interactions between this compound and the AMPA receptor to guide the development of next-generation modulators with even greater therapeutic potential.

Logical Relationship of this compound's Effects This compound This compound PAM Positive Allosteric Modulator of AMPA Receptors This compound->PAM Low_Impact Low-Impact Profile (Minimal Desensitization Effect) PAM->Low_Impact Enhanced_Synaptic Enhanced Excitatory Synaptic Transmission PAM->Enhanced_Synaptic Safety Favorable Safety Profile (Low Seizure Risk) Low_Impact->Safety Cognitive Pro-Cognitive Effects (ADHD, Dementia) Enhanced_Synaptic->Cognitive Respiratory Respiratory Stimulation (Opioid-Induced Depression, Sleep Apnea) Enhanced_Synaptic->Respiratory

Logical flow from this compound's mechanism to its therapeutic potential.

References

The Ampakine CX1739: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX1739 is a novel, orally bioavailable, low-impact ampakine developed for its potential therapeutic effects in a range of neurological and respiratory disorders. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound enhances excitatory synaptic transmission mediated by glutamate. This in-depth technical guide provides a comprehensive overview of the discovery and development of this compound, including its chemical properties, mechanism of action, and a detailed summary of key preclinical and clinical findings. The document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of ampakines.

Introduction: The Ampakine Landscape

Ampakines are a class of compounds that positively modulate AMPA receptors, the primary mediators of fast excitatory synaptic transmission in the central nervous system (CNS).[1][2] By binding to an allosteric site on the AMPA receptor, ampakines potentiate the effects of the endogenous ligand, glutamate.[1] This modulation can lead to enhanced synaptic plasticity, improved cognitive function, and increased respiratory drive.

The development of ampakines has been historically challenged by a narrow therapeutic window, with early compounds associated with neurotoxicity and seizures at higher doses.[2][3] This led to the classification of ampakines into "high-impact" and "low-impact" categories. High-impact ampakines produce a strong potentiation of AMPA receptor currents but can also lead to excitotoxicity. In contrast, low-impact ampakines, such as this compound, exhibit a more modest potentiation, resulting in a significantly better safety profile.[1][2]

This compound, chemically known as N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzo[c][1][2][4]oxadiazole-5-carboxamide, was developed by RespireRx Pharmaceuticals (formerly Cortex Pharmaceuticals).[3][5] It has been investigated for a variety of indications, including Attention Deficit Hyperactivity Disorder (ADHD), opioid-induced respiratory depression, sleep apnea, and recovery from spinal cord injury.[1][6][7]

Chemical Properties and Synthesis

While the specific, step-by-step synthesis protocol for this compound is proprietary to RespireRx Pharmaceuticals, its chemical structure provides insights into its general synthetic route. The molecule consists of a benzoxadiazole core linked to a tetrahydropyran (B127337) moiety via an amide bond. The synthesis would likely involve the formation of the benzoxadiazole ring system followed by an amidation reaction with N-methyl-tetrahydro-2H-pyran-4-amine.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC NameN-methyl-N-(tetrahydro-2H-pyran-4-yl)benzo[c][1][2][4]oxadiazole-5-carboxamide
Molecular FormulaC13H15N3O3
Molecular Weight261.28 g/mol
CAS Number1086377-48-1

Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

This compound exerts its effects by binding to an allosteric site on the AMPA receptor, enhancing the receptor's response to glutamate.[1] This positive allosteric modulation leads to an increase in the amplitude and duration of excitatory postsynaptic currents. The "low-impact" nature of this compound is attributed to its modest effect on receptor desensitization, which is a key factor in preventing the over-excitation that can lead to neurotoxicity.[8]

CX1739_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Action Potential Glutamate Glutamate Glutamate_Release->Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ion_Channel_Opening Ion Channel Opening AMPA_Receptor->Ion_Channel_Opening Activates This compound This compound This compound->AMPA_Receptor Binds (Allosteric Site) EPSP Excitatory Postsynaptic Potential (EPSP) Ion_Channel_Opening->EPSP Generates

Mechanism of action of this compound at the glutamatergic synapse.

Preclinical Development

A robust preclinical program has been conducted to evaluate the efficacy and safety of this compound in various animal models.

In Vivo Electrophysiology: Long-Term Potentiation (LTP)

LTP is a cellular mechanism underlying learning and memory. Studies in rats have shown that this compound dose-dependently enhances LTP in the hippocampus.[3]

Experimental Protocol: In Vivo Long-Term Potentiation (LTP)

  • Animals: Male Long-Evans rats.

  • Anesthesia: Urethane.

  • Electrode Placement: A stimulating electrode is placed in the perforant path, and a recording electrode is placed in the dentate gyrus of the hippocampus.

  • Stimulation Protocol: A baseline of excitatory postsynaptic potentials (EPSPs) is established. Following administration of this compound or vehicle, a high-frequency tetanus is delivered to induce LTP.

  • Data Analysis: The amplitude of the fEPSP is measured and compared to baseline to quantify the degree of potentiation.

LTP_Experimental_Workflow Start Start Anesthetize Anesthetize Rat Start->Anesthetize Electrode_Implantation Implant Stimulating & Recording Electrodes Anesthetize->Electrode_Implantation Baseline_Recording Record Baseline fEPSPs Electrode_Implantation->Baseline_Recording Drug_Administration Administer this compound or Vehicle Baseline_Recording->Drug_Administration Tetanic_Stimulation Deliver High-Frequency Tetanic Stimulation Drug_Administration->Tetanic_Stimulation Post_Tetanus_Recording Record fEPSPs Post-Tetanus Tetanic_Stimulation->Post_Tetanus_Recording Data_Analysis Analyze fEPSP Amplitude Change Post_Tetanus_Recording->Data_Analysis End End Data_Analysis->End

Workflow for in vivo Long-Term Potentiation (LTP) experiments.
Cognitive Enhancement

This compound has demonstrated pro-cognitive effects in several rodent models of learning and memory.

Table 2: Summary of Preclinical Cognitive Efficacy Studies

ExperimentAnimal ModelKey Findings
Novel Object Recognition (NOR) RatDose-dependently increased time spent with a novel object, indicating improved recognition memory.[3]
Win-Shift Radial Arm Maze RatReduced the number of errors, suggesting enhanced spatial working memory.[3]
Five-Choice Serial Reaction Time Task (5-CSRTT) RatImproved accuracy and reduced premature responses, indicating enhanced attention and impulse control.[3]

Experimental Protocols:

  • Novel Object Recognition (NOR) Test: This task assesses an animal's ability to recognize a novel object in a familiar environment. The protocol involves a familiarization phase where the animal is exposed to two identical objects, followed by a test phase where one object is replaced with a novel one. The time spent exploring each object is recorded.

  • Win-Shift Radial Arm Maze: This maze is used to assess spatial working memory. The animal must learn to visit each arm of the maze only once to receive a food reward. Errors are recorded when an animal re-enters an already visited arm.

  • Five-Choice Serial Reaction Time Task (5-CSRTT): This task measures visual attention and impulsivity. An animal is trained to respond to a brief light stimulus presented in one of five apertures to receive a reward.

Respiratory Stimulation

A key therapeutic target for this compound is respiratory depression, particularly that induced by opioids.

Experimental Protocol: In Vivo Plethysmography for Opioid-Induced Respiratory Depression

  • Animals: Rats.

  • Procedure: Animals are placed in a whole-body plethysmography chamber to measure respiratory parameters (e.g., respiratory rate, tidal volume). Respiratory depression is induced by the administration of an opioid agonist (e.g., alfentanil). This compound is then administered to assess its ability to reverse the respiratory depression.

  • Data Analysis: Changes in respiratory rate and minute ventilation are quantified.

Table 3: Preclinical Efficacy in Opioid-Induced Respiratory Depression

Opioid AgonistAnimal ModelThis compound DoseEffect
AlfentanilRat20 mg/kgRapidly and dose-dependently reversed respiratory depression.[1]
FentanylRatNot specifiedPredecessor ampakine CX717 showed antagonism of fentanyl-induced respiratory depression.[9]
Safety and Tolerability

Preclinical safety studies have demonstrated a favorable safety profile for this compound. In rats, no adverse events were observed at doses up to 2000 mg/kg, while efficacious doses in cognitive and respiratory assays ranged from 0.03 to 18 mg/kg, indicating a wide therapeutic window.[1][3] Importantly, this compound did not induce seizures in animals at efficacious doses.[2]

Clinical Development

This compound has progressed through Phase I and into Phase II clinical trials for several indications.

Phase I: Safety, Tolerability, and Pharmacokinetics

Phase I studies in healthy volunteers established the safety and pharmacokinetic profile of this compound.

Table 4: Summary of Phase I Clinical Trial Results

Study DesignPopulationDosing RegimenKey Findings
Single Ascending DoseHealthy Male Volunteers100 - 1200 mgWell-tolerated up to 900 mg. Most common adverse events were headache and nausea.[8]
Multiple Ascending DoseHealthy Male Volunteers300 - 600 mg BID for 7-10 daysWell-tolerated up to 450 mg BID.[8]

Table 5: Pharmacokinetic Parameters of this compound in Humans

ParameterValue
Tmax (Time to maximum concentration)1-5 hours[8]
t1/2 (Half-life)6-9 hours[8]
Cmax and AUCDose-proportional[8]
Phase II: Proof-of-Concept Studies

Phase II trials have explored the efficacy of this compound in specific patient populations.

Table 6: Summary of Phase II Clinical Trial Findings

IndicationStudy DesignKey Findings
Obstructive Sleep Apnea (OSA) Double-blind, placebo-controlled, single-doseA single oral dose of this compound improved selected oxygen saturation parameters.[4] It did not significantly reduce the mean apnea/hypopnea index (AHI), but a responder analysis showed a >40% reduction in AHI in 20% of treated subjects versus none in the placebo group.[4]
Opioid-Induced Respiratory Depression Double-blind, placebo-controlled, dose-ascendingA Phase 2a trial was initiated to evaluate the ability of this compound to prevent respiratory depression produced by remifentanil without altering its analgesic properties.[9][10]
Spinal Cord Injury (SCI) Phase 2a single ascending dose followed by Phase 2b double-blind, placebo-controlledA trial funded by the Department of Defense is set to evaluate the safety and efficacy of this compound for enhancing bladder function and motor activity in patients with SCI.[11]

Future Directions

The development of this compound is ongoing, with a focus on its potential to treat respiratory complications associated with opioid use and spinal cord injury.[11] Its favorable safety profile as a low-impact ampakine positions it as a promising candidate for further clinical investigation in these and other neurological conditions where enhancement of glutamatergic neurotransmission may be beneficial.

Conclusion

This compound represents a significant advancement in the field of ampakine development. Its well-characterized mechanism of action as a low-impact positive allosteric modulator of AMPA receptors, combined with a strong preclinical and early clinical dataset, underscores its therapeutic potential. The comprehensive data presented in this technical guide highlight the promising future of this compound as a novel treatment for a range of CNS and respiratory disorders.

CX1739_Development_Timeline cluster_preclinical Preclinical Activities cluster_clinical Clinical Trials Discovery Discovery & Preclinical Phase1 Phase I (Safety & PK) Discovery->Phase1 IND Filing LTP LTP Enhancement Cognition Cognitive Improvement Respiratory Respiratory Stimulation Phase2 Phase II (Efficacy) Phase1->Phase2 Established Safety Healthy_Volunteers Healthy Volunteers Future Future Development Phase2->Future Ongoing Trials OSA_Patients OSA Patients OIRD_Patients OIRD Patients SCI_Patients SCI Patients

Logical flow of the this compound development program.

References

The Ampakine CX1739: A Technical Guide to its Effects on Synaptic Plasticity and Long-Term Potentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CX1739 is a novel, low-impact ampakine that acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Preclinical studies have demonstrated its potential to enhance cognitive function and address neurological disorders by modulating synaptic plasticity. This technical guide provides an in-depth analysis of the effects of this compound on long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. This document summarizes the available quantitative data, details the experimental methodologies used in key studies, and visualizes the proposed signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is classified as a "low-impact" ampakine, distinguishing it from "high-impact" counterparts. This classification is based on its subtle but significant effects on AMPA receptor kinetics. Unlike high-impact ampakines that can cause neurotoxicity by strongly inhibiting receptor desensitization, this compound minimally affects this process.[1] Instead, it primarily accelerates the opening of the AMPA receptor ion channel and slows its deactivation, leading to an overall enhancement of glutamatergic neurotransmission in the presence of the endogenous agonist, glutamate.[1] This refined mechanism of action contributes to a more favorable safety profile, making this compound a promising candidate for therapeutic development.[2]

Quantitative Effects of this compound on Long-Term Potentiation

In vivo studies in rats have demonstrated that this compound dose-dependently enhances LTP in the hippocampus, a brain region critical for memory formation.[3] The administration of this compound prior to the induction of LTP leads to a significant and sustained increase in the amplitude of the excitatory postsynaptic potential (EPSP).

Table 1: Effect of this compound on the Mean Increase in EPSP Amplitude During LTP

Treatment GroupDose (mg/kg, i.p.)Mean Increase in EPSP Amplitude (%)N (animals)
Vehicle-~107
This compound1~223
This compound3~324

Data summarized from Radin et al. (2024). The mean increase in EPSP amplitude was measured over a 10-minute period, starting 10 minutes after the post-tetanic stimulus.[4][5]

Table 2: Time Course of EPSP Amplitude Enhancement by this compound (3 mg/kg) During LTP

Time Post-Tetanus (minutes)Approximate % Increase in EPSP Amplitude (Vehicle)Approximate % Increase in EPSP Amplitude (this compound, 3 mg/kg)
101535
201030
40825
60520

Values are estimated from the graphical data presented in Radin et al. (2024).[4][5]

Experimental Protocols

The following section details the methodology for the in vivo LTP experiments that form the basis of the quantitative data presented above.

In Vivo Electrophysiology for Long-Term Potentiation
  • Animal Model: Male Long-Evans rats were used for these studies.[4]

  • Anesthesia: Anesthesia was induced and maintained throughout the experiment.[4]

  • Surgical Procedure:

    • Stereotaxic surgery was performed to implant stimulating and recording electrodes.[4]

    • The stimulating electrode was targeted to the perforant path, a major input to the hippocampus.[4]

    • The recording electrode was placed in the dentate gyrus of the hippocampus to record field EPSPs.[4]

  • Electrophysiological Recordings:

    • Baseline synaptic responses were established by delivering single electrical pulses to the perforant path.[4]

    • This compound or vehicle was administered intraperitoneally (i.p.).[4]

    • After a 15-minute interval, LTP was induced using a high-frequency tetanic stimulation protocol.[4]

  • LTP Induction Protocol (Tetanic Stimulation):

    • Stimulation Pattern: 20 trains of pulses.[4]

    • Frequency: 400 Hz.[4]

    • Train Duration: 30 milliseconds.[4]

  • Data Analysis:

    • The amplitude of the evoked field EPSPs was measured.[4]

    • LTP was quantified as the percentage increase in the EPSP amplitude from the pre-stimulation baseline.[4]

Signaling Pathways and Visualization

The enhancement of LTP by this compound is initiated by its direct modulation of AMPA receptors. The subsequent intracellular signaling cascade is thought to involve pathways known to be crucial for synaptic plasticity, including the activation of calcium-dependent kinases and transcription factors, as well as the potential involvement of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).

Proposed Signaling Pathway for this compound-Mediated LTP Enhancement

The following diagram illustrates the proposed signaling cascade initiated by this compound.

CX1739_LTP_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds This compound This compound This compound->AMPAR Modulates Ca_influx Ca²+ Influx AMPAR->Ca_influx Increased Channel Opening CaMKII CaMKII Activation Ca_influx->CaMKII CREB CREB Phosphorylation CaMKII->CREB LTP_Expression LTP Expression (e.g., AMPAR Trafficking) CaMKII->LTP_Expression Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Gene_Expression->LTP_Expression

Caption: Proposed signaling cascade for this compound-enhanced LTP.

Experimental Workflow for In Vivo LTP Studies

The logical flow of the experimental protocol for assessing the impact of this compound on LTP is depicted below.

LTP_Workflow Animal_Prep Animal Preparation (Anesthesia, Surgery) Electrode_Imp Electrode Implantation (Perforant Path & Dentate Gyrus) Animal_Prep->Electrode_Imp Baseline_Rec Baseline EPSP Recording Electrode_Imp->Baseline_Rec Drug_Admin This compound or Vehicle Administration (i.p.) Baseline_Rec->Drug_Admin LTP_Induction Tetanic Stimulation (400 Hz) Drug_Admin->LTP_Induction 15 min wait Post_LTP_Rec Post-Tetanus EPSP Recording LTP_Induction->Post_LTP_Rec Data_Analysis Data Analysis (% Change in EPSP Amplitude) Post_LTP_Rec->Data_Analysis

Caption: Workflow for in vivo LTP experiments with this compound.

Discussion and Future Directions

The available data strongly indicate that this compound is a potent enhancer of synaptic plasticity, specifically long-term potentiation. Its "low-impact" mechanism of action on AMPA receptors suggests a favorable therapeutic window. The enhancement of LTP is dose-dependent and sustained, providing a cellular basis for the pro-cognitive effects observed in behavioral studies.

Future research should focus on elucidating the precise downstream signaling cascades activated by this compound. While the involvement of CaMKII and CREB is highly probable based on established LTP mechanisms, direct experimental evidence of their increased phosphorylation following this compound administration would solidify this understanding. Furthermore, investigating the role of BDNF and its TrkB receptor in this compound-mediated synaptic plasticity will be crucial. Biochemical assays such as Western blotting for phosphorylated proteins and ELISA for BDNF levels in hippocampal tissue from this compound-treated animals would provide valuable insights. Proteomic and transcriptomic analyses could further identify novel molecular targets and pathways modulated by this promising ampakine. A deeper understanding of these molecular mechanisms will be instrumental in the continued development of this compound for a range of neurological and psychiatric disorders.

References

Foundational Research on the Neuropharmacology of CX1739: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX1739 is a novel, orally bioavailable, low-impact ampakine currently under investigation for a range of neurological and respiratory disorders. As a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound enhances excitatory neurotransmission mediated by the endogenous ligand, glutamate (B1630785). This technical guide provides a comprehensive overview of the foundational preclinical and clinical research on the neuropharmacology of this compound, summarizing its mechanism of action, pharmacokinetic profile, and key experimental findings. The document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

This compound belongs to a class of compounds known as ampakines, which modulate the function of AMPA receptors, the primary mediators of fast excitatory synaptic transmission in the central nervous system (CNS).[1][2][3] Unlike "high-impact" ampakines, which can be associated with neurotoxicity and seizures at higher doses, this compound is classified as a "low-impact" ampakine.[1][4] This classification stems from its mechanism of action, which involves minimally affecting AMPA receptor desensitization while enhancing the glutamate-induced ion channel opening.[5] This nuanced modulation is believed to contribute to its favorable safety profile.[1][3]

Initial research into this compound focused on its nootropic, or cognitive-enhancing, effects.[6] Subsequent studies have revealed its potential as a respiratory stimulant, leading to investigations into its use for opioid-induced respiratory depression and sleep apnea.[4][7][8] This guide will delve into the core neuropharmacological data that forms the basis of these therapeutic explorations.

Mechanism of Action

This compound acts as a positive allosteric modulator of AMPA receptors.[1][2] It binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate.[9] This potentiation of AMPA receptor function leads to an increase in excitatory postsynaptic potentials (EPSPs), which is a fundamental aspect of synaptic plasticity and neuronal communication.[10] A key characteristic of this compound as a low-impact ampakine is its minimal effect on the desensitization of the AMPA receptor, which is a process that reduces the receptor's activity in the continued presence of glutamate.[5] This property is thought to prevent the over-excitation that can lead to excitotoxicity and seizures, a concern with some other classes of AMPA receptor modulators.[1]

Signaling Pathway

The potentiation of AMPA receptors by this compound is expected to trigger downstream signaling cascades associated with synaptic plasticity and cell survival. While direct studies on the specific downstream pathways of this compound are limited in the public domain, the known consequences of AMPA receptor activation suggest the involvement of pathways like the Brain-Derived Neurotrophic Factor (BDNF) and the Extracellular signal-Regulated Kinase (ERK) pathways.

This compound enhances glutamate-mediated AMPA receptor activation, leading to downstream signaling cascades.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound
ParameterSpeciesDoseRouteTmaxHalf-life (t½)CmaxAUCReference(s)
Time to Peak (Tmax)RatNot SpecifiedIV2 min---[7][8]
Time to Peak (Tmax)Human100-1200 mg (single dose)Oral1-5 hours-Dose-proportionalDose-proportional[5]
Half-life (t½)Human300-600 mg (multiple doses)Oral-6-9 hours--[5]

Note: Specific Cmax and AUC values were not consistently reported in the reviewed literature.

Table 2: Preclinical Efficacy of this compound
Experimental ModelSpeciesDose RangeRouteOutcomeReference(s)
Long-Term Potentiation (LTP) EnhancementRat1-3 mg/kgIPDose-dependent enhancement of LTP in the hippocampus.[6][11]
Novel Object Recognition (NOR)Rat0.03-0.1 mg/kgIPSignificant improvement in recognition memory.[6][11]
Win-Shift Radial Arm MazeRat0.1-1 mg/kgIPImproved performance, indicating enhanced spatial working memory.[6]
Reversal of Opioid-Induced Respiratory DepressionRat10-20 mg/kgIVDose-dependent reversal of alfentanil-induced respiratory depression.[12]
Amphetamine-Induced Locomotor ActivityMouse18-30 mg/kgIPSignificant reduction in hyperactivity.[6]

Note: While this compound is described as a potent ampakine, specific in vitro binding affinity (Ki) and efficacy (EC50) values for AMPA receptor potentiation were not available in the reviewed public-domain literature.

Table 3: Preclinical Safety and Toxicology of this compound
Study TypeSpeciesDoseRouteFindingsReference(s)
Single-Dose ToxicityRatUp to 2000 mg/kgOralNo adverse events observed.[1][3]
Single-Dose ToxicityRat3000 mg/kgOralLethal dose.[1]
Seizure LiabilityRat/MouseEfficacious doses (0.03-18 mg/kg)IP/IVNo convulsant activities observed.[1][3]

Experimental Protocols

In Vivo Long-Term Potentiation (LTP) in Rats
  • Animal Model: Male Long-Evans rats.

  • Anesthesia: Urethane or other suitable anesthetic.

  • Surgical Procedure: Stereotaxic implantation of a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus of the hippocampus.

  • Electrophysiological Recordings: Record baseline excitatory postsynaptic potentials (EPSPs).

  • Drug Administration: Administer this compound or vehicle intraperitoneally (IP).

  • LTP Induction: After a set period post-injection, deliver high-frequency stimulation (HFS) to the perforant path to induce LTP.

  • Data Analysis: Monitor and record EPSP slope and amplitude for a designated period post-HFS to assess the magnitude and duration of LTP.

LTP_Workflow start Start surgery Stereotaxic Surgery: Electrode Implantation start->surgery baseline Record Baseline EPSPs surgery->baseline injection Administer this compound or Vehicle (IP) baseline->injection wait Wait for Drug Action injection->wait hfs Induce LTP with High-Frequency Stimulation wait->hfs record_post_ltp Record Post-HFS EPSPs hfs->record_post_ltp analysis Analyze LTP Magnitude and Duration record_post_ltp->analysis end End analysis->end

Workflow for in vivo Long-Term Potentiation (LTP) experiment.
Novel Object Recognition (NOR) Test in Rats

  • Apparatus: A square open-field arena.

  • Habituation Phase: Allow rats to explore the empty arena to acclimate.

  • Training/Familiarization Phase: Place two identical objects in the arena and allow the rat to explore for a set duration.

  • Inter-trial Interval: Return the rat to its home cage for a specified period.

  • Testing Phase: Replace one of the familiar objects with a novel object and place the rat back in the arena.

  • Data Collection: Record the time spent exploring each object (novel and familiar).

  • Data Analysis: Calculate a discrimination index (e.g., [time with novel object - time with familiar object] / [total exploration time]) to assess recognition memory.

NOR_Workflow start Start habituation Habituation to Arena start->habituation training Training: Explore Two Identical Objects habituation->training iti Inter-Trial Interval training->iti testing Testing: Explore One Familiar and One Novel Object iti->testing data_collection Record Exploration Times testing->data_collection analysis Calculate Discrimination Index data_collection->analysis end End analysis->end

Workflow for the Novel Object Recognition (NOR) test.
Reversal of Opioid-Induced Respiratory Depression in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Instrumentation: Catheterization of the femoral artery and vein for blood pressure monitoring, blood gas analysis, and drug administration. Use of whole-body plethysmography to measure respiratory parameters.

  • Induction of Respiratory Depression: Administer a continuous intravenous (IV) infusion of an opioid agonist (e.g., alfentanil or remifentanil) to induce a stable state of respiratory depression.

  • Drug Administration: Administer this compound or vehicle intravenously.

  • Data Collection: Continuously monitor respiratory rate, tidal volume, minute ventilation, and arterial blood gases before, during, and after this compound administration.

  • Data Analysis: Compare the respiratory parameters before and after this compound treatment to determine the extent of reversal of opioid-induced respiratory depression.

Conclusion

The foundational research on this compound establishes it as a promising low-impact ampakine with a favorable safety profile and demonstrated efficacy in preclinical models of cognitive enhancement and respiratory stimulation. Its mechanism as a positive allosteric modulator of AMPA receptors, with minimal impact on desensitization, likely underlies its therapeutic window. The provided quantitative data and experimental protocols offer a solid basis for further investigation into the clinical utility of this compound for various neurological and respiratory conditions. Future research should aim to further elucidate the specific downstream signaling pathways engaged by this compound and to obtain precise in vitro binding and efficacy data to build a more complete neuropharmacological profile.

References

Unveiling CX1739: A Deep Dive into its Role as a Respiratory Stimulant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX1739 is a novel, investigational small molecule that has garnered significant interest for its potential as a respiratory stimulant.[1][2] Classified as a low-impact ampakine, it acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms, preclinical and clinical evidence, and experimental methodologies related to this compound's role in respiratory modulation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of respiratory medicine, neuropharmacology, and critical care.

Core Mechanism of Action

This compound exerts its respiratory stimulant effects by modulating the activity of AMPA receptors, which are critical for fast excitatory synaptic transmission throughout the central nervous system, including the brainstem respiratory centers.[4][5] Unlike direct agonists, this compound potentiates the response of AMPA receptors to the endogenous neurotransmitter glutamate.[1][3] This positive allosteric modulation enhances excitatory signaling within the neuronal networks that control breathing, particularly in the pre-Bötzinger complex, the primary rhythm generator for inspiration.[1][6] The "low-impact" designation of this compound signifies its ability to enhance AMPA receptor function without causing the excitotoxicity associated with some other ampakines.[3][7]

Signaling Pathway

The binding of this compound to a modulatory site on the AMPA receptor enhances the glutamate-induced influx of sodium (Na+) and calcium (Ca2+) ions into respiratory neurons. This augmented cation influx leads to a greater depolarization of the postsynaptic membrane, increasing the likelihood of action potential firing and enhancing the overall excitability of the respiratory network. This, in turn, can counteract the depressive effects of agents like opioids on respiratory drive.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Respiratory Neuron cluster_ampa AMPA Receptor Glutamate Glutamate AMPA AMPAR Glutamate->AMPA Binds IonChannel Ion Channel (Na+, Ca2+) AMPA->IonChannel Opens This compound This compound This compound->AMPA Positive Allosteric Modulation Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx ActionPotential Increased Action Potential Firing Depolarization->ActionPotential RespiratoryStimulation Respiratory Stimulation ActionPotential->RespiratoryStimulation

This compound Signaling Pathway in Respiratory Neurons.

Preclinical Evidence

Reversal of Opioid-Induced Respiratory Depression in Rodents

A key preclinical study investigated the efficacy of this compound in a rat model of opioid-induced respiratory depression.[1][8]

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats.[7]

  • Induction of Respiratory Depression: A continuous intravenous infusion of the potent opioid alfentanil (250 µg/kg/min) was administered to induce significant respiratory depression.[1]

  • Drug Administration: Following the establishment of respiratory depression, this compound was administered intravenously at doses of 5, 10, and 20 mg/kg.[1]

  • Monitoring: Respiratory parameters, including frequency and minute volume, were continuously monitored using whole-body plethysmography.[1]

Quantitative Data Summary:

Dose of this compound (IV)Outcome on Minute VolumeStatistical Significance
5 mg/kgPartial reversal of respiratory depressionNot specified
10 mg/kgSignificant partial reversal of respiratory depressionp < 0.01
20 mg/kgComplete reversal of respiratory depressionp < 0.001

Experimental Workflow:

Start Start Rat Sprague-Dawley Rat Start->Rat Plethysmography Whole-Body Plethysmography Rat->Plethysmography Alfentanil Alfentanil Infusion (250 µg/kg/min) Plethysmography->Alfentanil RespDepression Respiratory Depression Established Alfentanil->RespDepression CX1739_Admin This compound Administration (5, 10, or 20 mg/kg IV) RespDepression->CX1739_Admin Monitoring Continuous Respiratory Monitoring CX1739_Admin->Monitoring DataAnalysis Data Analysis Monitoring->DataAnalysis End End DataAnalysis->End

Preclinical Workflow for OIRD Reversal.

Clinical Evidence

Phase 2a Trial in Opioid-Induced Respiratory Depression (OIRD)

A Phase 2a clinical trial evaluated the safety and efficacy of this compound in preventing respiratory depression induced by the potent opioid remifentanil in healthy volunteers.[9][10][11]

Experimental Protocol:

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.[10]

  • Participants: Healthy adult volunteers.[9]

  • Intervention: Oral administration of this compound (300 mg, 600 mg, and 900 mg) or placebo.[11]

  • OIRD Models:

    • Remifentanil Infusion: A continuous intravenous infusion of remifentanil to simulate post-operative opioid use.[9][10]

    • Remifentanil Bolus: A single intravenous bolus of remifentanil to model an overdose scenario.[9][10]

  • Primary Endpoints: Safety and tolerability, and the effect of this compound on respiratory rate depression.[10]

Quantitative Data Summary:

This compound Dose (Oral)Effect on Respiratory Rate Depression (Infusion Model)Statistical SignificanceEffect on Respiratory Depression (Bolus Model)
300 mgSignificant reductionp < 0.05No significant effect
600 mgNo significant reductionNot significantNo significant effect
900 mgSignificant reductionp < 0.01No significant effect
Exploratory Study in Sleep Apnea (B1277953)

An exploratory clinical study assessed the potential of this compound in patients with obstructive sleep apnea (OSA).[12][13]

Experimental Protocol:

  • Study Design: A double-blind, placebo-controlled pilot study.[13]

  • Participants: 20 adults with moderate-to-severe OSA (16 received this compound, 4 received placebo).[12]

  • Intervention: A single oral dose of this compound.[12]

  • Assessment: Overnight polysomnography to measure various sleep and respiratory parameters.[12]

Quantitative Data Summary:

ParameterThis compound EffectPlacebo EffectStatistical Significance
Apnea-Hypopnea Index (AHI)No significant mean reduction-Not significant
AHI Responders (>40% reduction)20% (3/16)0% (0/4)-
Apnea-Hypopnea Time (AHT)Average reduction of 21 minutesAverage increase of 12 minutesp < 0.05
AHT Responders (>40% reduction)30% (5/16)0% (0/4)-
Oxygen SaturationStatistically improved-p < 0.05

Pharmacokinetics and Safety

Pharmacokinetic Profile: In both preclinical and clinical studies, this compound has demonstrated favorable pharmacokinetic properties. In rats, it rapidly crosses the blood-brain barrier with a Tmax of approximately 2 minutes after intravenous administration.[3][7] In humans, the plasma half-life is approximately 8 hours.[13][14]

Safety and Tolerability: this compound has been generally well-tolerated in clinical trials at doses up to 1200mg per day.[13][14] In preclinical safety studies in rats, no adverse events were detected at doses up to 2000 mg/kg.[1][8]

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of respiratory depression. Its novel mechanism of action as a low-impact AMPA receptor positive allosteric modulator offers a potential advantage over existing treatments. Preclinical studies have robustly demonstrated its ability to reverse opioid-induced respiratory depression. While clinical trial results have been mixed, they provide proof-of-concept for its respiratory stimulant effects in humans, particularly in scenarios of steady-state opioid administration.[11] Further larger-scale clinical trials are warranted to fully elucidate the efficacy and safety profile of this compound in various patient populations, including those with central sleep apnea and other forms of respiratory compromise. The continued investigation of this compound and other ampakines may pave the way for a new class of therapies to address significant unmet needs in respiratory medicine.

References

Preliminary Studies on CX1739 in Models of Neurodegenerative Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX1739 is a low-impact ampakine, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Ampakines enhance the excitatory effects of glutamate, the primary excitatory neurotransmitter in the central nervous system, by modulating AMPA receptor function.[1][2][3] This mechanism holds therapeutic potential for neurological and psychiatric conditions characterized by compromised excitatory neurotransmission.[1][2][3] While direct studies of this compound in established animal models of neurodegenerative diseases such as Alzheimer's, Parkinson's, Huntington's, or Amyotrophic Lateral Sclerosis (ALS) are not yet available in the public domain, preliminary preclinical research in rodents suggests pro-cognitive effects and enhancement of synaptic plasticity, which are relevant to the cognitive decline observed in many of these disorders.[1][2]

This technical guide provides an in-depth overview of the existing preliminary studies on this compound, focusing on its effects on cognition and synaptic plasticity in rodent models. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathway and experimental workflows.

Core Mechanism of Action: AMPA Receptor Modulation

This compound, as a low-impact ampakine, is thought to enhance synaptic transmission by binding to an allosteric site on the AMPA receptor. This binding potentiates the receptor's response to glutamate, leading to an increased influx of sodium ions and subsequent neuronal depolarization. This enhanced glutamatergic signaling is hypothesized to be the basis for the observed pro-cognitive effects.

CX1739_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Na_Ion Na+ AMPA_Receptor->Na_Ion Increased Influx This compound This compound This compound->AMPA_Receptor Positive Allosteric Modulation Depolarization Neuronal Depolarization Na_Ion->Depolarization Leads to

Figure 1: this compound enhances glutamatergic neurotransmission.

Summary of Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies of this compound in rodent models. These studies primarily focused on cognitive enhancement and synaptic plasticity.

Table 1: Effects of this compound on Cognitive Performance in Rodents

Experimental ModelSpeciesDosage (mg/kg)Administration RouteKey FindingsReference
Novel Object Recognition (NOR)Rat0.03, 0.1Not SpecifiedSignificantly increased NOR memory (p < 0.05).[1]
Win-Shift Radial Arm MazeRat0.3Not SpecifiedPro-cognitive effects observed.[2]
Five-Choice Serial Reaction Time Task (5-CSRTT)Rat3Not SpecifiedReduction in impulsivity.[2]

Table 2: Effects of this compound on In Vivo Long-Term Potentiation (LTP) in Rats

Brain RegionDosage (mg/kg)Administration RouteKey FindingsReference
Hippocampus (Dentate Gyrus)1, 3Not SpecifiedSignificantly facilitated the induction of LTP.[2]

Detailed Experimental Protocols

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents, based on their innate tendency to explore novel objects.

Protocol:

  • Habituation: Rodents are individually habituated to the testing arena (an open-field box) for a set period in the absence of any objects. This reduces novelty-induced stress.

  • Familiarization/Sample Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to freely explore them for a defined duration. The time spent exploring each object is recorded.

  • Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific delay period (e.g., 1 hour or 24 hours).

  • Test/Choice Phase (T2): The animal is returned to the arena, where one of the original objects has been replaced with a novel object. The time spent exploring the familiar and the novel object is recorded.

  • Data Analysis: A recognition index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time. A higher recognition index indicates better memory.[4]

NOR_Workflow Habituation Habituation (Empty Arena) Familiarization Familiarization (Two Identical Objects) Habituation->Familiarization ITI Inter-Trial Interval Familiarization->ITI Test Test (One Familiar, One Novel Object) ITI->Test Analysis Data Analysis (Recognition Index) Test->Analysis

Figure 2: Workflow of the Novel Object Recognition test.

Win-Shift Radial Arm Maze Task

This task assesses spatial working and reference memory in rodents.

Protocol:

  • Habituation: Animals are habituated to the radial arm maze, which consists of a central platform with several arms radiating outwards.

  • Training/Sample Phase: A subset of the arms are baited with a food reward. The animal is placed on the central platform and allowed to explore the maze and consume the rewards.

  • Inter-Trial Interval (ITI): The animal is removed from the maze for a defined period.

  • Test Phase: The animal is returned to the maze. In the "win-shift" paradigm, the previously unbaited arms are now baited. The animal must remember which arms it previously visited to efficiently find the new rewards.

  • Data Analysis: Errors, such as re-entry into previously visited arms (working memory error) or entry into arms that were never baited (reference memory error), are recorded and analyzed.[5][6]

Win_Shift_Workflow Habituation Habituation (Radial Arm Maze) Training Training (Subset of Arms Baited) Habituation->Training ITI Inter-Trial Interval Training->ITI Test Test (Previously Unbaited Arms Now Baited) ITI->Test Analysis Data Analysis (Memory Errors) Test->Analysis

Figure 3: Workflow of the Win-Shift Radial Arm Maze task.

Five-Choice Serial Reaction Time Task (5-CSRTT)

The 5-CSRTT is an operant conditioning task used to assess attention and impulsivity in rodents.

Protocol:

  • Pre-training: Animals are trained to obtain a food reward from a magazine in the operant chamber.

  • Training: The task involves five apertures, one of which is briefly illuminated in a pseudo-random order. The animal must make a nose-poke response into the illuminated aperture to receive a reward.

  • Task Parameters: The duration of the light stimulus and the inter-trial interval can be varied to modulate the attentional demand.

  • Data Analysis: Several parameters are measured, including accuracy (correct responses), omissions (failure to respond), premature responses (responding before the stimulus), and perseverative responses (repeated responses after a correct one). These measures provide insights into attention and impulse control.[7][8][9]

5CSRTT_Logic Start Start ITI Inter-Trial Interval Start->ITI Stimulus Light Stimulus in One of Five Apertures ITI->Stimulus End End ITI->End Response Animal Response (Nose Poke) Stimulus->Response Correct Correct Aperture? Response->Correct Reward Deliver Reward Correct->Reward Yes Timeout Time-Out (Punishment) Correct->Timeout No Reward->ITI Timeout->ITI

Figure 4: Logical flow of the 5-CSRTT.

In Vivo Long-Term Potentiation (LTP) Measurement

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.

Protocol:

  • Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.

  • Electrode Implantation: A stimulating electrode is implanted in an afferent pathway (e.g., the perforant path in the hippocampus), and a recording electrode is placed in the corresponding postsynaptic area (e.g., the dentate gyrus).

  • Baseline Recording: Test pulses are delivered to the stimulating electrode to evoke field excitatory postsynaptic potentials (fEPSPs), and a stable baseline response is recorded.

  • LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., a series of short, high-frequency bursts of electrical stimuli) is delivered to the stimulating electrode.

  • Post-HFS Recording: Test pulses are resumed, and the fEPSP is monitored for an extended period.

  • Data Analysis: The magnitude and duration of the potentiation of the fEPSP slope or amplitude relative to the baseline are quantified as a measure of LTP.[10][11][12]

LTP_Workflow Preparation Animal Preparation and Electrode Implantation Baseline Baseline fEPSP Recording Preparation->Baseline Induction High-Frequency Stimulation (HFS) Baseline->Induction Post_Induction Post-HFS fEPSP Recording Induction->Post_Induction Analysis Quantification of Potentiation Post_Induction->Analysis

Figure 5: Experimental workflow for in vivo LTP measurement.

Discussion and Future Directions

The preliminary data on this compound demonstrate its potential to enhance cognitive function and synaptic plasticity in rodent models.[1][2] These findings are encouraging and suggest that the mechanism of AMPA receptor modulation could be a viable strategy for addressing the cognitive deficits associated with neurodegenerative diseases.

However, it is crucial to emphasize that these studies were not conducted in established animal models of specific neurodegenerative disorders. Therefore, the direct relevance of these findings to diseases like Alzheimer's or Parkinson's remains to be elucidated.

Future research should focus on evaluating the efficacy of this compound in transgenic or toxin-induced animal models that recapitulate key pathological features of neurodegenerative diseases. Such studies would be essential to determine if this compound can not only improve cognitive symptoms but also modify the underlying disease progression. Furthermore, investigating the long-term effects of this compound treatment and its impact on biomarkers associated with neurodegeneration will be critical next steps in the development of this compound for neurodegenerative disorders.

References

the chemical structure and properties of CX1739

Author: BenchChem Technical Support Team. Date: December 2025

CX1739 is a next-generation, orally bioavailable small molecule that functions as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Classified as a "low-impact" ampakine, it enhances glutamatergic neurotransmission with a favorable safety profile, making it a subject of significant interest for various therapeutic applications.[1][3] Developed by Cortex Pharmaceuticals and now under RespireRx Pharmaceuticals, this compound has been investigated for its potential in treating conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), opioid-induced respiratory depression, central sleep apnea, and cognitive disorders.[1][4]

Chemical Structure and Properties

This compound is chemically known as N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzo[c][1][3][5]oxadiazole-5-carboxamide.[3][6] Its structure features a benzofurazan (B1196253) core linked to a tetrahydropyran (B127337) moiety via a methyl-carboxamide group.

Table 1: Chemical Identifiers and Molecular Properties of this compound
Identifier/PropertyValue
IUPAC Name N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzo[c][1][3][5]oxadiazole-5-carboxamide[3]
Synonyms CX-1739, CX 1739[3]
CAS Number 1086377-48-1[1][3]
Chemical Formula C₁₃H₁₅N₃O₃[1][3]
Molecular Weight 261.28 g/mol [1][3]
Exact Mass 261.1113[3][5]
SMILES CN(C1CCOCC1)C(=O)C2=CC3=NON=C3C=C2[1]
InChI Key IRYRMRDDVXULFG-UHFFFAOYSA-N[1][3]
Table 2: Physicochemical Properties of this compound
PropertyDescription
Appearance Solid
Solubility Soluble in DMSO
Storage For short-term (days to weeks), store at 0 - 4°C. For long-term (months to years), store at -20°C.[5]
Shipping Condition Shipped under ambient temperature as a non-hazardous chemical.[3][5]

Pharmacological Profile

Mechanism of Action

This compound is a positive allosteric modulator of AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the central nervous system.[2] It binds to a site on the AMPA receptor distinct from the glutamate (B1630785) binding site.[2] This allosteric binding enhances the receptor's response to glutamate by prolonging the time the ion channel remains open, thereby increasing the flow of cations (Na⁺ and Ca²⁺) into the postsynaptic neuron.[3]

This potentiation of AMPA receptor-mediated currents leads to enhanced synaptic plasticity, a fundamental mechanism for learning and memory.[3]

This compound Mechanism of Action at the AMPA Receptor Glutamate Glutamate (Agonist) AMPAR_Closed AMPA Receptor (Closed State) Glutamate->AMPAR_Closed Binds This compound This compound (Positive Allosteric Modulator) This compound->AMPAR_Closed Binds allosterically AMPAR_Open AMPA Receptor (Open State) AMPAR_Closed->AMPAR_Open Conformational Change Ion_Influx Na+ / Ca2+ Influx AMPAR_Open->Ion_Influx Prolongs Channel Opening Postsynaptic_Neuron Postsynaptic Neuron Depolarization Ion_Influx->Postsynaptic_Neuron Leads to Synaptic_Plasticity Enhanced Synaptic Plasticity (e.g., LTP) Postsynaptic_Neuron->Synaptic_Plasticity Promotes Logical Relationship of this compound Properties CoreProperty This compound Low-Impact Ampakine Mechanism Positive Allosteric Modulation of AMPAR CoreProperty->Mechanism Safety Favorable Safety Profile (No Excitotoxicity/Seizures) CoreProperty->Safety leads to Efficacy Therapeutic Efficacy Mechanism->Efficacy Cognition Pro-Cognitive Effects (Memory, Learning) Efficacy->Cognition results in Respiration Respiratory Stimulation (Reverses OIRD) Efficacy->Respiration results in ADHD ADHD Symptom Reduction Efficacy->ADHD results in Experimental Workflow for OIRD Study Start Start Animal_Prep Animal Preparation (Rat Model) Start->Animal_Prep Plethysmography Place in Plethysmography Chamber Animal_Prep->Plethysmography Baseline Record Baseline Respiration Plethysmography->Baseline Alfentanil Induce OIRD (Alfentanil Infusion) Baseline->Alfentanil CX1739_Admin Administer this compound (IV) or Vehicle Alfentanil->CX1739_Admin Monitor Monitor & Record Respiratory Parameters CX1739_Admin->Monitor Analysis Data Analysis (Compare treatment vs. control) Monitor->Analysis End End Analysis->End

References

Methodological & Application

Application Notes and Protocols for CX1739 in Rodent Models of Spinal Cord Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of CX1739, a low-impact ampakine, in rodent models of spinal cord injury (SCI). The following sections detail the mechanism of action, experimental protocols, and key quantitative findings from preclinical studies.

This compound is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] By binding to AMPA receptors, this compound enhances the excitatory effects of the endogenous agonist glutamate.[2] This modulation is being investigated for its therapeutic potential in various neurological conditions, including spinal cord injury, where it may help to amplify weakened neural signals.[1][3][2][4]

Signaling Pathway of this compound

The fundamental mechanism of this compound involves the potentiation of AMPA receptor function. AMPA receptors are critical for fast synaptic transmission in the central nervous system. Following spinal cord injury, glutamatergic signaling pathways are often disrupted. This compound acts by enhancing the function of the remaining neural circuits.[5]

CX1739_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Neuron_Excitation Increased Neuronal Excitation AMPA_R->Neuron_Excitation Leads to This compound This compound This compound->AMPA_R Modulates

Caption: Mechanism of this compound action on the AMPA receptor.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in rodent models of spinal cord injury.

Table 1: Effects of this compound on Diaphragm Electromyography (EMG) after Cervical SCI
Timepoint Post-InjuryDosage and RouteKey FindingsReference
4 Days5 mg/kg, IVIncreased ipsilateral diaphragm EMG output during baseline breathing and respiratory challenge. A sustained increase was observed for 15 minutes.[6]
14 Days5 mg/kg, IVProduced sustained increases in ipsilateral diaphragm EMG output and enhanced output during respiratory challenge.[6]
8 Weeks5 mg/kg, IVAcutely increased ipsilateral diaphragm EMG activity by 32 ± 5% and tidal volume by 25 ± 7%.[7]
8-12 Weeks5 mg/kg, daily IPProgressive increase in ipsilateral diaphragm EMG output at 10 and 12 weeks (9 ± 4% and 17 ± 7% respectively).[7]
Table 2: Effects of this compound on Bladder Function after Thoracic SCI
Timepoint Post-InjuryDosage and RouteKey FindingsReference
5 Days5, 10, 15 mg/kg, IVDose-dependent reduction in the pressure threshold for bladder contraction, voided volume, and the interval between contractions.[5][8][9]
Table 3: Neuroprotective and Locomotor Effects of Acute this compound Administration
Timepoint Post-InjuryDosage and RouteKey FindingsReference
0-14 Days5 mg/kg, dailyNo significant difference in neuronal counts, degenerating axons, or microglia/macrophage staining compared to vehicle. Associated with reduced open-field motor scores.[10]
14 Days5 mg/kg, dailyNo detectable benefit on neuronal survival.[11]

Experimental Protocols

Rodent Model of Cervical Spinal Cord Injury (C2 Hemisection)

This protocol is designed to create a unilateral injury to the cervical spinal cord, disrupting the bulbospinal glutamatergic drive to the phrenic motor neuron pool, which is crucial for diaphragm function.[6]

C2_Hemisection_Workflow A Anesthetize Animal B Perform Dorsal Midline Incision A->B C Expose C2 Vertebra B->C D Perform C2 Laminectomy C->D E Incise Dura Mater D->E F Perform Right-Sided Hemisection E->F G Suture Muscles and Skin F->G H Post-operative Care G->H

Caption: Workflow for C2 spinal hemisection surgery.

Detailed Methodology:

  • Animal Preparation: Adult Sprague-Dawley rats are used for this procedure.[6] Anesthesia is induced and maintained throughout the surgery.

  • Surgical Procedure:

    • A dorsal midline incision is made over the cervical spine.

    • The muscles overlying the second cervical vertebra (C2) are dissected and retracted.

    • A C2 laminectomy is performed to expose the spinal cord.

    • The dura mater is carefully incised.

    • A right-sided hemisection of the spinal cord is performed.

    • The overlying muscles and skin are sutured in layers.

  • Post-operative Care: Animals receive appropriate analgesics and are monitored daily for signs of distress.[9]

Rodent Model of Thoracic Spinal Cord Injury (T9 Contusion)

This protocol creates a contusion injury in the thoracic region of the spinal cord, leading to bladder dysfunction.[5][12]

T9_Contusion_Workflow A Anesthetize Animal (Ketamine/Xylazine) B Dorsal Incision over T5-T11 A->B C Expose T8-T10 Vertebrae B->C D Perform T9 Laminectomy C->D E Induce Contusion Injury (e.g., 104 ± 4 kDy force) D->E F Suture Muscles and Skin E->F G Post-operative Care (Analgesics, Fluids) F->G

Caption: Workflow for T9 spinal cord contusion surgery.

Detailed Methodology:

  • Animal Preparation: Adult female Sprague-Dawley rats are anesthetized with a ketamine/xylazine cocktail.[9] Body temperature is maintained at 37-38°C.[12]

  • Surgical Procedure:

    • A dorsal incision is made from the T5 to T11 vertebrae.

    • The paravertebral muscles are retracted to expose the T8-T10 vertebrae.

    • A laminectomy is performed at the T9 level, keeping the dura intact.[12]

    • A contusion injury is induced using an impactor device. The average impact force is approximately 104 ± 4 kDy.[5][13]

    • The muscles and skin are closed with sutures and wound clips.[9]

  • Post-operative Care: Animals receive buprenorphine for pain, carprofen, and lactated Ringer's solution for hydration.[9] Bladders are expressed manually twice daily.

This compound Administration

Drug Preparation:

Administration Routes and Dosages:

  • Intravenous (IV): For acute studies, this compound is administered intravenously at doses ranging from 5 mg/kg to 15 mg/kg.[6][5]

  • Intraperitoneal (IP): For chronic daily dosing studies, this compound is administered intraperitoneally at a dose of 5 mg/kg.[7]

Assessment of Respiratory Function

Diaphragm EMG Recording:

  • Electrode Implantation: Chronic indwelling electrodes are implanted into the diaphragm muscle to allow for longitudinal recordings in unanesthetized, freely moving rats.[6]

  • Data Acquisition: EMG activity is recorded to measure diaphragm activation during quiet breathing and in response to respiratory challenges (e.g., 10% O2, 7% CO2 gas mixture).[6]

  • Analysis: The peak EMG amplitude is analyzed to quantify changes in diaphragm output following this compound administration.

Whole-Body Plethysmography:

  • This technique is used to measure ventilation, including respiratory rate and tidal volume, in conscious animals.[7][10]

Assessment of Bladder Function (Cystometry)

This procedure is performed on anesthetized rats to assess bladder urodynamics.[5][12]

  • Animal Preparation: Rats are anesthetized with urethane. A catheter is placed in the tail vein for drug administration.[12]

  • Surgical Procedure: A catheter is inserted into the bladder dome and secured with a purse-string suture. The catheter is connected to a pressure transducer and a syringe pump.

  • Data Acquisition: The bladder is filled with saline at a constant rate, and intravesical pressure is recorded. The volume of voided urine is also measured.[5][13]

  • Analysis: Key parameters measured include the pressure threshold for inducing bladder contraction, voided volume, and the interval between bladder contractions.[5]

Histological Analysis
  • Tissue Preparation: Following the experimental period, animals are transcardially perfused with 4% paraformaldehyde. The spinal cord is dissected, post-fixed, and cryopreserved in sucrose.[5][13]

  • Sectioning and Staining: The spinal cord is sectioned (e.g., 20 μm thickness) and stained with markers such as NeuN for neurons, MCA-6H63 for degenerating axons, and Iba-1 for microglia and macrophages.[5][10][13]

  • Imaging and Analysis: Stained sections are imaged, and neuronal counts and other cellular markers are quantified.[11]

References

Application Notes and Protocols for CX1739 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proper dosage and administration of CX1739 in various preclinical research settings. The information is compiled from published studies and is intended to guide researchers in designing and executing experiments with this low-impact ampakine.

Mechanism of Action

This compound is a novel, low-impact ampakine that acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Unlike high-impact ampakines, this compound enhances the excitatory currents elicited by the endogenous agonist glutamate (B1630785) with minimal impact on receptor desensitization, which is thought to contribute to its favorable safety profile and lack of seizure induction at efficacious doses.[2][3] By potentiating AMPA receptor function, this compound can enhance synaptic transmission and plasticity, which are fundamental processes for cognition and neuronal network function.[2]

CX1739_Mechanism_of_Action cluster_post Postsynaptic Terminal cluster_post_active Postsynaptic Terminal (Active) Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel Gating AMPA_R_Active AMPA Receptor Ion_Channel_Open Ion Channel (Open) AMPA_R_Active->Ion_Channel_Open Gating Na_Ca Na+ / Ca2+ Influx Ion_Channel_Open->Na_Ca This compound This compound This compound->AMPA_R_Active Positive Allosteric Modulation Glutamate_Active Glutamate Glutamate_Active->AMPA_R_Active Binds

Figure 1: this compound enhances glutamatergic neurotransmission.

Pharmacokinetics

This compound demonstrates rapid absorption and brain penetration in preclinical models. In rats, following intravenous administration, it quickly crosses the blood-brain barrier, with a time to maximum concentration (Tmax) in the brain of approximately 2 minutes.[1][4] This pharmacokinetic profile makes it suitable for applications requiring a rapid onset of action.

Data Presentation: Dosage and Administration Tables

The following tables summarize the dosages and administration routes of this compound used in various preclinical models.

Table 1: Cognitive Enhancement Studies in Rats

ExperimentAnimal ModelDose Range (mg/kg)Administration RouteKey Findings
Novel Object RecognitionAdult Rats0.03 - 0.3Not SpecifiedSignificantly increased novel object recognition memory at 0.03 and 0.1 mg/kg.[2]
Win Shift Radial Arm MazeAdult RatsNot SpecifiedIntraperitoneal (IP)Reduced the number of arm entries required to collect food rewards.[2]
Five-Choice Serial Reaction Time TaskAdult RatsNot SpecifiedNot SpecifiedProduced significant cognitive augmentation.[2]

Table 2: Opioid-Induced Respiratory Depression Studies in Rodents

ExperimentAnimal ModelDose Range (mg/kg)Administration RouteKey Findings
Alfentanil-Induced Respiratory DepressionRats10 - 20Intravenous (IV)Minimum effective dose of 10 mg/kg; complete reversal at 20 mg/kg.[2]
Opioid Agonist 030418, Pentobarbital, and Ethanol-Induced Respiratory DepressionRatsNot SpecifiedIntravenous (IV)High-dose administration immediately reversed respiratory depression.[1]

Table 3: Spinal Cord Injury Studies in Rats

ExperimentAnimal ModelDose Range (mg/kg)Administration RouteKey Findings
Bladder Dysfunction after Thoracic Contusion SCIAdult female Sprague-Dawley rats5, 10, 15Intravenous (IV)Dose-dependent increase in the frequency of coordinated voiding.[4]

Table 4: Safety and Toxicology Studies in Rats

Study TypeAnimal ModelDose Range (mg/kg)Administration RouteKey Findings
Single-Dose ToxicityRatsup to 2000Not SpecifiedNo adverse events detected up to 2000 mg/kg.[2][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Reversal of Opioid-Induced Respiratory Depression

This protocol is designed to assess the efficacy of this compound in reversing respiratory depression induced by a potent opioid, such as alfentanil, in rats.

Materials:

  • This compound

  • Alfentanil

  • Vehicle: Saline (0.9% NaCl) with 33% hydroxypropyl-β-cyclodextrin (HPCD)

  • Adult male Sprague-Dawley rats

  • Whole-body plethysmography (WBP) system

  • Intravenous (IV) catheters

Drug Preparation:

  • Prepare a stock solution of this compound in the vehicle. The final concentration should be determined based on the desired dose and a standard injection volume (e.g., 1 mL/kg).

  • Prepare a solution of alfentanil for infusion.

Experimental Workflow:

OIRD_Workflow cluster_setup Setup & Baseline cluster_induction Induction of Respiratory Depression cluster_treatment Treatment cluster_monitoring Monitoring A Anesthetize rat and place in WBP chamber B Record baseline respiratory parameters A->B C Administer alfentanil (e.g., 250 µg/kg/20 min infusion) B->C D Confirm respiratory depression C->D E Administer this compound (IV) (e.g., 10 or 20 mg/kg) or vehicle D->E F Continuously record respiratory parameters (e.g., for 20 min post-CX1739) E->F

Figure 2: Workflow for OIRD experiment.

Procedure:

  • Anesthetize the rat (e.g., with pentobarbital) and implant IV catheters for drug administration.

  • Place the animal in the WBP chamber and allow for acclimatization.

  • Record stable baseline respiratory parameters (e.g., respiratory rate, tidal volume, minute volume).

  • Induce respiratory depression by administering alfentanil.[2]

  • Once a stable level of respiratory depression is achieved, administer a single IV bolus of this compound or vehicle.

  • Continuously monitor and record respiratory parameters for a defined period post-treatment.

Data Analysis:

  • Calculate the percentage change in respiratory parameters from the depressed state after this compound or vehicle administration.

  • Compare the effects of different doses of this compound to the vehicle control using appropriate statistical tests (e.g., ANOVA).

Protocol 2: Novel Object Recognition (NOR) Test

This protocol assesses the impact of this compound on recognition memory in rats.

Materials:

  • This compound

  • Vehicle

  • Adult rats

  • Open field arena

  • A set of identical objects for familiarization

  • A set of novel objects for testing

Drug Preparation:

  • Prepare this compound in the appropriate vehicle for the chosen administration route (e.g., intraperitoneal).

Procedure:

  • Habituation: On day 1, allow each rat to explore the empty open field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.

  • Familiarization (Training): On day 2, place two identical objects in the arena. Administer this compound or vehicle at a predetermined time before placing the rat in the arena. Allow the rat to explore the objects for a set duration (e.g., 5-10 minutes).

  • Testing: On day 3 (e.g., 24 hours after training), replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes).

Data Analysis:

  • Measure the time spent exploring each object (familiar and novel) during the testing phase.

  • Calculate a recognition index, often expressed as: (Time exploring novel object) / (Total time exploring both objects) x 100%.[2]

  • A higher recognition index indicates better memory of the familiar object.

  • Compare the recognition indices between the this compound-treated and vehicle-treated groups.

Protocol 3: Assessment of Bladder Function in a Spinal Cord Injury (SCI) Model

This protocol details the procedure to evaluate the effect of this compound on bladder function in rats following SCI.

Materials:

  • This compound

  • Vehicle: 2-hydroxypropyl-beta-cyclodextrin (B2473086) (HPCD)[4]

  • Adult female Sprague-Dawley rats[4]

  • Surgical instruments for SCI and catheter implantation

  • Urethane for anesthesia

  • Cystometry recording equipment

  • EMG electrodes for external urethral sphincter (EUS) recording

Procedure:

  • SCI Induction: Perform a thoracic contusion SCI (e.g., at T9) on anesthetized rats.[4]

  • Post-operative Care: Provide appropriate post-operative care, including manual bladder expression.

  • Cystometry and EMG Recording: At a specific time point post-SCI (e.g., 5 days), anesthetize the rats with urethane.[4]

    • Implant a catheter into the bladder for saline infusion and pressure recording.

    • Place EMG electrodes in the EUS to record muscle activity.

  • Baseline Recording: Record baseline bladder pressure and EUS EMG activity.

  • Drug Administration: Administer this compound (e.g., 5, 10, or 15 mg/kg) or vehicle intravenously.[4]

  • Post-treatment Recording: Continue to record cystometry and EUS EMG data to assess changes in voiding frequency, bladder capacity, and coordination between bladder contraction and EUS activity.

Data Analysis:

  • Measure parameters such as the pressure threshold for inducing bladder contraction, voided volume, and the interval between contractions.[4]

  • Analyze the coordination between bladder pressure increases and EUS EMG bursting.

  • Compare the pre- and post-drug administration data and analyze the dose-dependent effects of this compound.

Safety and Tolerability

In preclinical studies, this compound has shown a wide therapeutic window. In rats, no adverse events were observed at doses up to 2000 mg/kg.[2][5] This suggests a favorable safety profile for this low-impact ampakine.

Disclaimer: This document is intended for informational purposes for preclinical research only and does not constitute medical advice. Researchers should always adhere to their institution's guidelines for animal care and use and conduct their own risk assessments before using any compound.

References

Application Notes and Protocols for Intravenous CX1739 in Respiratory Depression Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX1739 is a low-impact ampakine, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It has demonstrated potential as a respiratory stimulant, particularly in the context of opioid-induced respiratory depression (OIRD).[1][2][3] This document provides detailed application notes and protocols for the intravenous (IV) administration of this compound in both preclinical and clinical research settings focused on respiratory depression.

This compound enhances excitatory synaptic transmission mediated by AMPA receptors, which are critical for the generation of respiratory rhythm in the brainstem's pre-Bötzinger complex.[4][5] By potentiating the effect of the endogenous neurotransmitter glutamate, this compound can counteract the inhibitory effects of opioids on respiratory drive.[1][5]

Data Presentation

Preclinical Efficacy of Intravenous this compound in a Rat Model of Opioid-Induced Respiratory Depression

The following table summarizes the dose-dependent effect of intravenously administered this compound on the reversal of alfentanil-induced respiratory depression in rats. Respiratory parameters were measured using whole-body plethysmography.[1]

This compound Dose (mg/kg, IV)Opioid Used (Dose)Animal ModelKey Respiratory ParameterObserved EffectReference
5Alfentanil (250 µg/kg/20 min infusion)Sprague-Dawley RatMinute VolumePartial reversal of respiratory depression.[1]
10Alfentanil (250 µg/kg/20 min infusion)Sprague-Dawley RatMinute VolumeSignificant and rapid partial reversal of respiratory depression.[1][1]
20Alfentanil (250 µg/kg/20 min infusion)Sprague-Dawley RatMinute VolumeComplete reversal of respiratory depression.[1][1]
Clinical Efficacy of Oral this compound in Human Opioid-Induced Respiratory Depression

This table presents the effects of orally administered this compound on remifentanil-induced respiratory depression in healthy volunteers from a Phase 2a clinical trial. The study utilized two models: REMI-BOLUS (acute overdose model) and REMI-INFUSION (steady-state opioid concentration model).[6][7][8]

This compound Dose (oral)Opioid Used (Model)Human SubjectsKey Respiratory ParameterObserved EffectReference
300 mgRemifentanil (REMI-INFUSION)Healthy VolunteersRespiratory RateStatistically significant antagonism of respiratory rate depression (p<0.005).[7][8][7][8]
600 mgRemifentanil (REMI-INFUSION)Healthy VolunteersRespiratory RateNo statistically significant antagonism of respiratory depression.[7][8][7][8]
900 mgRemifentanil (REMI-INFUSION)Healthy VolunteersRespiratory RateStatistically significant antagonism of respiratory rate depression (p<0.001).[7][8][7][8]
300 mg, 600 mg, 900 mgRemifentanil (REMI-BOLUS)Healthy VolunteersTime to recovery from respiratory depressionDid not prevent respiratory depression or improve time to recovery.[7][8][7][8]

Experimental Protocols

Preclinical Protocol: Intravenous this compound in a Rat Model of Opioid-Induced Respiratory Depression

This protocol outlines the methodology for assessing the efficacy of intravenous this compound in reversing opioid-induced respiratory depression in rats.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.[1]

  • Weight: 250-350 g.[1]

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Surgical Preparation: One day prior to the experiment, surgically implant two PE30 cannulas into the right jugular vein for remote intravenous drug administration.[9]

2. Materials and Reagents:

  • This compound

  • Vehicle for this compound: Due to limited solubility, a suggested vehicle is 0.9% NaCl (saline) with 33% hydroxypropyl-β-cyclodextrin (HPCD).[9] Prepare by bath sonication.

  • Opioid Agonist: Alfentanil.

  • Vehicle for Alfentanil: 0.9% NaCl (saline).

  • Whole-body plethysmograph (e.g., Buxco).[1]

  • Infusion pump.

3. Experimental Procedure:

  • Acclimatization: On the day of the experiment, place the rat in the whole-body plethysmograph chamber for 1-2 hours to acclimatize.[9]

  • Baseline Measurement: Record baseline respiratory parameters (respiratory rate, tidal volume, and minute volume) for a stable 20-minute period.[9]

  • Induction of Respiratory Depression: Infuse alfentanil intravenously via one of the jugular cannulas at a rate of 250 µg/kg/20 min. This dose is intended to produce approximately a 50% depression in breathing.[9]

  • This compound Administration: After 20 minutes of alfentanil infusion, administer a bolus injection of this compound (5, 10, or 20 mg/kg) or vehicle through the second jugular cannula.[9]

  • Continued Monitoring: Continue the alfentanil infusion for a total of 60 minutes. After stopping the alfentanil infusion, continue to monitor the animal for an additional 20 minutes.[9]

  • Data Analysis: Calculate minute volume (respiratory rate x tidal volume). Normalize the data to the baseline minute volume (set to 100%) and express changes as a percentage of baseline.[1]

Clinical Protocol: Intravenous this compound in a Human Model of Opioid-Induced Respiratory Depression (Representative)

Disclaimer: A detailed, publicly available protocol for the intravenous administration of this compound in a clinical study specifically for respiratory depression was not identified in the search results. The most relevant Phase 2a study utilized oral administration.[10][11][12] The following is a representative protocol constructed based on preclinical intravenous studies and general principles of clinical pharmacology studies for OIRD.

1. Study Design:

  • A randomized, double-blind, placebo-controlled, dose-escalation study.

  • Participants: Healthy adult male and female volunteers.

  • Objective: To assess the safety, tolerability, and efficacy of intravenous this compound in reversing remifentanil-induced respiratory depression.

2. Materials and Reagents:

  • This compound for intravenous administration (sterile, GMP-grade).

  • Vehicle: A pharmaceutically acceptable vehicle for intravenous administration (e.g., sterile saline with a solubilizing agent if necessary).

  • Opioid Agonist: Remifentanil for intravenous infusion.

  • Respiratory monitoring equipment (e.g., impedance plethysmography, capnography, pulse oximetry).

  • Infusion pumps.

3. Experimental Procedure:

  • Screening and Admission: Screen subjects for eligibility and admit them to the clinical research unit.

  • Baseline Measurement: Establish a stable baseline of respiratory parameters for at least 30 minutes prior to any drug administration.

  • This compound/Placebo Administration: Administer a single intravenous dose of this compound or placebo over a specified period (e.g., 15-30 minutes). Dose cohorts could start at a low dose and escalate after safety review (e.g., 50 mg, 100 mg, 200 mg).

  • Induction of Respiratory Depression: Following the this compound/placebo infusion, initiate a controlled intravenous infusion of remifentanil to induce a target level of respiratory depression (e.g., a 25-30% reduction in minute ventilation).

  • Respiratory Monitoring: Continuously monitor respiratory rate, tidal volume, minute ventilation, end-tidal CO2, and arterial oxygen saturation (SpO2) throughout the remifentanil infusion.

  • Safety Monitoring: Continuously monitor vital signs, electrocardiogram (ECG), and adverse events.

  • Data Analysis: Compare the degree of respiratory depression and the recovery profile between the this compound and placebo groups for each dose cohort.

Visualizations

Signaling Pathway of this compound in Respiratory Neurons

CX1739_Signaling_Pathway cluster_synapse Glutamatergic Synapse in Pre-Bötzinger Complex cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to receptor This compound This compound This compound->AMPAR Positive Allosteric Modulation PKA Protein Kinase A (PKA) AMPAR->PKA Activation leads to downstream signaling Neuronal_Excitation Increased Neuronal Excitability AMPAR->Neuronal_Excitation Na+ influx PKA->AMPAR Phosphorylation (Potentiation) Inspiratory_Drive Enhanced Inspiratory Drive Potential Neuronal_Excitation->Inspiratory_Drive Respiratory_Rhythm Stabilized/ Increased Respiratory Rhythm Inspiratory_Drive->Respiratory_Rhythm Preclinical_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep Sprague-Dawley Rat (Jugular Cannulation) Acclimatization Acclimatization in Plethysmograph (1-2h) Animal_Prep->Acclimatization Baseline Baseline Respiratory Measurement (20 min) Acclimatization->Baseline Alfentanil_Infusion Alfentanil Infusion (250 µg/kg/20 min) Baseline->Alfentanil_Infusion CX1739_Injection IV Bolus Injection (this compound or Vehicle) Alfentanil_Infusion->CX1739_Injection After 20 min Monitoring Continued Monitoring (Alfentanil infusion to 60 min, +20 min post-infusion) CX1739_Injection->Monitoring Data_Collection Measure: RR, TV, MV Monitoring->Data_Collection Normalization Normalize Minute Volume to Baseline Data_Collection->Normalization Comparison Compare this compound vs. Vehicle Normalization->Comparison Mechanism_of_Action Opioids Opioids Brainstem Brainstem Respiratory Centers (e.g., Pre-Bötzinger Complex) Opioids->Brainstem Inhibitory Action Respiratory_Depression Respiratory Depression (Decreased Rate and Depth) Brainstem->Respiratory_Depression Leads to This compound This compound AMPAR AMPA Receptors This compound->AMPAR Positive Allosteric Modulation Glutamatergic_Transmission Enhanced Glutamatergic Excitatory Transmission AMPAR->Glutamatergic_Transmission Mediates Glutamatergic_Transmission->Brainstem Stimulatory Action (Counteracts Opioid Effect)

References

Application Notes and Protocols: Oral Gavage Delivery of CX1739 for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX1739 is a novel, low-impact ampakine that acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4][5][6] As a class of orally bioavailable small molecules, ampakines enhance the excitatory currents elicited by the endogenous neurotransmitter glutamate.[1][2][3][4] Preclinical studies have demonstrated the pro-cognitive effects of this compound in various animal models, suggesting its therapeutic potential for treating dementia, neuropsychiatric disorders, and other conditions associated with compromised excitatory synaptic transmission.[1][2][3][4][5] Notably, this compound has shown efficacy in enhancing learning and memory without inducing the seizures associated with some earlier-generation ampakines.[1][2][3][5]

These application notes provide detailed protocols for the oral gavage delivery of this compound in rodents for cognitive enhancement experiments, along with a summary of key quantitative data from preclinical studies and visualizations of the relevant signaling pathway and experimental workflow.

Mechanism of Action: AMPA Receptor Modulation

This compound enhances cognitive function by positively modulating AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2][3][4][7] It binds to an allosteric site on the AMPA receptor, increasing the receptor's response to glutamate. This potentiation of AMPA receptor function is believed to be the molecular basis for the observed enhancements in learning and memory.[1][2][3]

CX1739_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_ion Ca²⁺ Influx AMPA_R->Ca_ion Channel Opening This compound This compound This compound->AMPA_R Positive Allosteric Modulation LTP Long-Term Potentiation (LTP) Ca_ion->LTP Cognitive_Enhancement Cognitive Enhancement LTP->Cognitive_Enhancement

This compound Signaling Pathway

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on cognitive performance in various behavioral assays in rats.

Table 1: Novel Object Recognition (NOR) Test [2]

Treatment GroupDose (mg/kg)Recognition Index (Mean ± SEM)Significance (vs. Vehicle)
Vehicle-~25%-
This compound0.03~55%p < 0.05
This compound0.1~58%p < 0.05
This compound0.3~45%Not Significant
Galantamine (Positive Control)3~55%p < 0.05

Table 2: Win-Shift Radial Arm Maze [2]

Treatment GroupDose (mg/kg, IP)Number of Arm Entries (Mean ± SEM)Significance (vs. Vehicle)
Vehicle-~7.5-
This compound1~6.2Not Significant
This compound3~5.8p < 0.05
This compound10~6.0Not Significant
This compound30~6.5Not Significant

Table 3: Five-Choice Serial Reaction Time Task (5-CSRTT) [2]

Performance MeasureEffect of this compound
AccuracyIncreased
OmissionsDecreased
Premature ResponsesNo significant change
Correct Response LatencyDecreased

Table 4: Single-Dose Oral Gavage Toxicity in Rats [2]

Dose (mg/kg)Observed Effects
750Reduced activity a few hours after administration
1500Reduced activity a few hours after administration
2000No adverse events
3000Lethal (2 out of 2 animals)

Experimental Protocols

Protocol 1: Preparation and Oral Gavage Administration of this compound

This protocol details the preparation and administration of this compound via oral gavage for cognitive enhancement studies in rats.

Materials:

  • This compound powder

  • Vehicle (e.g., 10% 2-hydroxypropyl-beta-cyclodextrin (B2473086) (HPCD) in sterile water)[8]

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Sterile tubes

  • Animal scale

  • Appropriately sized gavage needles (flexible-tipped needles are recommended to minimize trauma)[9]

  • Syringes (1-3 mL)

Procedure:

  • Animal Acclimation: House animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment to allow for acclimation.

  • Dosage Calculation:

    • Determine the target dose of this compound based on previous studies (efficacious doses for cognitive enhancement range from 0.03 to 18 mg/kg).[1][2][3][4]

    • Weigh each animal on the day of the experiment to calculate the exact volume to be administered.

    • The volume for oral gavage in rats should not exceed 10 mL/kg.

  • This compound Formulation Preparation:

    • On the day of the experiment, weigh the required amount of this compound powder.

    • Prepare the vehicle solution (e.g., 10% HPCD in sterile water).

    • Suspend the this compound powder in the vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 250g rat with a dosing volume of 5 mL/kg, the concentration would be 2 mg/mL).

    • Vortex and/or sonicate the suspension until it is homogenous. Prepare a fresh solution for each experiment.

  • Oral Gavage Administration:

    • Gently restrain the rat. Proper handling is crucial to minimize stress and prevent injury.

    • Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).

    • Fill a syringe with the calculated volume of the this compound suspension and attach the gavage needle.

    • Carefully insert the gavage needle into the esophagus. Ensure the animal swallows the needle as it is advanced. Do not force the needle. If resistance is met, withdraw and re-insert.

    • Once the needle is in the correct position, slowly administer the suspension.

    • Gently remove the gavage needle.

    • Monitor the animal for at least 15 minutes post-gavage for any signs of distress, such as difficulty breathing.[9]

  • Post-Administration: Return the animal to its home cage and allow for the appropriate pre-treatment time before behavioral testing (typically 30-60 minutes for oral administration, but this should be optimized for this compound).

Protocol 2: Novel Object Recognition (NOR) Test

This protocol outlines the NOR test, a common assay for evaluating learning and memory, incorporating oral gavage of this compound.

Materials:

  • Open-field arena

  • Two identical objects (familiar objects)

  • One novel object (different in shape and color from the familiar objects)

  • Video recording and analysis software

  • This compound suspension and vehicle

Procedure:

  • Habituation:

    • Handle the rats for a few minutes each day for 3-5 days before the test.

    • On the day before the test, allow each rat to explore the empty open-field arena for 5-10 minutes.

  • Drug Administration:

    • On the test day, administer this compound or vehicle via oral gavage as described in Protocol 1.

    • Allow for a 30-60 minute pre-treatment period.

  • Training Phase (T1):

    • Place two identical objects in the arena.

    • Place the rat in the arena and allow it to explore the objects for a set period (e.g., 5 minutes).

    • Record the time the rat spends exploring each object. Exploration is defined as the nose being within 2 cm of the object and pointing towards it.

  • Retention Interval:

    • Return the rat to its home cage for a retention interval (e.g., 24 hours).[3]

  • Test Phase (T2):

    • Replace one of the familiar objects with a novel object.

    • Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).

    • Record the time spent exploring the familiar and the novel object.

  • Data Analysis:

    • Calculate the Recognition Index: (Time exploring novel object) / (Time exploring novel object + Time exploring familiar object) x 100%.[3]

    • A higher recognition index indicates better memory, as the rat spends more time exploring the novel object.

    • Compare the recognition indices between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

Experimental Workflow

The following diagram illustrates a typical workflow for a cognitive enhancement study using this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A1 Animal Acclimation (1 week) A2 Habituation to Test Apparatus A1->A2 B1 Random Assignment to Treatment Groups A2->B1 B2 This compound/Vehicle Oral Gavage B1->B2 B3 Pre-treatment Interval (30-60 min) B2->B3 B4 Cognitive Behavioral Testing (e.g., NOR) B3->B4 C1 Video Scoring and Data Extraction B4->C1 C2 Statistical Analysis (e.g., ANOVA) C1->C2 C3 Results Interpretation and Reporting C2->C3

Cognitive Enhancement Study Workflow

References

Best Practices for Long-Term CX1739 Treatment in Chronic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the best practices for the long-term administration of CX1739 in chronic research studies. This compound is a low-impact ampakine, acting as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which enhances the effects of the endogenous agonist glutamate.[1][2][3] Unlike high-impact ampakines, this compound has been shown to have a favorable safety profile, minimizing the risk of excitotoxicity.[2][3][4] This document outlines key considerations for study design, dosing, and monitoring, and provides detailed experimental protocols to ensure the safe and effective use of this compound in a chronic setting.

Mechanism of Action and Pharmacokinetics

This compound allosterically binds to AMPA receptors, enhancing excitatory currents triggered by glutamate.[5] This modulation is characterized as "low-impact" because it minimally affects receptor desensitization, which is thought to contribute to its favorable safety profile and lack of seizure-inducing effects at therapeutic doses in preclinical models.[6][7]

Key Pharmacokinetic Parameters:
ParameterHumanRat
Tmax (Time to Peak Concentration) 1-5 hours (oral)[6][8]2 minutes (intravenous)[2][3][4]
Half-life (t1/2) 6-9 hours (oral)[6][8]Not explicitly stated
Bioavailability Orally bioavailable[5]Rapidly crosses the blood-brain barrier[2][3][4]
Metabolism & Excretion Not detailed in the provided resultsNot detailed in the provided results

Best Practices for Chronic Study Design

When designing a chronic study with this compound, the following factors are critical to consider:

  • Dose Selection: Start with lower doses and titrate up to the desired therapeutic effect while closely monitoring for adverse events. Preclinical studies have shown efficacy at doses ranging from 0.03 to 18 mg/kg, with no adverse events detected in rats at doses up to 2000 mg/kg.[3][9] In human studies, this compound was well-tolerated up to 900 mg once daily (QD) and 450 mg twice a day (BID).[6][8]

  • Route of Administration: Oral administration is the most common and convenient route for chronic studies.[10][11][12] Intravenous administration has been used in acute preclinical models to demonstrate rapid blood-brain barrier penetration.[2][4]

  • Frequency of Dosing: Given its half-life of 6-9 hours in humans, once or twice daily dosing is appropriate for maintaining steady-state concentrations.[6][8]

  • Monitoring: Regular monitoring for both efficacy and safety is crucial. This should include behavioral assessments, physiological measurements (e.g., respiratory function, cardiovascular parameters), and regular blood work.

  • Washout Period: A sufficient washout period should be incorporated into the study design, particularly in crossover trials, to avoid carryover effects.

Experimental Protocols

Protocol for Oral Administration in a Chronic Rodent Study

This protocol is a general guideline and should be adapted based on the specific research question and animal model.

Objective: To assess the long-term effects of this compound on a specific behavioral or physiological endpoint.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Oral gavage needles

  • Appropriate animal model (e.g., rats, mice)

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

    • Suspend this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension.

  • Animal Handling and Dosing:

    • Acclimate animals to the housing conditions and handling procedures for at least one week prior to the start of the study.

    • Administer this compound or vehicle via oral gavage at the same time each day to maintain consistent circadian timing.

  • Monitoring and Data Collection:

    • Perform daily health checks, including monitoring for any signs of toxicity or distress.

    • Conduct behavioral or physiological assessments at predetermined time points throughout the study.

    • Collect blood samples periodically to assess pharmacokinetic profiles and for safety monitoring (e.g., liver and kidney function tests).

  • Necropsy and Tissue Collection:

    • At the end of the study, euthanize the animals according to approved institutional protocols.

    • Perform a gross necropsy and collect tissues of interest for further analysis (e.g., brain, heart, liver).

Protocol for a Phase 2a-like Clinical Study in Humans (Hypothetical)

This protocol is a hypothetical example based on previously conducted clinical trials and should not be implemented without full institutional review board (IRB) and regulatory approval.

Objective: To evaluate the safety, tolerability, and preliminary efficacy of long-term this compound treatment in a specific patient population.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population: Patients diagnosed with the condition of interest (e.g., central sleep apnea, cognitive impairment).

Procedure:

  • Screening and Enrollment:

    • Screen potential participants based on predefined inclusion and exclusion criteria.

    • Obtain informed consent from all participants.

  • Randomization and Blinding:

    • Randomly assign participants to receive either this compound or a matching placebo.

    • Ensure that both participants and study personnel are blinded to the treatment allocation.

  • Dosing Regimen:

    • Initiate treatment with a low dose of this compound (e.g., 300 mg BID) and titrate upwards as tolerated to a maximum dose (e.g., 600 mg BID) over a period of several weeks.

    • Administer the study drug orally at consistent times each day.

  • Safety and Efficacy Assessments:

    • Conduct regular safety assessments, including monitoring of vital signs, electrocardiograms (ECGs), and adverse events. The most common side effects reported in clinical trials are headache and nausea.[6][8]

    • Perform efficacy assessments at baseline and at specified follow-up visits using validated clinical endpoints relevant to the condition being studied.

  • Pharmacokinetic Sampling:

    • Collect blood samples at designated time points to determine the pharmacokinetic profile of this compound in the patient population.

  • Data Analysis:

    • Analyze the safety and efficacy data to compare the effects of this compound to placebo.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

CX1739_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel Opening AMPA_R->Ion_Channel Activates EPSP Excitatory Postsynaptic Potential (EPSP) Ion_Channel->EPSP Leads to This compound This compound This compound->AMPA_R Positive Allosteric Modulation Chronic_Rodent_Study_Workflow start Study Start acclimation Animal Acclimation (1 week) start->acclimation treatment Chronic Treatment (this compound or Vehicle) acclimation->treatment monitoring Behavioral & Physiological Monitoring treatment->monitoring Daily pk_sampling Pharmacokinetic Blood Sampling treatment->pk_sampling Periodic termination Study Termination & Necropsy monitoring->termination pk_sampling->termination analysis Data Analysis termination->analysis

References

Methodological Considerations for CX1739 in Behavioral Neuroscience: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodological considerations for utilizing CX1739, a low-impact ampakine, in behavioral neuroscience research. This document details its mechanism of action, summarizes key preclinical findings, and offers detailed protocols for replicating and expanding upon this research.

Introduction to this compound

This compound is a novel, orally available small molecule that acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] As a "low-impact" ampakine, it enhances the excitatory currents elicited by the endogenous agonist glutamate (B1630785) without inducing the neurotoxicity and seizures associated with earlier, "high-impact" ampakines.[1][2][3][4] Preclinical studies have demonstrated its pro-cognitive effects and its potential therapeutic applications in a range of neurological and neuropsychiatric disorders.[1][3]

Mechanism of Action

This compound allosterically binds to AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2] This binding potentiates the receptor's response to glutamate, thereby enhancing synaptic plasticity, a key cellular mechanism underlying learning and memory.[3][5] Specifically, this compound has been shown to dose-dependently enhance long-term potentiation (LTP) in the rat hippocampus, a crucial process for memory formation.[1][2][3][4][5]

cluster_synapse Synaptic Cleft cluster_receptor Postsynaptic Density Presynaptic Neuron Presynaptic Neuron Glutamate Glutamate Presynaptic Neuron->Glutamate Release Postsynaptic Neuron Postsynaptic Neuron Enhanced LTP Enhanced LTP Postsynaptic Neuron->Enhanced LTP Leads to AMPAR AMPA Receptor Ion Channel Glutamate->AMPAR Binds AMPAR:ion->Postsynaptic Neuron Enhanced Na+ Influx (Depolarization) This compound This compound This compound->AMPAR Positive Allosteric Modulation Pro-Cognitive Effects Pro-Cognitive Effects Enhanced LTP->Pro-Cognitive Effects Results in

Caption: Mechanism of action of this compound at the glutamatergic synapse.

Summary of Preclinical Behavioral Effects

This compound has demonstrated efficacy in a variety of rodent behavioral assays, with pro-cognitive effects observed at doses ranging from 0.03 to 18 mg/kg.[1][2][5] Notably, no adverse events were detected in safety studies in rats at doses up to 2000 mg/kg.[1][2][3][4][5]

Behavioral AssaySpeciesDosing (mg/kg)RouteKey FindingsReference
Long-Term Potentiation (LTP) Rat1 and 3IVDose-dependent enhancement of hippocampal LTP.[3][4]
Novel Object Recognition (NOR) Rat0.03 and 0.1IPSignificant increase in recognition index.[3]
Win Shift Radial Arm Maze Rat0.3IPSignificant reduction in the number of arm entry errors.[3]
Five-Choice Serial Reaction Time Task Rat1, 3, and 10IPImproved attentional performance.[1][3]
Amphetamine-Induced Locomotion Rat10 and 18IPAbrogation of amphetamine-induced hyperactivity.[1][5]
Opioid-Induced Respiratory Depression Rat10 and 20IVDose-dependent reversal of alfentanil-induced respiratory depression.[3][6]

Experimental Protocols

The following are detailed protocols for key behavioral experiments involving this compound, based on published literature.

Novel Object Recognition (NOR) Task

This task assesses recognition memory.

Materials:

  • Open field arena (e.g., 50 x 50 x 40 cm).

  • Two sets of identical objects (familiar objects) and one novel object. Objects should be of similar size but different shapes and textures.

  • This compound solution or vehicle.

  • Syringes and needles for intraperitoneal (IP) injection.

  • Video recording and analysis software.

Protocol:

  • Habituation:

    • Handle rats for 5 minutes daily for 3 days prior to the experiment.

    • On the day of the experiment, allow each rat to explore the empty arena for 10 minutes.

  • Training (T1):

    • Place two identical (familiar) objects in the arena.

    • Allow the rat to explore the objects for a set period (e.g., 5 minutes).

    • Return the rat to its home cage.

  • Drug Administration:

    • Immediately after T1, administer this compound or vehicle via IP injection.

  • Retention Test (T2):

    • After a retention interval (e.g., 24 hours), place one familiar object and one novel object in the arena.

    • Allow the rat to explore for 5 minutes and record the time spent exploring each object.

  • Data Analysis:

    • Calculate the recognition index: (Time exploring novel object / (Time exploring novel object + Time exploring familiar object)) x 100%.[1]

    • A higher recognition index indicates better memory.

Habituation Habituation (Empty Arena) Training Training (T1) (Two Familiar Objects) Habituation->Training DrugAdmin This compound/Vehicle Administration (IP) Training->DrugAdmin Retention Retention Interval (e.g., 24h) DrugAdmin->Retention Test Test (T2) (Familiar + Novel Object) Retention->Test Analysis Data Analysis (Recognition Index) Test->Analysis

Caption: Experimental workflow for the Novel Object Recognition task.
Win Shift Radial Arm Maze Task

This task assesses spatial working and reference memory.

Materials:

  • 12-arm radial maze.

  • Food rewards (e.g., sucrose (B13894) pellets).

  • This compound solution or vehicle.

  • Syringes and needles for IP injection.

Protocol:

  • Habituation and Pre-training:

    • Habituate rats to the maze with food rewards placed throughout the arms.

    • Train rats on the win-shift paradigm: 4 arms are baited, and the rat must learn to visit only the baited arms.

  • Test Phase:

    • 15 minutes prior to the test phase, administer this compound or vehicle via IP injection.[3]

    • Place the rat in the center of the maze and allow it to explore until all baited arms have been visited or a set time has elapsed.

  • Data Collection:

    • Record the number of arm entries to find all rewards.

    • Record working memory errors (re-entry into a previously visited baited arm) and reference memory errors (entry into an unbaited arm).

  • Data Analysis:

    • Compare the number of errors between the this compound and vehicle groups.

Reversal of Opioid-Induced Respiratory Depression

This protocol assesses the ability of this compound to counteract the respiratory depressant effects of opioids.

Materials:

  • Whole-body plethysmography chambers.

  • Opioid agonist (e.g., alfentanil).

  • This compound solution or vehicle.

  • Equipment for intravenous (IV) administration.

Protocol:

  • Baseline Measurement:

    • Place the rat in the plethysmography chamber and record baseline respiratory parameters (frequency, tidal volume).

  • Induction of Respiratory Depression:

    • Administer the opioid agonist (e.g., alfentanil infusion) to induce a stable level of respiratory depression.[3]

  • This compound Administration:

    • Administer this compound or vehicle intravenously.

  • Post-treatment Monitoring:

    • Continuously monitor respiratory parameters for a set period (e.g., 60 minutes) to assess the reversal of respiratory depression.

  • Data Analysis:

    • Compare respiratory parameters before and after this compound/vehicle administration.

Baseline Baseline Respiratory Measurement Opioid Induce Respiratory Depression (e.g., Alfentanil) Baseline->Opioid CX1739_Admin Administer this compound/Vehicle (IV) Opioid->CX1739_Admin Monitoring Monitor Respiratory Parameters CX1739_Admin->Monitoring Analysis Data Analysis (Reversal of Depression) Monitoring->Analysis

Caption: Workflow for assessing reversal of opioid-induced respiratory depression.

Clinical Development and Future Directions

This compound is currently in clinical development for several indications, including ADHD, respiratory depression, and symptoms of spinal cord injury.[3][7] Phase 1 studies in healthy volunteers have shown that this compound is well-tolerated at doses up to 900 mg once daily, with a half-life of 6-9 hours.[8] Phase 2 trials are underway to evaluate its efficacy in patient populations.[9][10] The preclinical data strongly support the therapeutic potential of this compound for a variety of disorders characterized by compromised excitatory neurotransmission.[1][3]

References

Application Notes and Protocols for CX1739 in Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of CX1739, a low-impact ampakine and positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, for laboratory research.

Chemical and Physical Properties

This compound, with the chemical name N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzo[c][1][2][3]oxadiazole-5-carboxamide, is a white to off-white powder.[4] It is known for its favorable safety profile and ability to cross the blood-brain barrier.[1][2][3]

PropertyValueReference
Chemical Name N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzo[c][1][2][3]oxadiazole-5-carboxamide[5]
Molecular Formula C13H15N3O3[5]
Molecular Weight 261.28 g/mol [5]
Appearance White to off-white powder[4]
Solubility Soluble in DMSO[4]

Mechanism of Action and Signaling Pathway

This compound is a "low-impact" ampakine that positively modulates AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the central nervous system.[2][6][7] Unlike high-impact ampakines, this compound enhances glutamatergic neurotransmission primarily by slowing the deactivation of the AMPA receptor channel in the presence of glutamate, with minimal effect on desensitization. This mechanism is thought to contribute to its favorable safety profile, reducing the risk of excitotoxicity.[2] The potentiation of AMPA receptor activity by this compound can lead to downstream signaling events, including the enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory.

CX1739_Signaling_Pathway cluster_synapse Synapse cluster_downstream Downstream Effects Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds This compound This compound This compound->AMPAR Positive Allosteric Modulation Increased_Cation_Influx Increased Na+ and Ca2+ Influx AMPAR->Increased_Cation_Influx Channel Opening Postsynaptic_Neuron Postsynaptic Neuron Neuronal_Depolarization Neuronal Depolarization Increased_Cation_Influx->Neuronal_Depolarization LTP Long-Term Potentiation (LTP) Neuronal_Depolarization->LTP Synaptic_Plasticity Enhanced Synaptic Plasticity LTP->Synaptic_Plasticity

This compound enhances AMPA receptor signaling, leading to increased synaptic plasticity.

Preparation of this compound Solutions

In Vitro Stock Solution (DMSO)

For in vitro experiments, such as cell-based assays, a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) is recommended.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks).[4][5]

In Vivo Formulation (Hydroxypropyl-β-cyclodextrin)

For in vivo studies in rodents, this compound can be formulated in a solution of hydroxypropyl-β-cyclodextrin (HPCD) in saline. This formulation enhances the solubility of this compound for parenteral administration.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HPCD)

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile conical tubes or vials

  • Bath sonicator

  • Vortex mixer

Protocol:

  • Prepare a 33% (w/v) solution of HPCD in 0.9% sterile saline. For example, to prepare 10 mL of vehicle, dissolve 3.3 g of HPCD in 10 mL of saline.

  • Weigh the required amount of this compound powder.

  • Add the this compound powder to the 33% HPCD in saline vehicle.

  • Vortex the mixture vigorously.

  • Finely suspend the compound by bath sonication until a homogenous suspension is achieved.[3]

  • This formulation is suitable for intraperitoneal (IP) and intravenous (IV) administration in rodents.

Experimental Protocols

In Vivo Long-Term Potentiation (LTP) in Rodents

This protocol describes the induction and measurement of LTP in the hippocampus of anesthetized rats.

LTP_Workflow cluster_preparation Animal Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis Anesthesia Anesthetize Rat (e.g., Urethane) Stereotaxic_Surgery Stereotaxic Surgery for Electrode Implantation Anesthesia->Stereotaxic_Surgery Baseline_Recording Record Baseline fEPSPs in Hippocampal CA1 Stereotaxic_Surgery->Baseline_Recording CX1739_Admin Administer this compound or Vehicle (IP or IV) Baseline_Recording->CX1739_Admin HFS Induce LTP with High-Frequency Stimulation (HFS) CX1739_Admin->HFS Post_HFS_Recording Record fEPSPs Post-HFS HFS->Post_HFS_Recording Data_Analysis Analyze fEPSP Slope to Quantify LTP Post_HFS_Recording->Data_Analysis

Workflow for in vivo Long-Term Potentiation (LTP) experiment.

Materials and Equipment:

  • Anesthetized rat (e.g., Sprague-Dawley or Long-Evans)

  • Stereotaxic frame

  • Recording and stimulating electrodes

  • Amplifier and data acquisition system

  • This compound formulation or vehicle

Protocol:

  • Anesthetize the rat and mount it in a stereotaxic frame.

  • Implant a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region of the hippocampus.

  • Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes.

  • Administer this compound (e.g., 1-10 mg/kg, IP) or vehicle.

  • After a suitable pre-treatment time (e.g., 30 minutes), deliver high-frequency stimulation (HFS) to the Schaffer collaterals to induce LTP.

  • Continue to record fEPSPs for at least 60 minutes post-HFS.

  • Analyze the slope of the fEPSPs to quantify the magnitude and duration of LTP.

Opioid-Induced Respiratory Depression Model in Rodents

This protocol outlines a method to assess the ability of this compound to reverse opioid-induced respiratory depression in rats.

OIRD_Workflow cluster_setup Experimental Setup cluster_induction Induction of Respiratory Depression cluster_reversal Reversal with this compound Animal_Prep Place Rat in Whole-Body Plethysmography Chamber Baseline_Resp Record Baseline Respiratory Parameters Animal_Prep->Baseline_Resp Opioid_Admin Administer Opioid (e.g., Fentanyl, IV) Baseline_Resp->Opioid_Admin Record_Depression Record Respiratory Depression Opioid_Admin->Record_Depression CX1739_Admin Administer this compound or Vehicle (IV) Record_Depression->CX1739_Admin Record_Reversal Record Respiratory Parameters to Assess Reversal CX1739_Admin->Record_Reversal

Workflow for the opioid-induced respiratory depression model.

Materials and Equipment:

  • Rat (e.g., Sprague-Dawley)

  • Whole-body plethysmography system

  • Intravenous catheter

  • Opioid agonist (e.g., fentanyl or remifentanil)

  • This compound formulation or vehicle

Protocol:

  • Acclimatize the rat to the whole-body plethysmography chamber.

  • Record baseline respiratory parameters, including respiratory rate (breaths/minute) and tidal volume.

  • Administer an opioid agonist intravenously to induce respiratory depression.

  • Once a stable depression of respiration is observed, administer this compound (e.g., 10-30 mg/kg, IV) or vehicle.

  • Continuously monitor respiratory parameters to assess the reversal of respiratory depression.

  • Analyze the changes in respiratory rate and tidal volume before and after this compound administration.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in laboratory settings.

Table 1: In Vitro and In Vivo Dosage Ranges

ApplicationSpecies/SystemDosage/Concentration RangeReference
In Vitro (LTP)Rat Hippocampal Slices10-100 µM
In Vivo (Cognition)Rat0.03 - 1.0 mg/kg, IP[3]
In Vivo (LTP)Rat1 - 10 mg/kg, IP[3]
In Vivo (Respiratory Depression)Rat10 - 30 mg/kg, IV[2]

Table 2: Pharmacokinetic Parameters in Humans

ParameterValueReference
Half-life (t1/2) ~8 hours[8]
Time to Maximum Concentration (Tmax) 1-5 hours[9]

Safety Precautions

This compound is for research use only. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Troubleshooting & Optimization

troubleshooting unexpected results in CX1739 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CX1739. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is classified as a "low-impact" ampakine. It functions as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Unlike high-impact ampakines, this compound enhances the AMPA receptor's response to the endogenous neurotransmitter glutamate (B1630785) without causing significant excitotoxicity or seizures at therapeutic doses.[1][3][4] This modulation primarily involves increasing the amplitude of synaptic responses.

Q2: What are the primary research applications for this compound?

This compound is predominantly investigated for its potential in two main areas:

  • Reversal of Opioid-Induced Respiratory Depression: this compound has been shown to counteract respiratory depression caused by opioids without diminishing their analgesic effects.[2]

  • Cognitive Enhancement: Studies have demonstrated that this compound can improve performance in various cognitive tasks, including those assessing learning and memory.[4]

Q3: What is the pharmacokinetic profile of this compound in preclinical and clinical studies?

In human clinical trials, this compound has a plasma half-life of approximately 6-9 hours, with the time to maximum concentration (Tmax) occurring between 1 and 5 hours after oral administration.[5] In rats, it has been shown to rapidly cross the blood-brain barrier, with a Tmax in the brain of about 2 minutes.[1]

Q4: What are the known side effects of this compound?

In human clinical trials, this compound has been generally well-tolerated. The most commonly reported side effects are mild to moderate and include headache and nausea.[5] Preclinical studies in rodents have shown a wide therapeutic window, with no adverse events detected at doses up to 2000 mg/kg.[4]

Troubleshooting Unexpected Results

This section addresses specific unexpected outcomes that may occur during this compound experiments and provides potential explanations and solutions.

Q5: My cognitive enhancement study (e.g., Novel Object Recognition) is showing no effect or a U-shaped dose-response curve. What could be the cause?

Several factors could contribute to a lack of efficacy or a complex dose-response relationship in cognitive assays:

  • Inappropriate Dose Range: this compound has demonstrated efficacy in the Novel Object Recognition test at very low doses (e.g., 0.03 and 0.1 mg/kg in rats), with a tapering of effect at higher doses. It is crucial to perform a thorough dose-response study.

  • Timing of Administration: The timing of this compound administration relative to the cognitive task is critical. Given its pharmacokinetic profile, ensure the drug is administered to allow for peak brain concentration during the acquisition or recall phase of the task.

  • Habituation and Stress: Rodent cognitive tasks are highly sensitive to stress. Ensure proper habituation to the testing environment and handling to minimize stress-induced variability.

  • Object/Task Design: In the Novel Object Recognition test, the choice of objects is important. They should be sufficiently distinct but not so different as to induce a neophobic response.

Troubleshooting Steps:

  • Review Dose-Response Data: Compare your dosing regimen to the effective doses reported in the literature. Consider testing a wider range of doses, including lower concentrations.

  • Optimize Administration Timing: Adjust the time between drug administration and behavioral testing to coincide with the Tmax of this compound in your animal model.

  • Refine Behavioral Protocol: Ensure your behavioral protocol includes adequate habituation periods and that the objects or task parameters are validated for your specific animal strain and age.

Q6: I am observing unexpected motor side effects or reduced motor scores in my in vivo study. Why is this happening?

While this compound is generally reported to have a good safety profile, context is crucial. A study investigating this compound in a rat model of acute cervical spinal cord injury found that daily administration starting 15 minutes post-injury was associated with reduced open-field motor scores and an increased risk of complications. This suggests that in the context of acute excitotoxic injury, enhancing AMPA receptor activity may be detrimental.

Troubleshooting Steps:

  • Evaluate the Experimental Model: Consider if your experimental model involves a recent neuronal injury or a state of heightened neuronal excitability. In such cases, the timing of this compound administration may need to be adjusted to a sub-acute or chronic phase.

  • Dose Reduction: If motor side effects are observed in a model without acute injury, consider reducing the dose.

  • Careful Behavioral Observation: Systematically score motor function to determine if the observed effects are dose-dependent and to identify the specific nature of the motor impairment.

Q7: In my respiratory study, the reversal of opioid-induced depression is inconsistent or less than expected. What should I check?

  • Opioid and this compound Dosing: The degree of respiratory depression induced by the opioid will influence the apparent efficacy of this compound. Ensure the opioid dose is consistent and produces a stable level of respiratory depression. The dose of this compound should be sufficient to counteract this effect.

  • Route and Timing of Administration: Both the opioid and this compound should be administered via a route that ensures reliable and timely delivery to the central nervous system.

  • Plethysmography Calibration and Acclimation: Inaccurate measurements from whole-body plethysmography can lead to misinterpretation of results. Ensure the equipment is properly calibrated and that the animals are adequately acclimated to the chamber to minimize stress-induced respiratory changes.

Troubleshooting Steps:

  • Standardize Opioid-Induced Depression: Establish a reliable protocol for inducing a consistent level of respiratory depression before testing the effects of this compound.

  • Verify Drug Delivery: Confirm the accuracy of your dosing solutions and administration techniques.

  • Review Plethysmography Protocol: Refer to the detailed experimental protocol for whole-body plethysmography below and ensure all steps, including calibration and acclimation, are followed correctly.

Quantitative Data Summary

Table 1: Dose-Response of this compound in Cognitive Enhancement (Novel Object Recognition in Rats)

Dose (mg/kg)Outcome
0.03Significant increase in novel object recognition memory
0.1Significant increase in novel object recognition memory
0.3Trend towards increased novel object recognition memory (not statistically significant)

Data synthesized from preclinical studies.

Table 2: Dose-Response of this compound in Reversing Opioid-Induced Respiratory Depression in Rats

OpioidThis compound Dose (mg/kg)Outcome
Alfentanil10Partial reversal of respiratory depression
Alfentanil20Complete reversal of respiratory depression

Data synthesized from preclinical studies.

Experimental Protocols

Detailed Methodology for Novel Object Recognition (NOR) Test in Rats

This protocol is designed to assess the effects of this compound on recognition memory.

1. Apparatus:

  • A square open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material for easy cleaning.

  • Two sets of identical objects and one set of novel objects. Objects should be of similar size and material but differ in shape and appearance. They should be heavy enough that the rats cannot easily displace them.

2. Procedure:

  • Habituation (Day 1 & 2):

    • Handle the rats for 5 minutes each day for 2-3 days prior to the experiment.

    • On each of the two days before testing, place each rat individually into the empty arena for 10 minutes to allow for acclimation.

  • Familiarization/Sample Phase (Day 3):

    • Administer this compound or vehicle at the predetermined time before this phase.

    • Place two identical objects in opposite corners of the arena.

    • Place the rat in the center of the arena and allow it to explore for 5-10 minutes.

    • Record the time the rat spends actively exploring each object (sniffing, touching with the nose or paws).

    • Return the rat to its home cage.

  • Test/Choice Phase (Day 3, after a retention interval):

    • After a specific retention interval (e.g., 1 hour or 24 hours), place the rat back into the arena.

    • The arena now contains one of the familiar objects from the sample phase and one novel object, in the same locations.

    • Allow the rat to explore for 5 minutes and record the time spent exploring each object.

    • Thoroughly clean the arena and objects with 70% ethanol (B145695) between each animal to eliminate olfactory cues.

3. Data Analysis:

  • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

  • A positive DI indicates a preference for the novel object and intact recognition memory.

Detailed Methodology for Whole-Body Plethysmography in Rats

This protocol is for measuring respiratory parameters and assessing the effect of this compound on opioid-induced respiratory depression.

1. Apparatus:

  • A whole-body plethysmograph chamber appropriate for the size of the rat.

  • A pressure transducer, amplifier, and data acquisition system.

  • A system for delivering a controlled flow of air through the chamber.

  • A nebulizer or injection port for drug administration if required.

2. Procedure:

  • Calibration:

    • Calibrate the plethysmograph daily according to the manufacturer's instructions. This typically involves injecting a known volume of air into the chamber to establish the relationship between volume and pressure changes.

  • Acclimation:

    • Place the rat in the plethysmography chamber and allow it to acclimate for at least 30-60 minutes until it is calm and breathing regularly. A stable baseline respiratory rate is a good indicator of acclimation.

  • Baseline Recording:

    • Record baseline respiratory parameters for at least 15-20 minutes. Key parameters include respiratory frequency (f), tidal volume (VT), and minute ventilation (VE = f x VT).

  • Induction of Respiratory Depression:

    • Administer the opioid (e.g., fentanyl, morphine) at a dose sufficient to induce a stable and significant depression of minute ventilation.

    • Monitor respiratory parameters until a stable depressed state is achieved.

  • This compound Administration and Recording:

    • Administer this compound or vehicle.

    • Continuously record respiratory parameters for a defined period (e.g., 60-120 minutes) to observe the reversal of respiratory depression.

3. Data Analysis:

  • Calculate the percentage reversal of respiratory depression for each parameter (f, VT, VE) relative to the baseline and the opioid-depressed state.

  • Analyze the time course of the reversal effect.

Visualizations

AMPA Receptor Signaling Pathway

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds This compound This compound This compound->AMPA_R Potentiates CaMKII CaMKII AMPA_R->CaMKII Ca2+ influx activates PKA PKA AMPA_R->PKA Activates PKC PKC AMPA_R->PKC Activates CREB CREB CaMKII->CREB Phosphorylates PKA->CREB Phosphorylates Synaptic_Plasticity Synaptic Plasticity (LTP) PKC->Synaptic_Plasticity Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Gene_Expression->Synaptic_Plasticity

Caption: Simplified signaling pathway of AMPA receptor potentiation by this compound.

Experimental Workflow for Novel Object Recognition Test

NOR_Workflow cluster_pre_test Pre-Test cluster_test_day Test Day cluster_analysis Data Analysis Handling Animal Handling (2-3 days) Habituation Arena Habituation (2 days, 10 min/day) Handling->Habituation Drug_Admin This compound/Vehicle Administration Habituation->Drug_Admin Sample_Phase Sample Phase (Two identical objects) Drug_Admin->Sample_Phase Retention_Interval Retention Interval (e.g., 1h or 24h) Sample_Phase->Retention_Interval Test_Phase Test Phase (Familiar + Novel object) Retention_Interval->Test_Phase Data_Collection Record Exploration Time Test_Phase->Data_Collection DI_Calculation Calculate Discrimination Index Data_Collection->DI_Calculation

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

Logical Relationship for Troubleshooting Unexpected Results

Troubleshooting_Logic cluster_cognitive Cognitive Study cluster_motor Motor Effects cluster_respiratory Respiratory Study Unexpected_Result Unexpected Result No_Effect No Effect / U-shaped curve Unexpected_Result->No_Effect Reduced_Scores Reduced Motor Scores Unexpected_Result->Reduced_Scores Inconsistent_Reversal Inconsistent Reversal Unexpected_Result->Inconsistent_Reversal Dose Incorrect Dose? No_Effect->Dose Timing Incorrect Timing? No_Effect->Timing Stress Animal Stress? No_Effect->Stress Model Acute Injury Model? Reduced_Scores->Model High_Dose Dose too high? Reduced_Scores->High_Dose Opioid_Dose Variable Opioid Effect? Inconsistent_Reversal->Opioid_Dose Drug_Delivery Poor Drug Delivery? Inconsistent_Reversal->Drug_Delivery Measurement_Error Plethysmography Error? Inconsistent_Reversal->Measurement_Error

Caption: Troubleshooting logic for unexpected results in this compound experiments.

References

optimizing CX1739 dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of CX1739 to minimize off-target effects during preclinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a "low-impact" ampakine, which acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] Its primary function is to enhance excitatory synaptic transmission in the brain.[1] Unlike high-impact ampakines, this compound accelerates the opening of the AMPA receptor channel but has a minimal effect on receptor desensitization.[1][5] This mechanism is thought to contribute to its favorable safety profile, particularly the reduced risk of seizurogenic effects at therapeutic doses.[1][3]

Q2: What are the known on-target and potential off-target effects of this compound?

A2: The primary on-target effects of this compound are related to the potentiation of AMPA receptor activity, leading to enhanced cognitive function and reversal of respiratory depression.[6][7] The most commonly reported side effects in human clinical trials are headache and nausea.[1][5] A single instance of mild cardiac necrosis was observed in a rat at a very high dose during a 4-week toxicology study, but this issue was resolved to the satisfaction of the FDA.[8]

Q3: What is the recommended starting dose for in vivo animal studies?

A3: Preclinical studies in rodents have shown efficacy at doses ranging from 0.03 to 18 mg/kg.[6][9] It is recommended to start with a dose at the lower end of this range and perform a dose-escalation study to determine the optimal dose for your specific experimental model and outcome measure.

Q4: What is the pharmacokinetic profile of this compound in humans?

A4: In healthy human volunteers, this compound has a plasma half-life of approximately 6-9 hours and a time to maximum concentration (Tmax) of 1-5 hours.[1][5] The maximum tolerated dose in single-dose studies was up to 900 mg once daily and 450 mg twice daily in multiple-dose studies.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Headache or Nausea in Human Subjects Common side effect of this compound.[1][5]Consider reducing the dose or administering with food. Monitor subject closely.
Reduced Sleep Time in Sleep Apnea Studies Potential side effect at higher doses.[10]Titrate the dose carefully to balance efficacy with effects on sleep architecture. Consider administration timing.
Lack of Efficacy at a Given Dose Suboptimal dose for the specific animal model or disease state.Perform a dose-response study to identify the optimal therapeutic window. Ensure proper drug formulation and administration.
Unexpected Behavioral Changes in Animals Potential for off-target central nervous system effects at high doses.Reduce the dose. Carefully observe and document all behavioral changes. Consider a different route of administration to alter pharmacokinetics.

Quantitative Data Summary

Table 1: Human Pharmacokinetic and Dosing Information for this compound

Parameter Value Reference
Plasma Half-Life 6-9 hours[1][5]
Time to Maximum Concentration (Tmax) 1-5 hours[1][5]
Well-Tolerated Single Dose Up to 900 mg[1]
Well-Tolerated Multiple Dose Up to 450 mg twice daily[1]

Table 2: Preclinical Efficacy and Safety Data for this compound in Rats

Parameter Dosage Range Reference
Efficacious Dose Range (Cognition & Respiratory) 0.03 - 18 mg/kg[6][9]
No Adverse Events Observed Up To 2000 mg/kg[6][9]

Experimental Protocols

Protocol 1: In Vivo Dose-Response Study in a Rodent Model of Respiratory Depression

  • Animal Model: Use a validated rodent model of opioid-induced respiratory depression (e.g., using fentanyl or morphine).

  • Groups: Establish a vehicle control group and at least 3-4 dose groups of this compound (e.g., 1, 3, 10, and 30 mg/kg).

  • Administration: Administer this compound (e.g., intraperitoneally or orally) at a set time before the opioid challenge.

  • Monitoring: Continuously monitor respiratory parameters such as respiratory rate, tidal volume, and blood oxygen saturation.

  • Data Analysis: Analyze the dose-dependent effects of this compound on the reversal of opioid-induced respiratory depression.

  • Behavioral Observation: Concurrently, observe animals for any signs of adverse effects such as seizures, hyperactivity, or sedation.

Protocol 2: In Vitro Assessment of Off-Target Receptor Binding

  • Assay: Utilize a broad-panel receptor screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).

  • Concentrations: Screen this compound at multiple concentrations (e.g., 1 µM and 10 µM) against a panel of common off-target receptors, ion channels, and transporters.

  • Data Interpretation: Identify any significant off-target binding interactions (typically >50% inhibition or stimulation at 10 µM).

  • Follow-up: For any identified "hits," perform functional assays to determine if this compound acts as an agonist, antagonist, or modulator at the off-target receptor.

Visualizations

CX1739_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate AMPA_Receptor AMPA Receptor Closed Glutamate_Vesicle->AMPA_Receptor:f0 Glutamate Binding AMPA_Receptor_Open AMPA Receptor Open AMPA_Receptor:f1->AMPA_Receptor_Open:f1 Channel Opening Neuronal_Excitation Enhanced Neuronal Excitation AMPA_Receptor_Open->Neuronal_Excitation Na+ Influx This compound This compound This compound->AMPA_Receptor:f0 Positive Allosteric Modulation

Caption: Mechanism of action of this compound as a positive allosteric modulator of the AMPA receptor.

experimental_workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase In_Vitro In Vitro Off-Target Screening Dose_Response In Vivo Dose-Response Studies In_Vitro->Dose_Response Identify Potential Liabilities Toxicity Toxicology Studies Dose_Response->Toxicity Determine Therapeutic Window Phase_I Phase I: Safety and Pharmacokinetics Toxicity->Phase_I Establish Safe Starting Dose Phase_II Phase II: Efficacy and Dose Ranging Phase_I->Phase_II Define Human PK/PD Phase_III Phase III: Pivotal Trials Phase_II->Phase_III Optimize Dosing Regimen

Caption: A generalized experimental workflow for optimizing this compound dosage from preclinical to clinical phases.

References

Technical Support Center: Managing Locomotor Activity in Preclinical Studies with CX1739

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses the critical considerations for managing and interpreting locomotor activity in animal studies involving the ampakine CX1739. It provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in navigating their experiments.

Section 1: Understanding this compound and Locomotor Activity

Initial Consideration: this compound and Hyperlocomotion

A crucial finding from preclinical research is that this compound, contrary to inducing hyperlocomotion, has been shown to reduce or abrogate stimulant-induced hyperactivity.[1][2][3][4][5] Studies have demonstrated that this compound can mitigate the locomotor-activating effects of amphetamines.[1][2][3][4][5] In safety studies, very high doses of this compound resulted in reduced activity in rats, with no indications of hyperlocomotion.[2]

This guide is structured to address the user's query by first clarifying this key point and then providing a framework for troubleshooting unexpected locomotor results in general.

Section 2: Troubleshooting Unexpected Locomotor Activity

This section is presented in a question-and-answer format to address potential issues that may arise during experimentation.

Q1: My study animals are exhibiting hyperlocomotion after administration of this compound. What could be the cause?

A1: This would be a paradoxical finding based on current literature. The first step is to systematically troubleshoot your experimental setup. Consider the following:

  • Concomitant Medications/Substances: Are the animals receiving any other compounds? this compound is known to interact with stimulants like amphetamine.[2] An unforeseen interaction could be at play.

  • Animal Strain and Genetics: Different rodent strains can have varied responses to pharmacological agents. Ensure the strain you are using is well-characterized for locomotor studies.

  • Environmental Factors: Is the testing environment novel or stressful? Novelty itself can induce hyperlocomotion. Ensure adequate habituation to the testing apparatus.

  • Dose and Formulation: Double-check your dose calculations and the stability of your this compound formulation. An incorrect dose or degraded compound could lead to unexpected effects.

  • Off-Target Effects: While this compound is selective for AMPA receptors, at very high, uncharacterized doses, off-target effects could theoretically occur.[1]

Q2: How can I differentiate between drug-induced hyperlocomotion and a stress response?

A2: This is a critical experimental question. Key differentiators include:

  • Behavioral Pattern: Stress-induced hyperlocomotion is often accompanied by other anxiety-like behaviors such as thigmotaxis (wall-hugging), increased defecation, and grooming. Drug-induced hyperlocomotion may present as a more consistent, patterned increase in movement.

  • Habituation: A stress response to a novel environment should decrease with repeated exposure (habituation). If the hyperlocomotion persists across multiple testing sessions, it is more likely to be a pharmacological effect.

  • Time Course: The onset and duration of the hyperlocomotion should correlate with the known pharmacokinetics of the drug. This compound has a rapid onset of action, crossing the blood-brain barrier quickly (Tmax = 2 minutes in rats).[1][6][7]

Q3: What control groups are essential for a robust study of this compound's effect on locomotion?

A3: To properly interpret your findings, the following groups are recommended:

  • Vehicle Control: To assess baseline locomotor activity.

  • This compound Only: To determine the direct effect of this compound on locomotion.

  • Positive Control (e.g., Amphetamine): To induce hyperlocomotion and validate the experimental model's sensitivity.

  • This compound + Positive Control: To replicate the published findings of this compound's ability to attenuate stimulant-induced hyperlocomotion.[2]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound? A: this compound is a "low-impact" ampakine, which acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][6][7] It enhances the action of the endogenous ligand, glutamate, without causing the excitotoxicity associated with some "high-impact" ampakines.[1][6][7]

Q: At what doses has this compound been tested for locomotor effects? A: In a study assessing its effect on amphetamine-induced hyperlocomotion, this compound was administered intraperitoneally (IP) at doses ranging from 5.6 to 30 mg/kg in mice.[2] Efficacy in other cognitive and respiratory assays has been observed at doses from 0.03 to 18 mg/kg.[2][3][4][5]

Q: What is the safety profile of this compound in animals regarding locomotion? A: In safety studies, rats were treated orally with this compound at doses from 750 mg/kg to 2000 mg/kg.[2] The only observed side effect was reduced activity a few hours after administration.[2] The minimum lethal dose in rats was determined to be greater than 2000 mg/kg.[2]

Q: How does this compound's effect on locomotion relate to its therapeutic potential? A: The ability of this compound to reduce stimulant-induced hyperactivity suggests it could be used in conjunction with stimulants for conditions like ADHD, potentially mitigating side effects while providing pro-cognitive benefits.[1][2][3][4][5]

Section 4: Data Presentation

Table 1: Summary of this compound Effects on Locomotor Activity in Preclinical Studies

SpeciesModelThis compound Dose RangeRouteOutcome on LocomotionReference
MouseAmphetamine-Induced Hyperactivity5.6 - 30 mg/kgIPAbrogated amphetamine-induced locomotor activity[2]
RatSingle-Dose Toxicity Study750 - 2000 mg/kgOralReduced activity observed a few hours after administration[2]

Section 5: Experimental Protocols

Protocol: Assessment of Amphetamine-Induced Locomotor Activity

This protocol is based on methodology described in preclinical studies of this compound.[2]

  • Animals: Adult male CD1 mice (29–36 g).

  • Apparatus: Standard locomotor activity chambers.

  • Habituation: Place mice in the locomotor chamber for 20 minutes to allow for habituation to the novel environment.

  • Dosing:

    • Remove mice from the chamber.

    • Administer Vehicle or this compound (5.6–30 mg/kg, IP).

    • Five minutes after the first injection, administer amphetamine (2 mg/kg, IP).

  • Data Collection:

    • Return mice to the locomotor chamber 10 minutes after the amphetamine injection.

    • Measure locomotor activity for a 15-minute period.

  • Analysis: Compare locomotor activity between the vehicle-treated group and the this compound-treated groups. Data can be analyzed using a one-way ANOVA followed by appropriate post-hoc tests.

Section 6: Visualizations

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 This compound Mechanism of Action Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds This compound This compound This compound->AMPAR Positive Allosteric Modulation Ion_Channel Ion Channel Opening AMPAR->Ion_Channel Activates Neuron Postsynaptic Neuron Depolarization Neuronal Depolarization Ion_Channel->Depolarization Leads to Depolarization->Neuron Excites cluster_1 Experimental Workflow: Locomotor Activity Assay Start Start Habituation Habituate Mice in Chamber (20 min) Start->Habituation Remove Remove Mice Habituation->Remove Inject_Vehicle_this compound Inject Vehicle or this compound (IP) Remove->Inject_Vehicle_this compound Wait1 Wait 5 min Inject_Vehicle_this compound->Wait1 Inject_Amph Inject Amphetamine (2 mg/kg, IP) Wait1->Inject_Amph Wait2 Wait 10 min Inject_Amph->Wait2 Return Return Mice to Chamber Wait2->Return Measure Measure Locomotor Activity (15 min) Return->Measure Analyze Data Analysis (ANOVA) Measure->Analyze End End Analyze->End cluster_2 Troubleshooting Logic: Unexpected Hyperlocomotion Observation Observation: Unexpected Hyperlocomotion Check_Dose Verify Dose & Formulation Observation->Check_Dose Check_Protocol Review Protocol & Controls Check_Dose->Check_Protocol No Error Error_Found Action: Correct and Repeat Check_Dose->Error_Found Error Check_Environment Assess Environmental Factors (Stress, Novelty) Check_Protocol->Check_Environment No Error Check_Protocol->Error_Found Error Check_Interaction Investigate Potential Drug Interactions Check_Environment->Check_Interaction No Error Check_Environment->Error_Found Error Check_Interaction->Error_Found Error No_Error Hypothesis: Paradoxical Effect Check_Interaction->No_Error No Error

References

Technical Support Center: Refining Experimental Design for CX1739 Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with the low-impact ampakine, CX1739.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a "low-impact" ampakine, which acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] Unlike high-impact ampakines, this compound enhances AMPA receptor function by accelerating channel opening with minimal effect on receptor desensitization.[1][3] This mechanism is thought to contribute to its favorable safety profile, reducing the risk of excitotoxicity and seizures that have been associated with other AMPA receptor potentiators.[5][6][7]

Q2: What is the recommended vehicle for in vivo and in vitro studies with this compound?

A2: For in vivo studies in rats, this compound has been successfully administered via oral gavage as a suspension in a vehicle containing 0.9% saline with the addition of 10% or 33% hydroxypropyl-β-cyclodextrin (HPCD) to improve solubility.[1][8] For intravenous administration, solubility limitations have been noted.[5] For in vitro studies, the specific vehicle may depend on the experimental setup, but ensuring complete solubilization is critical. A prodrug, CX1942, has been developed which is highly water-soluble and is rapidly converted to the active moiety.[8]

Q3: What are the known pharmacokinetic properties of this compound?

A3: In healthy human volunteers, this compound has a half-life of approximately 6-9 hours, with the time to maximum plasma concentration (Tmax) occurring between 1-5 hours.[3] In rats, this compound has been shown to rapidly cross the blood-brain barrier, with a Tmax of about 2 minutes following intravenous administration.[9]

Q4: What are the reported efficacious dose ranges for this compound in preclinical studies?

A4: Efficacious doses in preclinical rodent models have been reported to range from 0.03 to 18 mg/kg for cognitive enhancement and reversal of opioid-induced respiratory depression.[6][7] However, a dose of 5 mg/kg administered acutely after spinal cord injury did not show benefit and was associated with increased complications, suggesting that the timing of administration is critical.[1]

Troubleshooting Guides

Electrophysiology Experiments (e.g., Long-Term Potentiation)
Issue Potential Cause(s) Troubleshooting Steps
High variability in baseline synaptic responses 1. Unhealthy or unstable slice preparation.2. Inconsistent stimulation intensity.3. Poorly positioned recording or stimulating electrodes.1. Ensure proper slice preparation techniques and adequate recovery time.2. Maintain a consistent and appropriate stimulation intensity throughout the experiment.3. Optimize the placement of electrodes to elicit stable and reliable responses.
No significant potentiation of excitatory postsynaptic potentials (EPSPs) with this compound 1. Suboptimal concentration of this compound.2. Inadequate solubilization of this compound.3. Washout of intracellular components in whole-cell recordings.1. Perform a dose-response curve to determine the optimal concentration for your specific preparation.2. Ensure this compound is fully dissolved in the vehicle before application.3. For whole-cell recordings, use a perforated patch or limit the recording duration to prevent washout of essential signaling molecules.
Recording instability or loss of seal after drug application 1. The vehicle (e.g., DMSO) concentration is too high.2. Mechanical disturbance from the perfusion system.3. The drug itself may be affecting membrane stability at high concentrations.1. Keep the final concentration of any organic solvent low (e.g., <0.1%) and consistent across all solutions.2. Ensure the perfusion system delivers a smooth and continuous flow without introducing bubbles or significant pressure changes.3. Test lower concentrations of this compound.
Baseline drift or slow oscillations in the recording 1. Unstable reference electrode.2. Temperature fluctuations in the recording chamber.3. Mechanical instability of the setup.1. Check and re-chlorinate the Ag/AgCl reference electrode.2. Use a temperature controller to maintain a stable temperature in the recording chamber.3. Ensure the recording rig is on an anti-vibration table and that there are no external sources of vibration.[10]
Behavioral Experiments (e.g., Novel Object Recognition)
Issue Potential Cause(s) Troubleshooting Steps
High variability in exploratory behavior between animals 1. Inadequate habituation to the testing arena.2. Stress from handling or environmental factors.3. Inconsistent lighting or auditory cues in the testing room.1. Ensure all animals are thoroughly habituated to the testing environment for a sufficient period before the experiment.2. Handle animals gently and consistently prior to and during the experiment. Minimize noise and other stressors in the testing room.3. Maintain consistent environmental conditions (e.g., lighting, background noise) for all testing sessions.
No preference for the novel object in the control group 1. The objects are not sufficiently distinct or are too simple.2. The time between the training and testing phases is too long or too short.3. The animals are not motivated to explore.1. Use objects with different shapes, textures, and sizes that are complex enough to be interesting to the animals.[11]2. Optimize the retention interval based on the specific memory aspect being tested.3. Ensure animals are not overly stressed or fatigued during testing.
Inconsistent effects of this compound on cognitive performance 1. Inappropriate dose or timing of drug administration.2. Poor bioavailability due to improper vehicle or administration route.3. The cognitive task is not sensitive enough to detect the effects of the drug.1. Conduct a dose-response and time-course study to determine the optimal parameters for this compound administration.2. Use a vehicle that ensures adequate solubilization and absorption of this compound.3. Choose a behavioral paradigm that is known to be sensitive to modulation of the glutamatergic system.

Data Presentation

Preclinical Efficacy of this compound
Experimental Model Species Dose Range Key Findings Reference
Long-Term Potentiation (LTP) in vivoRat1 and 3 mg/kgSignificantly facilitated the induction of LTP in the hippocampus.[5]
Novel Object RecognitionRat0.03 and 0.1 mg/kgSignificantly increased novel object recognition memory.[5]
Opioid-Induced Respiratory DepressionRat10 and 20 mg/kg (IV)Dose-dependently reversed alfentanil-induced respiratory depression.[5]
Spinal Cord Injury (Bladder Function)RatNot specifiedProduced significant, dose-dependent increases in the frequency of coordinated voiding.[12]
Phase I Clinical Trial Data (Single Ascending Dose)
Dose Number of Participants Key Tolerability Findings Pharmacokinetic Parameters (Mean) Reference
100-1200 mg48 healthy male volunteersWell tolerated up to 900 mg once daily. Prominent side effects were headache and nausea.Tmax: 1-5 hourst1/2: 6-9 hoursCmax and AUC were dose-proportional.[3]

Experimental Protocols

In Vitro Long-Term Potentiation (LTP) in Hippocampal Slices

Objective: To assess the effect of this compound on synaptic plasticity by measuring LTP at Schaffer collateral-CA1 synapses.

Methodology:

  • Slice Preparation:

    • Prepare 300-400 µm thick transverse hippocampal slices from adult rats.

    • Allow slices to recover for at least 1 hour in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at room temperature.

  • Recording Setup:

    • Transfer a slice to a submerged recording chamber continuously perfused with aCSF at 30-32°C.

    • Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Establish a stable baseline of fEPSPs for at least 20 minutes by stimulating at 0.05 Hz.

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in aCSF to the final desired concentrations (e.g., 1, 3, 10 µM).

    • Bath-apply the this compound-containing aCSF for a 20-minute period.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Post-HFS Recording:

    • Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the pre-HFS baseline.

    • Compare the degree of potentiation in slices treated with this compound to control slices treated with vehicle alone.

In Vivo Novel Object Recognition (NOR) Test

Objective: To evaluate the effect of this compound on recognition memory in rodents.

Methodology:

  • Habituation:

    • Individually house the animals and handle them for several days before the experiment to reduce stress.

    • On the day before the test, allow each animal to freely explore the empty testing arena (e.g., a 40x40x40 cm open field) for 10 minutes.

  • Training (Familiarization) Phase:

    • Administer this compound (e.g., 0.03, 0.1, 0.3 mg/kg, i.p.) or vehicle 30 minutes before the training phase.

    • Place two identical objects in the arena.

    • Allow the animal to explore the objects for 5-10 minutes.

  • Testing Phase:

    • After a retention interval (e.g., 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

    • Allow the animal to explore for 5 minutes and record the exploration time for each object.

  • Data Analysis:

    • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher DI indicates better recognition memory.

    • Compare the DI of the this compound-treated groups with the vehicle-treated group.

Mandatory Visualization

CX1739_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel Opening AMPA_R->Ion_Channel Activates This compound This compound This compound->AMPA_R Positive Allosteric Modulation Na_Influx Na+ Influx Ion_Channel->Na_Influx Depolarization Depolarization Na_Influx->Depolarization LTP Long-Term Potentiation Depolarization->LTP Cognitive_Enhancement Cognitive Enhancement LTP->Cognitive_Enhancement

Caption: this compound Signaling Pathway

Experimental_Workflow_LTP start Start: Hippocampal Slice Preparation recovery Slice Recovery (>=1 hr in aCSF) start->recovery baseline Establish Baseline fEPSP Recording (20 min) recovery->baseline drug_app Bath Apply this compound or Vehicle (20 min) baseline->drug_app ltp_ind Induce LTP (High-Frequency Stimulation) drug_app->ltp_ind post_rec Record Post-HFS fEPSPs (>=60 min) ltp_ind->post_rec analysis Data Analysis: Compare Potentiation post_rec->analysis end End analysis->end

Caption: In Vitro Long-Term Potentiation (LTP) Experimental Workflow

Experimental_Workflow_NOR start Start: Animal Habituation drug_admin Administer this compound or Vehicle start->drug_admin training Training Phase (Two Identical Objects) drug_admin->training retention Retention Interval (e.g., 24h) training->retention testing Testing Phase (One Familiar, One Novel Object) retention->testing data_rec Record Exploration Time testing->data_rec analysis Data Analysis: Calculate Discrimination Index data_rec->analysis end End analysis->end

Caption: Novel Object Recognition (NOR) Experimental Workflow

References

Navigating CX1739 Research: A Technical Support Guide to Mitigating Potential Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on identifying and mitigating potential artifacts in studies involving CX1739, a low-impact ampakine and positive allosteric modulator of the AMPA receptor. By proactively addressing common experimental challenges, this resource aims to enhance the robustness and reproducibility of this compound research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational drug that enhances glutamatergic neurotransmission by positively modulating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] It is classified as a "low-impact" ampakine, meaning it modulates AMPA receptor function without inducing seizures at therapeutic doses.[2][3] Its primary action is to increase the amplitude and/or duration of the ionic current through the glutamate-gated channel by limiting receptor desensitization.[4]

Q2: What are the key therapeutic areas being explored for this compound?

This compound has shown potential in a range of neurological and psychiatric conditions. Preclinical and clinical studies have investigated its use for Attention-Deficit/Hyperactivity Disorder (ADHD), opioid-induced respiratory depression, and sleep apnea.[1][5]

Q3: What is the pharmacokinetic profile of this compound in humans?

In healthy human volunteers, this compound has a half-life of approximately 6-9 hours and a time to maximum concentration (Tmax) of 1-5 hours.[6]

Q4: Is this compound associated with excitotoxicity, a common concern with glutamatergic modulators?

This compound is characterized as a "low-impact" ampakine and has a favorable safety profile, with studies indicating it does not induce seizures at therapeutic doses.[2][3] However, as with any compound that enhances excitatory neurotransmission, the potential for excitotoxicity at high concentrations or in sensitive experimental systems should be considered and monitored.[7][8][9][10][11][12][13][14]

Troubleshooting Guide

Issue 1: Poor Solubility and Vehicle-Related Artifacts

A significant potential artifact in this compound research is related to its limited solubility in aqueous solutions, which can lead to inconsistent dosing and vehicle-induced effects.

Q: My experimental results with this compound are inconsistent. Could this be related to its solubility?

A: Yes, inconsistent results can often be traced back to issues with compound solubility. This compound has been noted to have limited solubility in vehicles suitable for parenteral (e.g., intravenous, intraperitoneal) administration.[2][15] This can lead to precipitation of the compound, resulting in an actual administered dose that is lower than intended.

Mitigation Strategies:

  • Vehicle Selection: For in vitro studies, dimethyl sulfoxide (B87167) (DMSO) is a common solvent. However, the final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts. For in vivo studies, a solution of 2-hydroxypropyl-β-cyclodextrin (HPCD) in saline has been used to improve the solubility of similar ampakines.

  • Sonication: Gentle sonication can aid in the dissolution of this compound. However, prolonged or high-energy sonication should be avoided as it can degrade the compound.

  • pH Adjustment: The solubility of many compounds is pH-dependent. Experimenting with slight adjustments to the pH of the vehicle may improve solubility, but care must be taken to ensure the final pH is compatible with the biological system.

  • Visual Inspection: Always visually inspect your this compound solution for any precipitate before administration. If precipitation is observed, the solution should not be used.

  • Control Experiments: Always include a vehicle-only control group in your experiments to account for any effects of the solvent or solubilizing agent.

Issue 2: Potential for Excitotoxicity at High Concentrations

While this compound is a low-impact ampakine, over-activation of AMPA receptors can lead to excitotoxicity, a process of neuronal damage or death.[7][8][9][10][11][12][13][14] This is a critical consideration, especially in in vitro neuronal cultures or in animal models with a compromised blood-brain barrier.

Q: I am observing unexpected cell death in my neuronal cultures treated with this compound. Could this be excitotoxicity?

A: It is possible. Even though this compound has a good safety profile, high concentrations or prolonged exposure, especially in the presence of high glutamate (B1630785) levels, could potentially lead to excitotoxic effects.

Mitigation Strategies:

  • Dose-Response Studies: Conduct thorough dose-response studies to identify the optimal concentration of this compound that elicits the desired effect without causing toxicity. Start with low concentrations and gradually increase the dose.

  • Time-Course Experiments: Determine the optimal duration of exposure. Continuous, long-term exposure may be more likely to induce toxicity than acute treatment.

  • Cell Viability Assays: Routinely perform cell viability assays (e.g., MTT, LDH release) to monitor for any cytotoxic effects of your this compound treatment.

  • NMDA Receptor Antagonists: In some experimental paradigms, co-administration of a low dose of an NMDA receptor antagonist can mitigate excitotoxicity without interfering with the primary effects of AMPA receptor modulation.

  • Control for Glutamate Levels: Be mindful of the glutamate concentration in your culture medium, as this compound's effect is dependent on the presence of the endogenous agonist.

Issue 3: Confounding Behavioral Effects in In Vivo Studies

Ampakines can have a range of effects on behavior, including changes in locomotion and anxiety levels, which could be misinterpreted as primary effects on cognition or other behavioral domains.

Q: I am seeing an effect of this compound in a cognitive task, but I am concerned it might be due to a general increase in activity. How can I control for this?

A: This is a valid concern. It is crucial to dissect the specific behavioral effects of this compound to avoid misinterpretation.

Mitigation Strategies:

  • Comprehensive Behavioral Phenotyping: In addition to your primary behavioral task, include a battery of control tests to assess locomotion (e.g., open field test), anxiety-like behavior (e.g., elevated plus maze), and sensorimotor function.

  • Dose-Dependent Effects: Evaluate a range of doses. It is possible that lower doses may have pro-cognitive effects without significantly impacting locomotor activity.

  • Within-Subject Controls: Whenever possible, use within-subject experimental designs where each animal serves as its own control.

  • Correlation Analysis: Analyze your data to see if there is a correlation between the effects observed in the cognitive task and changes in locomotor activity.

Issue 4: Long-Term Treatment and AMPA Receptor Trafficking

Chronic administration of drugs that modulate neurotransmitter receptors can lead to adaptive changes in the brain, such as alterations in receptor expression and trafficking.[16]

Q: I am planning a long-term study with this compound. Are there any potential long-term artifacts I should be aware of?

A: Chronic treatment with ampakines could potentially alter the expression and trafficking of AMPA receptors, leading to changes in synaptic plasticity and neuronal function that may not be present with acute treatment.[17][18][19][20]

Mitigation Strategies:

  • Pulsatile Dosing: Consider intermittent or pulsatile dosing regimens rather than continuous administration to minimize the potential for receptor downregulation or desensitization.

  • Washout Periods: Include washout periods in your study design to assess the persistence of the drug's effects and to allow the system to return to baseline.

  • Molecular Analysis: At the end of your long-term study, consider performing molecular analyses (e.g., Western blotting, immunohistochemistry) to measure the expression levels of AMPA receptor subunits in relevant brain regions.

  • Electrophysiological Assessment: Conduct electrophysiological experiments to assess synaptic function and plasticity (e.g., long-term potentiation, LTP) after chronic treatment.

Data Summary

ParameterValueSpeciesReference
Half-life 6-9 hoursHuman[6]
Tmax 1-5 hoursHuman[6]
Effective Dose (Cognition) 0.03 - 18 mg/kgRat[2][3]
Effective Dose (Respiratory) 10 - 20 mg/kgRat[2]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration
  • Vehicle Preparation: Prepare a 10% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HPCD) in sterile 0.9% saline.

  • This compound Dissolution: Weigh the desired amount of this compound powder and add it to the HPCD solution.

  • Sonication: Place the solution in a bath sonicator and sonicate in short bursts until the this compound is fully dissolved. Avoid overheating the solution.

  • Final Preparation: Allow the solution to return to room temperature and visually inspect for any undissolved particles. The solution should be clear. Prepare fresh on the day of the experiment.

Protocol 2: Assessing Potential Excitotoxicity in Neuronal Cultures
  • Cell Plating: Plate primary neurons or a suitable neuronal cell line at an appropriate density.

  • Dose-Response Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) for a defined period (e.g., 24 hours). Include a vehicle-only control.

  • LDH Assay: After the treatment period, collect the cell culture supernatant.

  • Cell Lysis: Lyse the remaining cells to measure the intracellular LDH.

  • Data Analysis: Calculate the percentage of LDH release (supernatant LDH / (supernatant LDH + intracellular LDH) * 100). A significant increase in LDH release compared to the vehicle control indicates cytotoxicity.

Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow cluster_prep This compound Preparation cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment a Weigh this compound c Dissolve with Sonication a->c b Prepare Vehicle (e.g., HPCD) b->c d Visual Inspection c->d e Treat Neuronal Culture d->e Use Solution h Administer this compound d->h Use Solution f Incubate e->f g Assess Endpoint (e.g., Electrophysiology, Viability) f->g i Behavioral Testing h->i j Tissue Collection & Analysis i->j

Caption: A generalized workflow for preparing and using this compound in experiments.

signaling_pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR This compound This compound This compound->AMPAR Positive Allosteric Modulation Ion_Channel Ion Channel Opening AMPAR->Ion_Channel Neuron Neuron Depolarization Neuronal Depolarization Ion_Channel->Depolarization Signaling Downstream Signaling Depolarization->Signaling

Caption: Simplified signaling pathway of this compound's action at the AMPA receptor.

References

Technical Support Center: Improving the Translational Relevance of Preclinical CX1739 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the rigor and translational relevance of preclinical studies involving CX1739.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a "low-impact" ampakine, which acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Unlike earlier "high-impact" ampakines, this compound enhances the excitatory currents elicited by the endogenous agonist glutamate (B1630785) without significantly increasing the risk of neurotoxicity or seizures at efficacious doses.[4][5][6] This favorable safety profile is a key feature for its translational potential.[4][5][6]

Q2: What are the key preclinical applications of this compound?

A2: Preclinical studies have demonstrated the efficacy of this compound in several areas, including:

  • Cognitive Enhancement: this compound has been shown to improve performance in various memory and cognition tasks in rodents.[4][5][7]

  • Reversal of Respiratory Depression: It can rapidly reverse opioid-induced respiratory depression, a critical factor in opioid overdose.[1][2][4][7]

  • Spinal Cord Injury: Research suggests potential therapeutic benefits in improving bladder and respiratory function following spinal cord injury.[8]

Q3: What is the recommended solvent for in vivo administration of this compound?

A3: Due to its limited water solubility, this compound is typically prepared for in vivo studies by solubilization in a vehicle such as 0.9% saline containing a solubilizing agent like hydroxypropyl-β-cyclodextrin (HPCD).[9] The use of sonication can aid in the dissolution process.

Q4: What is the general effective dose range for this compound in preclinical rodent studies?

A4: Efficacious doses of this compound in rodent models have been reported to range from 0.03 to 18 mg/kg, depending on the specific application and route of administration.[4][5][7][10] Safety studies have shown no adverse events in rats at doses up to 2000 mg/kg.[4][5][7][10]

Troubleshooting Guides

Novel Object Recognition (NOR) Test

Issue: High variability in exploration times between animals.

  • Possible Cause: Inadequate habituation to the testing arena.

  • Troubleshooting Step: Ensure a consistent and sufficient habituation period (e.g., 5-10 minutes) in the empty arena for at least two consecutive days before the training session.[11] Minimize environmental stressors such as noise and excessive light.

Issue: Animals show no preference for the novel object (Discrimination Index close to zero).

  • Possible Cause 1: The objects used are not sufficiently distinct or may have inherent preference.

  • Troubleshooting Step 1: Pre-test all objects with a cohort of naive animals to ensure no innate preference for one over the other. Objects should be of similar size and complexity but different in shape and texture.

  • Possible Cause 2: The inter-trial interval is too long or too short for the specific memory phase being tested.

  • Troubleshooting Step 2: For short-term memory, a shorter interval (e.g., 1 hour) is appropriate. For long-term memory, a 24-hour interval is common.[11] Adjust the interval based on your experimental question.

Issue: Some animals do not explore the objects at all.

  • Possible Cause: Neophobia or anxiety in the animals.

  • Troubleshooting Step: Handle the animals for several days leading up to the experiment to acclimate them to the experimenter. Ensure the testing environment is dimly lit and free from sudden noises.

In Vivo Long-Term Potentiation (LTP) Recording

Issue: Unstable baseline recordings.

  • Possible Cause: Mechanical instability of the electrode or animal movement.

  • Troubleshooting Step: Ensure the headstage is securely fixed and the animal is deeply anesthetized and stable in the stereotaxic frame. Allow for a sufficient recovery period after electrode implantation before starting the recording.

Issue: High signal-to-noise ratio.

  • Possible Cause: Poor electrode placement or high electrode impedance.

  • Troubleshooting Step: Carefully verify the stereotactic coordinates for the stimulating and recording electrodes. Ensure the recording electrode has an appropriate impedance (typically 1-5 MΩ for field potential recordings).

Issue: Failure to induce LTP with tetanic stimulation.

  • Possible Cause: Suboptimal stimulation intensity or frequency.

  • Troubleshooting Step: Determine the optimal stimulation intensity by generating an input-output curve to find the current that elicits 30-50% of the maximal response. The tetanic stimulation protocol should be robust (e.g., multiple trains of high-frequency bursts).[12]

Whole-Body Plethysmography for Respiratory Studies

Issue: Inconsistent and noisy breathing signals.

  • Possible Cause: Animal movement within the chamber.

  • Troubleshooting Step: Allow the animal a sufficient acclimatization period (e.g., 30-60 minutes) in the plethysmography chamber before starting the recording.[1] Data analysis should focus on periods when the animal is calm and not actively moving.

Issue: Unexpected changes in respiratory rate or tidal volume in control animals.

  • Possible Cause: Stress or changes in ambient temperature and humidity.

  • Troubleshooting Step: Maintain a stable and controlled environment (temperature, humidity, and airflow) within the plethysmography chamber. Handle animals gently to minimize stress.

Issue: Difficulty in distinguishing drug-induced respiratory depression from normal variations.

  • Possible Cause: Lack of a stable baseline.

  • Troubleshooting Step: Record a stable baseline of at least 15-30 minutes before drug administration. Use a within-subject design where each animal serves as its own control whenever possible.

Data Presentation

Table 1: Summary of Preclinical Efficacy of this compound in Rodent Models

Experimental Model Species Dose Range (mg/kg) Key Findings Reference
Novel Object RecognitionRat0.03 - 0.3Increased discrimination index, indicating improved recognition memory.[4]
In Vivo LTPRat1 - 3Enhanced long-term potentiation in the hippocampus.[4]
Opioid-Induced Respiratory DepressionRat10 - 18Partial to full reversal of respiratory depression caused by opioids.[1][4]
Amphetamine-Induced LocomotionRat10 - 30Attenuated hyperlocomotor activity.[4]

Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase 1 Study)

Parameter Value Reference
Half-life (t½)~8 hours[13][14]
Time to maximum concentration (Tmax)1-5 hours[14]

Experimental Protocols

Protocol 1: Novel Object Recognition (NOR) Test in Rats
  • Habituation:

    • Individually place each rat in the empty open-field arena (e.g., 50x50x50 cm) for 5-10 minutes per day for 2-3 consecutive days.

  • Training (Familiarization) Phase:

    • Place two identical objects in opposite corners of the arena.

    • Allow the rat to explore the objects for a fixed duration (e.g., 5 minutes).

    • Record the time spent exploring each object (defined as sniffing or touching the object with the nose).

  • Inter-Trial Interval (ITI):

    • Return the rat to its home cage for a defined period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Testing Phase:

    • Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.

    • Place the rat back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar and novel objects.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates a preference for the novel object and intact recognition memory.

Protocol 2: In Vivo Long-Term Potentiation (LTP) in the Rat Hippocampus
  • Animal Preparation:

    • Anesthetize the rat (e.g., with urethane) and place it in a stereotaxic frame.

    • Perform a craniotomy over the hippocampus.

  • Electrode Placement:

    • Lower a stimulating electrode into the perforant path and a recording electrode into the dentate gyrus based on stereotaxic coordinates.

  • Baseline Recording:

    • Deliver single baseline pulses (e.g., every 30 seconds) and record the field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline for at least 20-30 minutes.

  • Drug Administration:

    • Administer this compound or vehicle intraperitoneally.

  • LTP Induction:

    • After a set time post-injection (e.g., 15-30 minutes), deliver a high-frequency stimulation (HFS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz).

  • Post-HFS Recording:

    • Continue recording fEPSPs for at least 60 minutes to monitor the potentiation.

  • Data Analysis:

    • Measure the slope of the fEPSPs.

    • Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline slope.

Protocol 3: Whole-Body Plethysmography in Rats
  • Calibration:

    • Calibrate the plethysmography chamber according to the manufacturer's instructions using a known volume of air.

  • Acclimatization:

    • Place the rat in the chamber and allow it to acclimate for 30-60 minutes until it is calm.

  • Baseline Measurement:

    • Record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for at least 15-30 minutes.

  • Induction of Respiratory Depression:

    • Administer an opioid (e.g., fentanyl or remifentanil) to induce respiratory depression.

  • This compound Administration:

    • Administer this compound or vehicle.

  • Post-Treatment Recording:

    • Continuously monitor respiratory parameters to assess the reversal of respiratory depression.

  • Data Analysis:

    • Analyze changes in respiratory rate, tidal volume, and minute ventilation relative to the baseline and post-opioid administration.

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Ion_Channel Ion Channel Opening AMPAR->Ion_Channel Activates This compound This compound This compound->AMPAR Positive Allosteric Modulation Depolarization Depolarization Ion_Channel->Depolarization Leads to LTP LTP / Cognitive Enhancement Depolarization->LTP Contributes to

Caption: Mechanism of action of this compound at the glutamatergic synapse.

Experimental_Workflow_NOR Habituation Habituation (2-3 days, 5-10 min/day) Training Training Phase (Two identical objects) Habituation->Training ITI Inter-Trial Interval (1h or 24h) Training->ITI Testing Testing Phase (One familiar, one novel object) ITI->Testing Analysis Data Analysis (Discrimination Index) Testing->Analysis

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

Troubleshooting_Logic_NOR Start No Preference for Novel Object (DI ≈ 0) CheckHabituation Was habituation adequate? Start->CheckHabituation CheckObjects Were objects pre-tested for preference? CheckHabituation->CheckObjects Yes SolutionHabituation Increase habituation period. CheckHabituation->SolutionHabituation No CheckITI Is the ITI appropriate? CheckObjects->CheckITI Yes SolutionObjects Select different, non-preferred objects. CheckObjects->SolutionObjects No SolutionITI Adjust ITI based on memory phase. CheckITI->SolutionITI No

Caption: Troubleshooting logic for the Novel Object Recognition test.

References

Technical Support Center: Synthesis and Purification of CX1739

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of CX1739.

Disclaimer

The following experimental protocols and troubleshooting advice are based on general principles of organic synthesis and purification. A specific, validated protocol for the synthesis of this compound is not publicly available. Therefore, the proposed synthesis is a plausible route based on the chemical structure of this compound, N-methyl-N-(tetrahydro-2H-pyran-4-yl)-2,1,3-benzoxadiazole-5-carboxamide. Researchers should always exercise caution and adhere to all laboratory safety protocols.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the amidation of 2,1,3-benzoxadiazole-5-carboxylic acid with N-methyl-N-(tetrahydro-2H-pyran-4-yl)amine. This can be achieved through the formation of an activated carboxylic acid derivative, such as an acyl chloride, followed by reaction with the amine.

This compound Synthesis Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling start 2,1,3-Benzoxadiazole- 5-carboxylic acid reagent1 SOCl₂ or (COCl)₂ start->reagent1 intermediate 2,1,3-Benzoxadiazole- 5-carbonyl chloride reagent1->intermediate product This compound intermediate->product Amide bond formation amine N-methyl-N-(tetrahydro- 2H-pyran-4-yl)amine amine->product reagent2 Base (e.g., Et₃N) reagent2->product

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide: Synthesis of this compound

This guide addresses potential issues that may arise during the proposed synthesis of this compound.

Question Possible Cause(s) Suggested Solution(s)
Step 1: Low or no conversion of the carboxylic acid to the acyl chloride. 1. Thionyl chloride or oxalyl chloride is old or has degraded. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Presence of water in the reaction.1. Use freshly distilled or a new bottle of the reagent. 2. Gently warm the reaction mixture (e.g., to 40-50 °C). 3. Monitor the reaction by TLC or IR spectroscopy and extend the reaction time if necessary. 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Step 2: Low yield of this compound in the amide coupling step. 1. Incomplete formation of the acyl chloride in the previous step. 2. The amine starting material is impure or has degraded. 3. Insufficient amount of base. 4. Reaction temperature is too high, leading to side reactions. 5. The amine is protonated by the HCl generated, preventing it from acting as a nucleophile.1. Confirm the formation of the acyl chloride before adding the amine. 2. Check the purity of the amine by NMR or GC-MS. 3. Use at least one equivalent of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). 4. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 5. Ensure an adequate amount of base is present to neutralize the generated HCl.
Reaction mixture turns dark or shows multiple spots on TLC. 1. Decomposition of starting materials or product. 2. Side reactions occurring.1. Run the reaction at a lower temperature. 2. Ensure an inert atmosphere is maintained throughout the reaction. 3. Use purified starting materials.
Difficulty in isolating the final product. 1. Product is highly soluble in the work-up solvent. 2. Emulsion formation during aqueous work-up.1. Use a different extraction solvent or perform multiple extractions with a smaller volume of solvent. 2. Add brine to the aqueous layer to break the emulsion.

Frequently Asked Questions (FAQs): Synthesis

Q1: What are some alternative coupling reagents for the amide bond formation?

A1: Besides the acyl chloride method, other common amide coupling reagents can be used. These include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). Uronium-based reagents such as HATU or HBTU are also very effective.[1][][3]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A spot for the starting carboxylic acid should disappear and a new spot for the product, this compound, should appear. You can also use techniques like High-Performance Liquid Chromatography (HPLC) for more quantitative monitoring.

Q3: What are potential impurities that could form during the synthesis?

A3: Potential impurities could include unreacted starting materials (2,1,3-benzoxadiazole-5-carboxylic acid and the amine), byproducts from the decomposition of the coupling reagent, and side-products from unwanted reactions. For example, if using the acyl chloride route, hydrolysis of the acyl chloride back to the carboxylic acid can occur if moisture is present.

Purification of this compound

The primary methods for purifying small organic molecules like this compound are flash column chromatography and recrystallization.

Experimental Protocol: Flash Column Chromatography
  • Slurry Preparation: A slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane) is prepared.

  • Column Packing: The slurry is poured into a glass column and the solvent is allowed to drain to pack the silica bed.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent or a slightly more polar solvent and loaded onto the top of the silica gel.

  • Elution: A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) is passed through the column to elute the compounds.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield the purified this compound.

Experimental Protocol: Recrystallization
  • Solvent Selection: A suitable solvent or solvent system is chosen in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: The crude product is dissolved in the minimum amount of the hot solvent.

  • Hot Filtration (optional): If insoluble impurities are present, the hot solution is filtered.

  • Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation: The crystals are collected by vacuum filtration.

  • Washing and Drying: The crystals are washed with a small amount of cold solvent and then dried to remove residual solvent.[4][5][6][7][8]

Troubleshooting Guide: Purification

Question Possible Cause(s) Suggested Solution(s)
Flash Chromatography: Product is not eluting from the column. 1. The eluent is not polar enough. 2. The compound has decomposed on the silica gel.1. Gradually increase the polarity of the eluent. 2. Test the stability of your compound on a small amount of silica before running a column. If it is unstable, consider a different purification method or using a different stationary phase (e.g., alumina).[9]
Flash Chromatography: Poor separation of the product from impurities. 1. The solvent system is not optimal. 2. The column was not packed properly. 3. The column was overloaded with the crude product.1. Optimize the solvent system using TLC to achieve good separation between the product and impurities. 2. Ensure the column is packed uniformly without any cracks or air bubbles. 3. Use an appropriate amount of crude material for the size of the column.
Recrystallization: No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Evaporate some of the solvent and try to cool again. 2. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[5]
Recrystallization: An oil forms instead of crystals. 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The compound is significantly impure.1. Try a lower-boiling point solvent. 2. Re-dissolve the oil in more hot solvent and allow it to cool more slowly. If oiling out persists, purification by chromatography may be necessary before attempting recrystallization.[6]

Frequently Asked Questions (FAQs): Purification

Q1: How do I choose the right solvent system for flash column chromatography?

A1: The ideal solvent system should give your product a retention factor (Rf) of around 0.2-0.4 on a TLC plate. You can find this by testing different ratios of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).

Q2: What should I do if my compound is not soluble in the chromatography eluent?

A2: You can dissolve your crude product in a minimal amount of a stronger, more polar solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with your adsorbed compound can be loaded onto the top of the column.[9]

Q3: How can I assess the purity of the final product?

A3: The purity of this compound can be assessed using several analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Quantitative Data Presentation

The following table provides a representative example of the expected yield and purity throughout the synthesis and purification of this compound.

Step Procedure Expected Yield (%) Purity (by HPLC, %)
1Acyl Chloride Formation~95% (crude)Not typically isolated
2Amide Coupling70-85% (crude)85-90%
3Flash Column Chromatography80-90% (recovery)>98%
4Recrystallization85-95% (recovery)>99.5%

Mechanism of Action: Signaling Pathway

This compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[10][11][12][13] It binds to a site on the receptor that is different from the glutamate (B1630785) binding site and enhances the receptor's response to glutamate. This leads to an increased influx of positive ions (primarily Na⁺) into the neuron, resulting in enhanced excitatory neurotransmission.

This compound Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_release Glutamate Release AMPA_Receptor AMPA Receptor Glutamate_release->AMPA_Receptor binds Ion_Channel Ion Channel Opening AMPA_Receptor->Ion_Channel activates This compound This compound This compound->AMPA_Receptor modulates Na_Influx Na⁺ Influx Ion_Channel->Na_Influx Depolarization Neuronal Depolarization Na_Influx->Depolarization Enhanced_Signal Enhanced Excitatory Neurotransmission Depolarization->Enhanced_Signal

Caption: this compound enhances AMPA receptor signaling.

References

dealing with batch-to-batch variability of CX1739

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CX1739. The information is designed to address specific issues that may be encountered during experimentation, with a focus on mitigating potential batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a low-impact ampakine, which acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It enhances the excitatory effects of the neurotransmitter glutamate.[4] Unlike high-impact ampakines, this compound has been designed to have a more favorable safety profile, minimizing the risk of excito-neurotoxicity.[2][3]

Q2: What are the main therapeutic applications being investigated for this compound?

This compound is primarily being investigated for its ability to counteract respiratory depression induced by opioids and other central nervous system depressants.[1][4][5] Additionally, it has shown potential in treating sleep apnea, and improving cognitive function in various neurological and neuropsychiatric disorders.[5][6]

Q3: What is the pharmacokinetic profile of this compound?

In human studies, this compound has a plasma half-life of approximately 6-9 hours.[6][7] It rapidly crosses the blood-brain barrier, with a time to maximum concentration (Tmax) of about 1-5 hours in humans and as quickly as 2 minutes in rats.[1][2][3][7] The maximum concentration (Cmax) and area under the curve (AUC) have been shown to be dose-proportional.[6][7]

Q4: What are the known side effects of this compound?

In clinical trials, this compound has been generally well-tolerated. The most commonly reported side effects at higher doses include headache and nausea.[7] Preclinical studies in animals have shown no seizure activity at efficacious doses.[3]

Troubleshooting Guide: Batch-to-Batch Variability

Batch-to-batch variability can manifest as inconsistent experimental results. This guide provides a structured approach to troubleshooting potential issues related to different lots of this compound.

Issue 1: Reduced or Absent Efficacy in In Vitro Assays

  • Observation: A new batch of this compound does not produce the expected potentiation of AMPA receptor-mediated currents in electrophysiology or calcium imaging experiments.

  • Potential Causes & Troubleshooting Steps:

    • Compound Integrity:

      • Verify Solubility: Ensure the compound is fully dissolved. Refer to the manufacturer's certificate of analysis (CoA) for recommended solvents and solubility limits. This compound has been noted to have a solubility of 7 mg/mL in water and 15 mg/mL in 40% 2-hydroxypropyl-β-cyclodextrin (HPCD)/water.[8]

      • Assess Purity: If possible, perform analytical chemistry checks such as HPLC-MS to confirm the purity and identity of the compound against the CoA.

      • Consider Degradation: Improper storage (e.g., exposure to light or high temperatures) can lead to degradation. Store this compound as recommended by the supplier.

    • Experimental Conditions:

      • Confirm Agonist Concentration: The positive allosteric modulatory effect of this compound is dependent on the presence of an AMPA receptor agonist (e.g., glutamate). Ensure the agonist concentration is appropriate to elicit a submaximal response, allowing for potentiation to be observed.

      • Check Cell Health: The health and passage number of cell lines can affect receptor expression and signaling. Use cells within a consistent passage range.

Issue 2: Inconsistent Results in In Vivo Studies

  • Observation: A new batch of this compound shows a different dose-response relationship or fails to replicate a previously observed phenotype (e.g., reversal of opioid-induced respiratory depression).

  • Potential Causes & Troubleshooting Steps:

    • Formulation and Administration:

      • Vehicle Preparation: Ensure the vehicle used for dissolving this compound is consistent across experiments. The use of suspending agents or cyclodextrins should be carefully controlled.

      • Route of Administration: Verify that the route of administration (e.g., intravenous, intraperitoneal) and injection volume are consistent.

    • Pharmacokinetic Variability:

      • Bioavailability: Differences in particle size or crystalline form between batches could potentially affect dissolution and absorption, leading to altered bioavailability. While not specifically reported for this compound, this is a general concern for solid compounds.

      • Metabolism: While unlikely to be a batch-to-batch issue, ensure that animal strain, age, and sex are consistent, as these can influence drug metabolism.

    • Data Analysis:

      • Blinding and Randomization: Implement blinding and randomization in animal studies to minimize unconscious bias.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound

ParameterSpeciesValueReference
Tmax Rat2 minutes[1][2][3]
Human1-5 hours[6][7]
Half-life (t½) Human6-9 hours[6][7]
Cmax/AUC HumanDose-proportional[6][7]

Table 2: Effective Doses of this compound in Preclinical Models

ModelSpeciesEffective Dose RangeEffectReference
Novel Object Recognition Rat0.03 mg/kgPro-cognitive[8][9]
Win Shift Radial Arm Maze Rat0.3 mg/kgPro-cognitive[8][9]
Opioid-Induced Respiratory Depression Rat20 mg/kg (IV)Reversal of respiratory depression[9]
Amphetamine-Induced Locomotor Activity Mouse10-30 mg/kgReduction of hyperactivity[9]

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound on Opioid-Induced Respiratory Depression in Rats

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats (250-350g).

    • Anesthetize the animals with an appropriate anesthetic that has minimal effects on respiration (e.g., urethane).

    • Implant catheters for intravenous drug administration and for monitoring arterial blood pressure and heart rate.

    • Monitor respiratory parameters (e.g., respiratory rate, tidal volume) using a whole-body plethysmograph.

  • Induction of Respiratory Depression:

    • Administer a potent opioid agonist, such as remifentanil or alfentanil, via continuous intravenous infusion at a dose sufficient to cause a significant and stable depression of respiration.

  • This compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., 40% HPCD in water).

    • Once respiratory depression is established, administer this compound intravenously at the desired dose (e.g., 20 mg/kg).

  • Data Collection and Analysis:

    • Continuously record respiratory parameters, blood pressure, and heart rate before, during, and after opioid and this compound administration.

    • Analyze the data to determine the extent and time course of the reversal of respiratory depression by this compound.

Visualizations

AMPA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Activates Depolarization Depolarization Ion_Channel->Depolarization Na+ influx This compound This compound This compound->AMPA_R Positive Allosteric Modulation

Caption: AMPA Receptor Signaling Pathway and this compound Mechanism of Action.

Experimental_Workflow start Start prepare_animals Animal Preparation start->prepare_animals baseline Baseline Measurement prepare_animals->baseline induce_rd Induce Respiratory Depression (Opioid) baseline->induce_rd administer_this compound Administer this compound (New Batch) induce_rd->administer_this compound monitor Monitor Physiological Parameters administer_this compound->monitor analyze Data Analysis monitor->analyze end End analyze->end

Caption: Experimental Workflow for In Vivo Testing of this compound.

Troubleshooting_Logic start Inconsistent Experimental Results check_compound Verify Compound Integrity (Purity, Solubility) start->check_compound check_protocol Review Experimental Protocol (Dosing, Vehicle, Controls) start->check_protocol compound_ok Compound OK? check_compound->compound_ok protocol_ok Protocol Consistent? check_protocol->protocol_ok compound_ok->protocol_ok Yes contact_supplier Contact Supplier for Batch Information compound_ok->contact_supplier No revise_protocol Revise Protocol and Re-run Experiment protocol_ok->revise_protocol No end Issue Resolved protocol_ok->end Yes contact_supplier->end revise_protocol->end

Caption: Troubleshooting Logic for Batch-to-Batch Variability.

References

Technical Support Center: Assessing CX1739 Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with refined methods for assessing the blood-brain barrier (BBB) penetration of CX1739. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected extent of this compound BBB penetration?

A1: Preclinical studies in rats have shown that this compound rapidly crosses the blood-brain barrier. Following intravenous administration, the time to reach peak concentration (Tmax) in the brain is approximately 2 minutes.[1][2][3][4][5] Key pharmacokinetic parameters suggest significant accumulation in the central nervous system (CNS).[1]

Q2: What is the mechanism of action for this compound?

A2: this compound is a low-impact ampakine, which acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3][4][5] It enhances the excitatory effects of the endogenous neurotransmitter glutamate (B1630785) without causing the excitotoxicity associated with some other AMPA receptor modulators.[1][2][3] This mechanism is central to its potential therapeutic effects in a range of neurological and psychiatric disorders.[4]

Q3: Are there any known issues with the stability of this compound in biological samples?

A3: While specific stability data for this compound in brain homogenate and plasma is not extensively published, standard protocols for handling small molecules in biological matrices should be followed. This includes immediate processing or flash-freezing of samples and storage at -80°C to minimize degradation. It is advisable to conduct stability tests as part of the analytical method validation.

Q4: Which in vivo models are most appropriate for studying this compound BBB penetration?

A4: In vivo models in rodents, such as rats, are commonly used and have been cited in this compound research.[1][2][3] Techniques like brain microdialysis and the analysis of brain tissue-to-plasma concentration ratios at different time points are suitable for determining the rate and extent of BBB penetration.[1]

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of this compound related to its blood-brain barrier penetration, as reported in preclinical rat studies.

ParameterValueReference
Brain Tmax (Time to Peak Concentration)2 minutes[1][2][3][4][5]
Brain Cmax (Peak Concentration)8.295 mg/L[1]
Brain/Blood Cmax Ratio0.625[1]
Brain/Blood AUC(0-∞) Ratio0.551[1]

Experimental Protocols

In Vivo Brain Microdialysis for this compound in Rats

This protocol allows for the continuous sampling of unbound this compound from the brain extracellular fluid (ECF).

Materials:

  • This compound

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., with a 20 kDa cutoff membrane)

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • Freely moving animal system (if applicable)

  • Fraction collector

  • LC-MS/MS system for analysis

Procedure:

  • Probe Preparation: Flush the microdialysis probe with aCSF at a low flow rate (e.g., 5 µL/min) to remove any residual glycerol.

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula into the brain region of interest (e.g., hippocampus or prefrontal cortex).

  • Recovery: Allow the animal to recover from surgery for at least 24-48 hours before the microdialysis experiment.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Equilibration: Allow the system to equilibrate for at least 60 minutes before sample collection.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into a fraction collector.

  • This compound Administration: Administer this compound intravenously at the desired dose.

  • Post-Administration Sampling: Continue collecting dialysate samples for a predetermined period to capture the full pharmacokinetic profile.

  • Blood Sampling: Collect blood samples at corresponding time points to determine the plasma concentration of this compound.

  • Sample Analysis: Analyze the dialysate and plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Calculate the brain ECF concentration of this compound, taking into account the in vivo recovery of the microdialysis probe. Determine the brain-to-plasma concentration ratio over time.

LC-MS/MS Method for Quantification of this compound

This is a general template for developing a sensitive and specific method for quantifying this compound in brain homogenate and plasma.

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma or brain homogenate supernatant, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Optimize the precursor and product ion transitions, as well as collision energy and other source parameters for this compound and the internal standard.

Troubleshooting Guides

In Vivo Brain Microdialysis
IssuePossible Cause(s)Suggested Solution(s)
No or low recovery of this compound - Probe membrane is clogged or damaged.- Incorrect probe placement.- Flow rate is too high.- Use a new, properly flushed probe.- Verify probe placement histologically after the experiment.- Reduce the perfusion flow rate to allow for better diffusion.
High variability between animals - Differences in surgical recovery.- Inconsistent probe placement.- Individual animal physiological differences.- Ensure consistent surgical procedures and adequate recovery time.- Use a guide cannula for precise and repeatable probe insertion.- Increase the number of animals per group to improve statistical power.
Air bubbles in the tubing - Leaky connections.- Outgassing of the perfusion fluid.- Ensure all tubing connections are tight.- Degas the aCSF before use.
LC-MS/MS Analysis
IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape - Column degradation.- Inappropriate mobile phase composition.- Replace the column.- Optimize the mobile phase pH and organic solvent composition.
High background noise - Contamination of the mobile phase or sample.- Matrix effects from the biological sample.- Use high-purity solvents and reagents.- Optimize the sample preparation method to remove interfering substances (e.g., use solid-phase extraction instead of protein precipitation).
Low sensitivity - Inefficient ionization.- Suboptimal MRM transitions.- Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows).- Perform a full scan and product ion scan to identify the most intense and specific MRM transitions for this compound.

Visualizations

experimental_workflow cluster_animal_prep Animal Preparation cluster_microdialysis Microdialysis Experiment cluster_analysis Sample Analysis anesthesia Anesthesia stereotaxic Stereotaxic Surgery anesthesia->stereotaxic guide_cannula Guide Cannula Implantation stereotaxic->guide_cannula recovery Surgical Recovery (24-48h) guide_cannula->recovery probe_insertion Probe Insertion recovery->probe_insertion perfusion aCSF Perfusion probe_insertion->perfusion equilibration Equilibration perfusion->equilibration cx1739_admin This compound Administration (IV) equilibration->cx1739_admin sample_collection Dialysate & Blood Collection cx1739_admin->sample_collection sample_prep Sample Preparation sample_collection->sample_prep lcmsms LC-MS/MS Analysis sample_prep->lcmsms data_analysis Data Analysis (Brain/Plasma Ratio) lcmsms->data_analysis

Caption: Workflow for assessing this compound BBB penetration using in vivo microdialysis.

signaling_pathway cluster_membrane Postsynaptic Membrane AMPA_R AMPA Receptor Ion_Channel Ion Channel Opening AMPA_R->Ion_Channel Conformational Change Glutamate Glutamate Glutamate->AMPA_R Binds to This compound This compound This compound->AMPA_R Positive Allosteric Modulation Na_Influx Na+ Influx Ion_Channel->Na_Influx Depolarization Neuronal Depolarization Na_Influx->Depolarization Excitatory_Signal Enhanced Excitatory Signal Depolarization->Excitatory_Signal

Caption: Simplified signaling pathway of this compound's action at the AMPA receptor.

References

Validation & Comparative

Reversing Opioid-Induced Respiratory Depression: A Comparative Analysis of CX1739 and Naloxone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Opioid-induced respiratory depression (OIRD) is a critical and potentially fatal side effect of opioid analgesics. The search for effective countermeasures that do not compromise analgesia is a key focus in drug development. This guide provides a comparative analysis of the novel ampakine CX1739 and the standard-of-care antagonist, naloxone (B1662785), in reversing OIRD.

Executive Summary

This compound, a low-impact ampakine, demonstrates a promising alternative to naloxone for the reversal of opioid-induced respiratory depression. Preclinical and clinical data suggest that this compound can effectively counteract respiratory depression caused by opioids without significantly diminishing their analgesic effects. This contrasts with naloxone, which, while a potent and rapid antagonist of OIRD, also reverses the desired analgesic properties of opioids and can precipitate withdrawal symptoms.

Mechanism of Action

This compound: Positive Allosteric Modulator of AMPA Receptors

This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] By binding to a site on the AMPA receptor distinct from the glutamate (B1630785) binding site, this compound enhances the receptor's response to endogenous glutamate. This potentiation of excitatory neurotransmission in key respiratory control centers of the brainstem, such as the pre-Bötzinger complex, is believed to counteract the inhibitory effects of opioids on respiration.[1][2][3]

Naloxone: Opioid Receptor Antagonist

Naloxone is a non-selective, competitive antagonist of mu (µ), kappa (κ), and delta (δ) opioid receptors, with the highest affinity for the µ-opioid receptor.[4] Opioids induce respiratory depression by activating µ-opioid receptors on neurons in the brainstem's respiratory centers.[1][5] This activation leads to neuronal hyperpolarization and reduced excitability, primarily through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[1] Naloxone reverses OIRD by competitively displacing opioids from these receptors, thereby blocking their inhibitory signaling.[4]

Comparative Efficacy Data

The following tables summarize preclinical and clinical data for this compound and naloxone in reversing opioid-induced respiratory depression.

Table 1: Preclinical Efficacy of this compound in a Rat Model of Opioid-Induced Respiratory Depression

Treatment GroupOpioid ChallengeDose of this compound (mg/kg, IV)Change in Respiratory Rate from Depressed StateChange in Minute Ventilation from Depressed StateReference
Vehicle ControlOpioid Agonist 030418-No significant changeNo significant change[6]
This compoundOpioid Agonist 03041818Rapid and significant reversalRapid and significant reversal[6][7]

Note: Specific quantitative values for respiratory rate and minute ventilation were not available in the public summaries of this preclinical study. The results indicate a qualitative rapid reversal.

Table 2: Clinical Efficacy of this compound in Reversing Remifentanil-Induced Respiratory Depression (Phase 2a Study)

Treatment GroupRemifentanil ModelDose of this compoundKey Outcome on Respiratory RateEffect on AnalgesiaReference
PlaceboInfusion-Sustained ~50% depressionMaintained[8][9]
This compoundInfusion300 mgStatistically significant antagonism of depression (p<0.005)Not significantly altered[8][9]
This compoundInfusion600 mgNo statistically significant antagonismNot significantly altered[8][10]
This compoundInfusion900 mgStatistically significant antagonism of depression (p<0.001)Not significantly altered[8][9]
This compoundBolus (Overdose Model)300, 600, 900 mgDid not prevent respiratory depression or improve recovery timeNot assessed[8][10]

Table 3: Clinical Efficacy of Naloxone in Reversing Fentanyl-Induced Respiratory Depression

| Treatment Group | Opioid Challenge | Dose of Naloxone | Change in Respiratory Rate | Change in Minute Ventilation | Effect on Analgesia | Reference | |---|---|---|---|---|---| | Placebo | Epidural Fentanyl (200 µg) | Saline Infusion | -19% from baseline | Not reported | Analgesia maintained |[11] | | Naloxone | Epidural Fentanyl (200 µg) | 0.2 µg/kg loading dose + 5 µg/kg/hr infusion | Significant reversal | Not reported | Analgesia significantly reduced |[11] | | Naloxone | Epidural Fentanyl (200 µg) | 0.4 mg IV loading dose + 10 µg/kg/hr infusion | Significant reversal | Not reported | Analgesia significantly reduced |[11] | | Naloxone (Intranasal) | Remifentanil-induced nadir | 4 mg | - | 3.01 L/min increase at 5 min | Not reported |[12] |

Experimental Protocols

Preclinical Model: Whole-Body Plethysmography in Rats

A common preclinical method to assess respiratory function is whole-body plethysmography in conscious, unrestrained rats.[13][14]

  • Animal Preparation: Male Sprague-Dawley rats are typically used. For intravenous drug administration, a catheter is implanted in the tail vein.[14]

  • Acclimation: Animals are acclimated to the plethysmography chambers to reduce stress and obtain stable baseline respiratory recordings.[14]

  • Baseline Recording: Respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL/breath), and minute ventilation (mL/minute), are recorded for a defined period (e.g., 20-30 minutes) before any drug administration.[14]

  • Induction of Respiratory Depression: A potent opioid agonist (e.g., fentanyl, heroin, or a research compound like 030418) is administered intravenously to induce a significant and stable depression of respiration (e.g., ~50% reduction in respiratory rate).[8][14]

  • Test Article Administration: Following the induction of respiratory depression, this compound, naloxone, or a vehicle control is administered intravenously.

  • Post-Treatment Recording: Respiratory parameters are continuously monitored for a specified duration to assess the extent and time course of reversal of respiratory depression.[14]

Clinical Trial Model: Remifentanil-Induced Respiratory Depression in Healthy Volunteers

This model was utilized in the Phase 2a clinical trial of this compound.[8][9]

  • Participant Population: Healthy adult volunteers meeting specific inclusion and exclusion criteria.

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study design is often employed.

  • Drug Administration:

    • This compound/Placebo: Oral administration of this compound or a matching placebo is given at a set time before the opioid challenge.

    • Remifentanil Infusion Model: A continuous intravenous infusion of the short-acting opioid remifentanil is administered to achieve and maintain a target level of respiratory depression (e.g., a 50% reduction in respiratory rate). This model mimics the steady-state opioid concentrations seen in clinical settings like post-operative pain management.[8]

    • Remifentanil Bolus Model: A single intravenous bolus of remifentanil is administered to simulate an acute opioid overdose.[8]

  • Monitoring:

    • Respiratory Parameters: Respiratory rate, tidal volume, minute ventilation, and oxygen saturation are continuously monitored.

    • Analgesia: Pain tolerance is assessed using methods such as the cold pressor test or electrical stimulation.

    • Safety: Adverse events, vital signs, and electrocardiograms are monitored throughout the study.

Visualizing the Pathways

OIRD_Pathway cluster_opioid Opioid Action Opioid Opioid Agonist MuReceptor µ-Opioid Receptor Opioid->MuReceptor Binds to G_protein Gi/o Protein Activation MuReceptor->G_protein GIRK GIRK Channel Opening G_protein->GIRK Neuron Brainstem Neuron GIRK->Neuron K+ efflux Hyperpolarization Hyperpolarization & Reduced Excitability Neuron->Hyperpolarization RespDepression Respiratory Depression Hyperpolarization->RespDepression Naloxone Naloxone Naloxone->MuReceptor Blocks CX1739_Pathway cluster_ampakine This compound Action Glutamate Glutamate AMPAReceptor AMPA Receptor Glutamate->AMPAReceptor Binds to ChannelOpening Enhanced Na+ Influx AMPAReceptor->ChannelOpening This compound This compound This compound->AMPAReceptor Positive Allosteric Modulation Neuron Brainstem Neuron ChannelOpening->Neuron Depolarization Increased Neuronal Excitability Neuron->Depolarization RespStimulation Reversal of Respiratory Depression Depolarization->RespStimulation Experimental_Workflow cluster_preclinical Preclinical (Rat Model) cluster_clinical Clinical (Human Model) P1 Baseline Respiratory Measurement (Whole-Body Plethysmography) P2 Induce Respiratory Depression (IV Opioid) P1->P2 P3 Administer Test Article (IV this compound or Naloxone) P2->P3 P4 Monitor Reversal of Respiratory Depression P3->P4 C1 Administer Test Article (Oral this compound or Placebo) C2 Induce Respiratory Depression (IV Remifentanil Infusion/Bolus) C1->C2 C3 Monitor Respiratory Parameters and Analgesia C2->C3

References

A Comparative Analysis of CX1739 and CX717: Ampakine Modulators in Focus

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the ampakines CX1739 and CX717 reveals distinct profiles in potency, pharmacokinetics, and clinical development, despite a shared mechanism of action. Both compounds are classified as "low-impact" positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, enhancing glutamatergic neurotransmission.[1][2] This guide provides a comparative analysis of these two molecules, presenting experimental data from preclinical and clinical studies to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Modulating the AMPA Receptor

Both this compound and CX717 exert their effects by binding to an allosteric site on the AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system.[1][3] As low-impact ampakines, they primarily slow the deactivation of the receptor channel in the presence of the endogenous agonist, glutamate, with minimal impact on receptor desensitization.[1][2] This nuanced modulation enhances synaptic currents without the excitotoxic effects associated with high-impact ampakines.[1][4] The potentiation of AMPA receptor activity is believed to underlie the pro-cognitive and respiratory stimulant effects observed with these compounds.[5][6]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_Receptor->Ion_Channel Opens Neuronal_Excitation Neuronal Excitation (EPSP) Ion_Channel->Neuronal_Excitation Influx CX1739_CX717 This compound / CX717 (Ampakine) CX1739_CX717->AMPA_Receptor Positive Allosteric Modulation cluster_ADHD ADHD Model: Amphetamine-Induced Locomotor Activity cluster_Resp_Dep Opioid-Induced Respiratory Depression Model Acclimation Acclimation to Test Chamber Amphetamine_Admin Amphetamine Administration Acclimation->Amphetamine_Admin Compound_Admin_ADHD This compound/CX717 or Vehicle Administration Amphetamine_Admin->Compound_Admin_ADHD Locomotor_Activity Measurement of Locomotor Activity Compound_Admin_ADHD->Locomotor_Activity Baseline_Resp Baseline Respiration Measurement Opioid_Admin Opioid (Alfentanil) Administration Baseline_Resp->Opioid_Admin Compound_Admin_Resp This compound/CX717 or Vehicle Administration Opioid_Admin->Compound_Admin_Resp Resp_Measurement Post-treatment Respiration Measurement Compound_Admin_Resp->Resp_Measurement

References

The Neuroprotective Potential of CX1739 and the Ampakine Class in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ampakine CX1739, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has garnered significant interest for its cognitive-enhancing and respiratory stimulant effects. While direct preclinical evidence quantifying its neuroprotective capabilities remains under active investigation, the broader class of ampakines has demonstrated promising neuroprotective effects across a range of preclinical models of neurodegenerative diseases. This guide provides a comparative overview of the neuroprotective data available for ampakines, offering insights into the potential therapeutic applications of this compound and its analogs in conditions such as Huntington's disease, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action: A Focus on Neurotrophic Support

Ampakines are believed to exert their neuroprotective effects primarily through the potentiation of AMPA receptor signaling. This enhanced glutamatergic transmission is thought to trigger downstream pathways that promote neuronal survival and plasticity. A key mechanism implicated in this process is the upregulation of brain-derived neurotrophic factor (BDNF), a critical protein for neuronal health, survival, and synaptic plasticity.

Ampakine Neuroprotective Signaling Pathway Proposed Neuroprotective Signaling Pathway of Ampakines Ampakine Ampakine (e.g., this compound) AMPAR AMPA Receptor Ampakine->AMPAR Positive Allosteric Modulation Ca_Influx Increased Ca2+ Influx AMPAR->Ca_Influx Channel Opening Glutamate Glutamate Glutamate->AMPAR Binds Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII, ERK) Ca_Influx->Signaling_Cascades CREB CREB Activation Signaling_Cascades->CREB BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene BDNF BDNF Synthesis & Release BDNF_Gene->BDNF Neuroprotection Neuroprotection (Neuronal Survival, Synaptic Plasticity) BDNF->Neuroprotection

Proposed signaling pathway for ampakine-mediated neuroprotection.

Comparative Efficacy of Ampakines in Preclinical Models

While specific neuroprotective data for this compound is emerging, studies on other ampakines provide valuable insights into the potential of this drug class. The following tables summarize key findings from preclinical studies of ampakines in models of Huntington's disease, Alzheimer's disease, and Parkinson's disease.

Huntington's Disease Model
CompoundAnimal ModelKey Neuroprotective EndpointsQuantitative ResultsReference
CX929 R6/2 Mouse ModelIncreased BDNF levels, prevented striatal atrophy, preserved DARPP-32 expression, reduced huntingtin aggregates, improved motor performance.36% reduction in the size of intra-nuclear huntingtin aggregates in the striatum.[1][2][1][2][3]
Alzheimer's Disease Model
CompoundAnimal ModelKey Neuroprotective EndpointsQuantitative ResultsReference
CX691 Aβ1-42 Rat ModelImproved spatial learning and memory, increased hippocampal BDNF protein levels.Significant increase in BDNF protein levels in the hippocampus of treated rats compared to non-treated animals.[4][5][6][4][5][6]
Parkinson's Disease Model
CompoundAnimal ModelKey Neuroprotective EndpointsQuantitative ResultsReference
LY503430 6-OHDA Rat Model & MPTP Mouse ModelProvided functional and histological protection of dopaminergic neurons, increased BDNF in the substantia nigra, and dose-dependently increased GAP-43 expression in the striatum.Dose-dependent reduction in neurotoxicity and neurotrophic effects observed even with delayed treatment.[7][7]

Experimental Protocols

Huntington's Disease Model: CX929 in R6/2 Mice
  • Animal Model: Transgenic R6/2 mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat, and wild-type littermates were used.[1][2]

  • Drug Administration: CX929 was injected systemically once daily for a period of 4-7 weeks.[1][2]

  • Behavioral Assessment: Motor performance was evaluated using the rotarod test and vertical pole descent test.[1][2]

  • Histological and Biochemical Analysis: Brain tissue was analyzed for levels of brain-derived neurotrophic factor (BDNF) using Western blotting. Striatal atrophy was assessed by measuring the total striatal area. The loss of medium spiny neurons was evaluated through DARPP-32 immunoreactivity. The size and number of intra-nuclear huntingtin aggregates were quantified using immunohistochemistry.[1][2]

Huntington's Disease Experimental Workflow Experimental Workflow for CX929 in R6/2 Mice start Start animal_model R6/2 Transgenic Mice (Huntington's Model) start->animal_model treatment Daily Systemic Injection of CX929 (4-7 weeks) animal_model->treatment behavioral Behavioral Testing (Rotarod, Pole Test) treatment->behavioral histology Histological & Biochemical Analysis (BDNF, Striatal Area, DARPP-32, Huntingtin Aggregates) treatment->histology end End behavioral->end histology->end

Workflow for Huntington's disease preclinical study.

Alzheimer's Disease Model: CX691 in Aβ1-42 Rats
  • Animal Model: Adult male Wistar rats were used. Alzheimer's disease-like pathology was induced by intracerebroventricular microinjection of amyloid-beta 1-42 (Aβ1-42) peptides.[4][5][6]

  • Drug Administration: CX691 was administered orally twice a day for 10 days at doses of 0.03 and 0.3 mg/kg.[4][5]

  • Behavioral Assessment: Spatial learning and memory were assessed using the Morris water maze test.[4][5]

  • Biochemical Analysis: Following behavioral testing, hippocampal tissue was collected to measure the protein expression of brain-derived neurotrophic factor (BDNF) using an ELISA test.[4][5]

Parkinson's Disease Model: LY503430 in Rodent Models
  • Animal Models:

    • 6-hydroxydopamine (6-OHDA) rat model: Unilateral infusion of 6-OHDA into the substantia nigra or striatum to induce dopaminergic neurodegeneration.[7]

    • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model: Systemic administration of MPTP to induce parkinsonian neurotoxicity.[7]

  • Drug Administration: LY503430 was administered to the animals, with some experiments involving delayed treatment initiation (6 or 14 days after the lesion) to assess neurotrophic effects.[7]

  • Functional Assessment: Behavioral tests were conducted to evaluate motor function.

  • Histological and Neurochemical Analysis: Brain tissue was analyzed to assess the extent of histological protection of dopaminergic neurons. Neurochemical analysis included measuring levels of BDNF in the substantia nigra and growth-associated protein-43 (GAP-43) expression in the striatum.[7]

Conclusion

While direct and comprehensive preclinical data on the neuroprotective effects of this compound are still forthcoming, the existing evidence from related ampakine compounds strongly suggests a therapeutic potential for this class of molecules in neurodegenerative disorders. The consistent findings of increased BDNF levels and amelioration of disease-specific pathologies in models of Huntington's, Alzheimer's, and Parkinson's diseases provide a solid rationale for further investigation of this compound as a neuroprotective agent. Future studies should focus on generating quantitative data for this compound in these and other relevant preclinical models to fully elucidate its therapeutic promise and guide its clinical development for neurodegenerative diseases.

References

comparing the safety profiles of different low-impact ampakines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profiles of several low-impact ampakines, a class of cognitive-enhancing compounds that positively modulate the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Low-impact ampakines are distinguished by their minimal effect on AMPA receptor desensitization, a characteristic believed to contribute to a more favorable safety and tolerability profile compared to high-impact ampakines, particularly a reduced risk of seizurogenic effects.[1][2][3][4] This document summarizes key safety findings from preclinical and clinical studies for CX1739, CX717, CX516, and Farampator (CX691), presenting quantitative data in a structured format, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Comparative Safety Data of Low-Impact Ampakines

The following table summarizes the available safety data for the selected low-impact ampakines, compiled from both preclinical and clinical investigations.

AmpakinePreclinical Safety DataClinical Safety Data
This compound No adverse events were detected in safety studies in rats at doses up to 2000 mg/kg.[5][6] Efficacious doses in preclinical models ranged from 0.03 to 18 mg/kg.[5][6]In a Phase 1 single ascending dose study in healthy male volunteers, this compound was well tolerated up to 900 mg once daily (QD).[1][2] In a multiple ascending dose study, it was well tolerated up to 450 mg twice daily (BID).[1][2] Prominent side effects were headache and nausea.[1][2] No serious adverse events or dose-limiting toxicities were reported in studies involving approximately 100 subjects with doses up to 1200 mg/day.[7]
CX717 No serious adverse events were observed in safety studies in mice at doses up to 2000 mg/kg.[8][9] Efficacious doses in preclinical models were in the range of 0.3 to 10 mg/kg.[8][9]In clinical trials with healthy young and elderly subjects, CX717 was well tolerated at single doses up to 1600 mg and multiple doses up to 800 mg BID.[3] The most frequently reported adverse events were headache, dizziness, and nausea.[3] A Phase 2a trial in adults with ADHD also reported good tolerability, with sleep disturbance and headache as the most common side effects.[10]
CX516 Preclinical studies suggested a favorable safety profile, leading to its investigation in humans.In a clinical trial involving patients with schizophrenia, CX516 was associated with fatigue, insomnia, and epigastric discomfort. In a study on Fragile X syndrome, a 12.5% frequency of allergic rash was observed.[11][12] The compound's development was hampered by low potency and a short half-life rather than significant safety concerns.
Farampator (CX691) Preclinical studies were conducted, but specific details on the safety findings leading to its clinical development are not readily available in the reviewed literature.Development was terminated due to concerns about cardiac toxicity. Specific details regarding the nature and incidence of these cardiac events are not extensively published.

Experimental Protocols

A comprehensive understanding of the safety data requires insight into the methodologies used to generate it. Below are summaries of typical experimental protocols employed in the preclinical and clinical evaluation of low-impact ampakines.

Preclinical Toxicology Studies

Preclinical safety evaluation of ampakines generally adheres to established guidelines for drug development and involves a tiered approach to identify potential toxicities.

  • Single-Dose Acute Toxicity Studies: These studies aim to determine the immediate effects of a high dose of the compound and to establish the maximum tolerated dose (MTD).

    • Methodology: Rodent species (e.g., rats, mice) are typically used. A single dose of the ampakine is administered via the intended clinical route (usually oral). Animals are observed for a set period (e.g., 14 days) for signs of toxicity, morbidity, and mortality. A full necropsy and histopathological examination of major organs are performed.[13][14]

  • Repeated-Dose Sub-chronic and Chronic Toxicity Studies: These studies are designed to assess the effects of longer-term exposure to the drug.

    • Methodology: Two species, a rodent and a non-rodent (e.g., dog, non-human primate), are typically required. The ampakine is administered daily for a specified duration (e.g., 28 days, 90 days, or longer). In-life observations include clinical signs, body weight, food consumption, and ophthalmoscopy. Regular blood and urine samples are collected for hematology, clinical chemistry, and urinalysis to monitor organ function. At the end of the study, a comprehensive post-mortem examination, including organ weights and histopathology of a wide range of tissues, is conducted.[13][14][15]

  • Safety Pharmacology Studies: These studies investigate the potential adverse effects of the drug on vital physiological functions.

    • Methodology: The core battery of safety pharmacology studies includes assessments of the central nervous system (e.g., behavioral and motor activity), cardiovascular system (e.g., blood pressure, heart rate, and ECG in conscious, telemetered animals), and respiratory system.[14]

  • Genotoxicity and Carcinogenicity Studies: These are conducted to assess the mutagenic and carcinogenic potential of the compound.[13]

Clinical Trial Safety Monitoring

The safety of participants in clinical trials is paramount and is ensured through rigorous monitoring and reporting procedures.

  • Phase 1 "First-in-Human" Studies: These are typically conducted in a small number of healthy volunteers to assess the safety, tolerability, and pharmacokinetics of the drug.

    • Methodology: These are often single-ascending dose (SAD) and multiple-ascending dose (MAD) studies. Safety monitoring is intensive and includes continuous monitoring of vital signs, frequent electrocardiograms (ECGs) to assess cardiac function, and regular collection of blood and urine samples for clinical laboratory tests (hematology, biochemistry, and urinalysis). Adverse events (AEs) are systematically recorded and graded for severity and causality.[1][2][3]

  • Phase 2 and 3 Studies: These studies are conducted in patients to evaluate the efficacy and further assess the safety of the drug.

    • Methodology: Safety monitoring continues to be a critical component. The frequency and nature of safety assessments are guided by the findings from Phase 1 studies and the known pharmacological class effects of the drug. Standard protocols for AE reporting are followed, with serious adverse events (SAEs) being reported to regulatory authorities within a short timeframe. Specific attention is paid to any potential cardiovascular, neurological, or other organ-specific toxicities.[10][16][17][18][19]

Visualizing Key Pathways and Processes

To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams are provided in the Graphviz (DOT language) format.

AMPA_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds to agonist site Ampakine Low-Impact Ampakine Ampakine->AMPA_R Binds to allosteric site Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Conformational Change Signal_Transduction Signal Transduction Cascade Ion_Channel->Signal_Transduction Ion Influx

Caption: AMPA Receptor Signaling Pathway Modulation by Low-Impact Ampakines.

Clinical_Trial_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_regulatory Regulatory & Post-Market Discovery Drug Discovery & Screening Tox_Studies Preclinical Toxicology (In vitro & In vivo) Discovery->Tox_Studies Phase1 Phase 1 (Safety & Tolerability in Healthy Volunteers) Tox_Studies->Phase1 IND Application Phase2 Phase 2 (Efficacy & Safety in Patients) Phase1->Phase2 Phase3 Phase 3 (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Review & Approval NDA->Approval Post_Market Phase 4 (Post-market Surveillance) Approval->Post_Market

Caption: A Simplified Workflow of Drug Development and Safety Assessment.

References

A Critical Review of Clinical Trial Data for CX1739: An Ampakine for Respiratory and Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical review and comparison of the clinical trial data for CX1739, a novel low-impact ampakine. This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, under investigation for several indications, primarily opioid-induced respiratory depression (OIRD) and sleep apnea (B1277953).[1] This document summarizes the available clinical data, compares this compound to current therapeutic alternatives, details experimental protocols, and visualizes key pathways and workflows.

Executive Summary

This compound has shown mixed but promising results in early-stage clinical trials. In a Phase 2a study for opioid-induced respiratory depression, it demonstrated a statistically significant, albeit non-linear, dose-dependent antagonism of remifentanil-induced respiratory rate depression at 300mg and 900mg doses, without compromising analgesia.[2][3] However, it was ineffective in a model of acute opioid overdose.[2][3] A pilot study in patients with obstructive sleep apnea revealed that while this compound did not significantly reduce the mean apnea-hypopnea index (AHI), it did lead to significant improvements in the cumulative time of respiratory events (apnea-hypopnea time) and various measures of oxygen saturation.[4][5] Notably, a reduction in sleep efficiency was also observed.[4] When compared to the standard of care and other investigational drugs for its target indications, this compound offers a unique mechanism of action that may fill a therapeutic gap, particularly in preventing OIRD in a clinical setting without reversing pain relief. Further larger-scale, well-controlled clinical trials are warranted to confirm its efficacy and safety profile.

Data Presentation: this compound Clinical Trial Performance

Opioid-Induced Respiratory Depression

A Phase 2a clinical trial investigated the efficacy of this compound in counteracting respiratory depression induced by the potent opioid remifentanil. The study consisted of two parts: a randomized, double-blind, crossover comparison of 300mg this compound with a placebo, and an open-label, ascending dose evaluation of 600mg and 900mg of this compound.[2]

Outcome MeasurePlaceboThis compound (300mg)This compound (600mg)This compound (900mg)
Antagonism of Remifentanil-Induced Respiratory Rate Depression (Infusion Model) -Statistically Significant (p < 0.005)[2]Not Statistically Significant[2]Statistically Significant (p < 0.001)[2]
Prevention of Remifentanil-Induced Respiratory Depression (Bolus Model - Overdose) -No significant effectNo significant effectNo significant effect
Effect on Remifentanil-Induced Analgesia -No significant alterationNo significant alterationNo significant alteration
Sleep Apnea (Pilot Study)

An exploratory, double-blind, placebo-controlled pilot study was conducted in 20 adults with moderate-to-severe obstructive sleep apnea. Sixteen participants received a single oral dose of this compound, and four received a placebo.[4]

Outcome MeasurePlaceboThis compoundp-value
Mean Apnea-Hypopnea Index (AHI) Reduction No responders (>40% reduction)20% responders (>40% reduction)Not Significant
Apnea-Hypopnea Time (AHT) Reduction Increase of 12 minAverage reduction of 21 min< 0.05[4]
Mean Blood Oxygen Saturation -Increased< 0.01[4]
Minimum Blood Oxygen Saturation -Increased< 0.001[4]
Total Time SaO2 < 90% -Reduced< 0.01[4]
Hourly Desaturations < 90% -Reduced< 0.05[4]
Sleep Efficiency -Reduced by ~20%< 0.001[4]

Comparison with Alternatives

Opioid-Induced Respiratory Depression

The primary alternative for reversing OIRD is naloxone , an opioid receptor antagonist.[6] However, its utility in patients receiving opioids for pain is limited as it also reverses analgesia.[3] Other alternatives include nalmefene , a longer-acting opioid antagonist, and buprenorphine , a partial mu-opioid agonist.[7][8]

FeatureThis compoundNaloxoneNalmefeneBuprenorphine
Mechanism of Action Positive Allosteric Modulator of AMPA ReceptorOpioid Receptor Antagonist[6]Opioid Receptor Antagonist[8]Partial Mu-Opioid Agonist[7]
Effect on Analgesia Preserves AnalgesiaReverses Analgesia[3]Reverses AnalgesiaMay precipitate withdrawal
Primary Use Case Prevention of OIRD during therapeutic opioid useOverdose Reversal[6]Overdose Reversal[8]Overdose reversal in opioid-dependent patients[7]
Central Sleep Apnea

For central sleep apnea, a condition that can be induced by opioids, current pharmacological treatments have limitations. The main alternatives include acetazolamide (B1664987) and theophylline (B1681296) .[9]

FeatureThis compound (potential use)AcetazolamideTheophylline
Mechanism of Action AMPA Receptor ModulationCarbonic Anhydrase Inhibitor[9]Methylxanthine Respiratory Stimulant[9]
Reported Efficacy (AHI Reduction in CSA) Data not yet available for CSASignificant reductions (22.6% to 69%)Significant reduction in central apneas[10][11]
Limitations Reduced sleep efficiency seen in OSA pilot study[4]Long-term efficacy and safety not well establishedCan worsen sleep quality[1]

Experimental Protocols

This compound Phase 2a Trial in Opioid-Induced Respiratory Depression (NCT02735629)
  • Study Design : The study had two stages. Stage 1 was a randomized, double-blind, crossover design comparing a single 300mg dose of this compound to a placebo. Stage 2 was an open-label, ascending dose study of 600mg and 900mg of this compound.[2]

  • Participants : Healthy adult volunteers.

  • Intervention :

    • REMI-INFUSION Model : A 30-minute intravenous infusion of remifentanil was administered to induce a stable level of respiratory depression (approximately 50% reduction in respiratory rate).[2]

    • REMI-BOLUS Model : A single intravenous bolus of remifentanil was administered to simulate an acute overdose.[2]

  • Outcome Measures : The primary endpoint was the antagonism of remifentanil-induced respiratory depression, measured by respiratory rate. Analgesic effects were also assessed.[2]

This compound Pilot Study in Obstructive Sleep Apnea
  • Study Design : A double-blind, placebo-controlled, single-center exploratory study.[4]

  • Participants : 20 adults with moderate-to-severe obstructive sleep apnea.[4]

  • Intervention : A single oral dose of this compound (n=16) or a matching placebo (n=4) administered before one night of polysomnography.[4]

  • Outcome Measures : The primary outcomes were safety and tolerability. Efficacy was assessed using standard polysomnography parameters, including the Apnea-Hypopnea Index (AHI), Apnea-Hypopnea Time (AHT), and various measures of oxygen saturation.[4]

Mandatory Visualization

cluster_0 AMPA Receptor Signaling Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to agonist site This compound This compound This compound->AMPAR Positive allosteric modulation IonChannel Ion Channel Opening (Na+, Ca2+ influx) AMPAR->IonChannel Activation Depolarization Neuronal Depolarization & Excitatory Postsynaptic Potential (EPSP) IonChannel->Depolarization Signal Downstream Signaling (e.g., LTP, Neuronal Survival) Depolarization->Signal

Caption: Mechanism of action of this compound on the AMPA receptor signaling pathway.

cluster_1 This compound Phase 2a OIRD Trial Workflow Screening Participant Screening Randomization Randomization (Stage 1) Screening->Randomization Dosing_this compound This compound (300mg) Administration Randomization->Dosing_this compound Group A Dosing_Placebo Placebo Administration Randomization->Dosing_Placebo Group B Remi_Bolus Remifentanil Bolus (Overdose Model) Dosing_this compound->Remi_Bolus Dosing_Placebo->Remi_Bolus Remi_Infusion Remifentanil Infusion (Therapeutic Model) Remi_Bolus->Remi_Infusion Crossover Crossover Remi_Infusion->Crossover Assessment Assessment of Respiratory Rate and Analgesia Remi_Infusion->Assessment Crossover->Randomization Switch Groups Open_Label Open-Label Ascending Dose (600mg, 900mg) (Stage 2) Crossover->Open_Label Open_Label->Remi_Bolus

Caption: Experimental workflow for the Phase 2a clinical trial of this compound in OIRD.

Critical Review and Conclusion

The clinical data for this compound presents a nuanced picture. Its mechanism as a low-impact ampakine is a compelling feature, offering the potential for neuronal excitation and respiratory stimulation without the neurotoxic effects seen with some earlier-generation ampakines.

In the context of opioid-induced respiratory depression , the positive results from the remifentanil infusion model are encouraging. The ability to mitigate respiratory depression while preserving analgesia addresses a significant unmet need in post-operative and chronic pain management. However, the lack of a clear linear dose-response and the ineffectiveness in the acute overdose model suggest that its therapeutic window and optimal dosing regimen require further elucidation. Its role is likely to be prophylactic in a controlled clinical setting rather than as a rescue agent for overdose.

For sleep apnea , the pilot study results are intriguing but preliminary. The significant improvement in oxygenation and reduction in total apnea/hypopnea time, despite a non-significant effect on AHI, suggests a potential benefit, possibly by shortening the duration of respiratory events. The observed decrease in sleep efficiency is a concern that needs to be addressed in future studies, as it could impact patient compliance and overall quality of life. The hint of efficacy in central sleep apnea from this study warrants further investigation in a dedicated trial.

Compared to its alternatives, this compound's key theoretical advantage is its targeted mechanism that avoids the drawbacks of opioid antagonists (naloxone, nalmefene) in the context of pain management. For central sleep apnea, while drugs like acetazolamide and theophylline have shown some efficacy, their use is often limited by side effects or inconsistent results. This compound could offer a novel therapeutic approach if its efficacy and safety are confirmed in larger trials.

References

Safety Operating Guide

Navigating the Disposal of CX1739: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific manufacturer guidelines necessitates a cautious and compliant approach to the disposal of the novel ampakine CX1739. This document provides essential safety and logistical information, drawing from general best practices for chemical and pharmaceutical waste management to ensure the safety of personnel and the environment.

For researchers, scientists, and drug development professionals handling this compound, the paramount consideration for its disposal is the adherence to institutional and regulatory standards. While specific disposal protocols for this compound are not publicly available, established procedures for the disposal of research-grade chemical and pharmaceutical waste should be strictly followed. All waste disposal activities must be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.

General Disposal Procedures for Research Chemicals

In the absence of explicit instructions from the manufacturer, the following general procedures are recommended for the disposal of this compound:

  • Consult Your Institutional EHS Department: Before initiating any disposal procedures, contact your organization's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations and your institution's policies for chemical waste.

  • Do Not Dispose Down the Drain: As a matter of standard laboratory practice, never dispose of chemical waste, including this compound, by flushing it down the sink or drain.[1] This can lead to environmental contamination and may violate regulations.

  • Segregate Chemical Waste: this compound waste should be segregated from other types of waste. It should be collected in a designated, properly labeled, and leak-proof container. The container should be clearly marked with the chemical name ("this compound") and any relevant hazard information.

  • Follow Hazardous Waste Guidelines: Treat all unknown or novel compounds as hazardous waste. This means following all institutional and regulatory requirements for the collection, storage, and disposal of hazardous materials.

  • Packaging for Disposal:

    • Ensure the waste container is compatible with the chemical properties of this compound.

    • For liquid waste, consider adding an absorbent material like kitty litter to the container to prevent spills.[1]

    • Seal the container tightly and store it in a designated and secure waste accumulation area.

  • Professional Disposal Service: The collected this compound waste should be disposed of through a licensed hazardous waste disposal company. Your EHS department will have established procedures for this service. Incineration is often the preferred method for the disposal of pharmaceutical waste.[1]

Logical Workflow for Chemical Disposal

start Start: Need to Dispose of this compound sds_check Consult Safety Data Sheet (SDS) for specific disposal instructions start->sds_check sds_available SDS Available? sds_check->sds_available specific_instructions Follow specific disposal instructions provided in the SDS sds_available->specific_instructions Yes no_sds No specific disposal instructions found sds_available->no_sds No waste_collection Collect in a labeled, sealed, and appropriate waste container specific_instructions->waste_collection ehs_consult Consult Institutional Environmental Health & Safety (EHS) Department no_sds->ehs_consult ehs_guidance Follow EHS guidance for hazardous chemical waste ehs_consult->ehs_guidance ehs_guidance->waste_collection storage Store in designated hazardous waste accumulation area waste_collection->storage disposal Arrange for disposal through a licensed waste contractor via EHS storage->disposal end End: Proper Disposal Complete disposal->end

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.